molecular formula C12H13NO3 B1351906 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 854357-51-0

1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B1351906
CAS No.: 854357-51-0
M. Wt: 219.24 g/mol
InChI Key: IAEYHHRNDQVTRT-UHFFFAOYSA-N
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Description

1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

1-(furan-2-ylmethyl)-2,5-dimethylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8-6-11(12(14)15)9(2)13(8)7-10-4-3-5-16-10/h3-6H,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEYHHRNDQVTRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CO2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407103
Record name 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
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Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854357-51-0
Record name 1-(2-Furanylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
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Record name 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
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Foundational & Exploratory

Synthesis of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, a substituted pyrrole derivative of interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing with the formation of the core pyrrole ring, followed by N-alkylation and final hydrolysis to yield the target carboxylic acid. This document details the experimental protocols, summarizes quantitative data, and provides visual diagrams of the synthetic pathway and experimental workflow.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence:

  • Hantzsch Pyrrole Synthesis of ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. This classical method for pyrrole synthesis involves the condensation of a β-ketoester, an α-haloketone, and ammonia.[1][2]

  • N-Alkylation of the synthesized pyrrole ester with furfuryl chloride. This step introduces the furylmethyl group onto the pyrrole nitrogen.[3][4][5]

  • Hydrolysis of the ethyl ester to the corresponding carboxylic acid using a strong base.[6][7]

Data Presentation

The following table summarizes the key transformations, reagents, and conditions for the synthesis of this compound.

Step Reaction Starting Materials Reagents & Solvents Reaction Conditions Product Estimated Yield
1Hantzsch Pyrrole SynthesisEthyl acetoacetate, 3-chloro-2-butanoneAmmonia, EthanolRefluxEthyl 2,5-dimethyl-1H-pyrrole-3-carboxylate60-70%
2N-AlkylationEthyl 2,5-dimethyl-1H-pyrrole-3-carboxylateFurfuryl chloride, Sodium hydride, Tetrahydrofuran (THF)0 °C to room temperatureEthyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate80-90%
3Ester HydrolysisEthyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylatePotassium hydroxide, Ethanol, Water; followed by HCl (aq)Reflux, then acidificationThis compound>90%

Experimental Protocols

Step 1: Synthesis of Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (Hantzsch Pyrrole Synthesis)

This protocol is based on the general principles of the Hantzsch pyrrole synthesis.[1][2][8]

Reagents and Materials:

  • Ethyl acetoacetate

  • 3-chloro-2-butanone

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add 3-chloro-2-butanone (1.0 eq).

  • Cool the mixture in an ice bath and add aqueous ammonia (2.0 eq) dropwise with stirring.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate.

Step 2: Synthesis of Ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate (N-Alkylation)

This protocol is adapted from standard N-alkylation procedures for pyrroles.[3][4][5]

Reagents and Materials:

  • Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Furfuryl chloride

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, rotary evaporator.

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add furfuryl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate.

Step 3: Synthesis of this compound (Ester Hydrolysis)

This protocol is based on standard procedures for the hydrolysis of pyrrole esters.[6][7]

Reagents and Materials:

  • Ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate

  • Potassium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid (1 M)

  • Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus.

Procedure:

  • Dissolve ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add potassium hydroxide (5.0 eq) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH 3-4 by the dropwise addition of 1 M hydrochloric acid, which will cause the product to precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford this compound.

Mandatory Visualizations

Synthetic Pathway

Synthesis_Pathway Reactants1 Ethyl acetoacetate + 3-chloro-2-butanone Intermediate1 Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate Reactants1->Intermediate1 1. NH3, Ethanol 2. Reflux Intermediate2 Ethyl 1-(2-furylmethyl)-2,5-dimethyl- 1H-pyrrole-3-carboxylate Intermediate1->Intermediate2 1. NaH, THF 2. Furfuryl chloride Reactant2 Furfuryl chloride FinalProduct 1-(2-furylmethyl)-2,5-dimethyl- 1H-pyrrole-3-carboxylic acid Intermediate2->FinalProduct 1. KOH, EtOH/H2O, Reflux 2. H+

Caption: Overall synthetic route to the target compound.

Experimental Workflow: N-Alkylation

Experimental_Workflow Start Start AddNaH Suspend NaH in anhydrous THF under N2 atmosphere Start->AddNaH AddPyrrole Add pyrrole ester solution dropwise at 0 °C AddNaH->AddPyrrole Stir1 Stir at 0 °C then warm to room temperature AddPyrrole->Stir1 AddAlkylHalide Cool to 0 °C and add furfuryl chloride dropwise Stir1->AddAlkylHalide Stir2 Stir at room temperature for 12-18 hours AddAlkylHalide->Stir2 Quench Quench with saturated NH4Cl solution Stir2->Quench Extract Extract with ethyl acetate Quench->Extract WashDry Wash with brine and dry over Na2SO4 Extract->WashDry Concentrate Concentrate under reduced pressure WashDry->Concentrate Purify Purify by column chromatography Concentrate->Purify End End Purify->End

Caption: Workflow for the N-alkylation step.

References

An In-Depth Technical Guide on the Physicochemical Properties of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document combines computational predictions from established chemical databases with inferred methodologies based on established synthetic routes for similar pyrrole derivatives. The primary synthetic pathway discussed is the Paal-Knorr synthesis. Furthermore, a representative signaling pathway is presented to illustrate a potential, albeit hypothetical, mechanism of action for a molecule of this class within a drug discovery context. All quantitative data is summarized for clarity, and detailed hypothetical experimental protocols are provided.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its potential as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the available computed data.

PropertyValueSource
Molecular Formula C12H13NO3PubChem[1][2]
Molecular Weight 219.24 g/mol PubChem[1][2]
XLogP3 1.7PubChem[1][2]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem
Exact Mass 219.08954328 DaPubChem[1][2]
Topological Polar Surface Area 55.4 ŲPubChem[1]

Note: The data presented in this table is computationally derived and may not reflect experimentally determined values.

Synthesis and Experimental Protocols

While a specific experimental protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature, the Paal-Knorr pyrrole synthesis is the most probable and logical route for its preparation.[1][3][4] This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

Hypothetical Paal-Knorr Synthesis Protocol

This protocol is a representative example of how this compound could be synthesized.

2.1.1. Materials:

  • Ethyl 2,5-dimethyl-3-oxohexanoate (a 1,4-dicarbonyl precursor)

  • Furfurylamine (2-(aminomethyl)furan)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Hydroxide

  • Hydrochloric Acid

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexane

2.1.2. Procedure:

  • Pyrrole Ring Formation: In a round-bottom flask, dissolve ethyl 2,5-dimethyl-3-oxohexanoate (1 equivalent) and furfurylamine (1.1 equivalents) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Hydrolysis of the Ester: To the crude product, add a 2M solution of sodium hydroxide in a mixture of water and ethanol.

  • Heat the mixture to reflux for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture in an ice bath and acidify with 2M hydrochloric acid until a precipitate forms.

  • Purification: Collect the solid precipitate by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane.

  • Dry the purified this compound under vacuum.

Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: To assess purity.

Potential Biological Activity and Signaling Pathways

The patent literature suggests that pyrrole derivatives, including this compound, are of interest as pharmaceutical agents.[5] While the specific biological target for this compound is not identified, many small molecule drugs with similar heterocyclic cores function as kinase inhibitors.[6] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Below is a representative diagram of a generic kinase signaling pathway that a compound like this might inhibit. It is important to note that this is a hypothetical representation and does not reflect experimentally verified activity for this specific molecule.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 GF Growth Factor GF->Receptor Binds Compound 1-(2-furylmethyl)-2,5-dimethyl- 1H-pyrrole-3-carboxylic acid Compound->Kinase1 Inhibits Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes

Caption: Hypothetical Kinase Inhibition Pathway.

This diagram illustrates a common signal transduction cascade where a growth factor binds to a cell surface receptor, initiating a phosphorylation cascade involving multiple kinases. This ultimately leads to the activation of a transcription factor and subsequent gene expression related to cell proliferation and survival. A potential therapeutic intervention, as depicted, would be the inhibition of a key kinase in this pathway by a small molecule inhibitor.

Experimental Workflow for Biological Screening

To determine the biological activity of this compound, a tiered screening approach would be employed.

G start Synthesized Compound screen1 Primary Screening: Broad Kinase Panel Assay start->screen1 decision1 Active? screen1->decision1 screen2 Secondary Screening: Cell-Based Assays (e.g., Proliferation, Apoptosis) decision1->screen2 Yes inactive Inactive decision1->inactive No decision2 Potent & Selective? screen2->decision2 screen3 Lead Optimization: Structure-Activity Relationship (SAR) Studies decision2->screen3 Yes decision2->inactive No end Lead Candidate screen3->end

Caption: Biological Screening Workflow.

This workflow outlines a standard procedure for evaluating the biological activity of a novel compound. It begins with a broad primary screen to identify potential targets, followed by more specific cell-based assays to confirm activity and assess selectivity. Promising compounds would then enter lead optimization, where chemical modifications are made to improve potency and drug-like properties.

Conclusion

This compound is a compound with potential pharmaceutical applications, as indicated by its inclusion in patent literature. While experimental data on its physicochemical properties and biological activity are scarce, computational data and established synthetic methodologies for related compounds provide a solid foundation for further investigation. The hypothetical synthesis and screening workflows presented in this guide offer a roadmap for researchers interested in exploring the therapeutic potential of this and similar pyrrole derivatives. Future experimental work is necessary to validate the predicted properties and to elucidate the specific biological targets and mechanisms of action.

References

Structural Elucidation of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the novel heterocyclic compound, 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule in public databases, this paper outlines a proposed synthetic pathway and presents predicted and comparative analytical data based on closely related chemical structures. This guide is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Chemical Structure and Properties

IUPAC Name: 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid[1] CAS Number: 854357-51-0[1] Molecular Formula: C₁₂H₁₃NO₃[1] Molecular Weight: 219.24 g/mol [1]

PropertyValueSource
Molecular Weight219.24 g/mol PubChem[1]
Molecular FormulaC₁₂H₁₃NO₃PubChem[1]
IUPAC Name1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acidPubChem[1]
CAS Number854357-51-0PubChem[1]

Proposed Synthesis

The synthesis of this compound can be achieved via a modified Paal-Knorr pyrrole synthesis, a robust and widely used method for the formation of substituted pyrroles.[2][3][4] This approach involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In this proposed synthesis, the key starting materials are ethyl 2-acetyl-3-methyl-4-oxopentanoate and furfurylamine. The subsequent hydrolysis of the resulting ethyl ester yields the target carboxylic acid.

Experimental Protocol:

Step 1: Synthesis of Ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-acetyl-3-methyl-4-oxopentanoate (1.0 eq) and furfurylamine (1.1 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate.

Step 2: Hydrolysis to this compound

  • The purified ethyl ester from Step 1 is dissolved in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • The mixture is heated to reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC).

  • After cooling to room temperature, the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is acidified with a dilute solution of hydrochloric acid (e.g., 2 M HCl) until a precipitate is formed.

  • The solid precipitate, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

G cluster_0 Step 1: Paal-Knorr Condensation cluster_1 Step 2: Saponification A Ethyl 2-acetyl-3-methyl-4-oxopentanoate C Reaction Mixture (Ethanol/Acetic Acid) A->C B Furfurylamine B->C D Reflux (4-6h) C->D E Crude Product D->E F Column Chromatography E->F G Ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate F->G H Ethyl Ester (from Step 1) G->H Proceed to Step 2 I Ethanol/aq. NaOH H->I J Reflux (2-3h) I->J K Acidification (HCl) J->K L Precipitation K->L M Filtration & Drying L->M N This compound M->N

Proposed synthesis workflow for the target compound.

Spectroscopic Data (Representative)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the pyrrole ring proton, the methylene bridge, the two methyl groups on the pyrrole ring, and the carboxylic acid proton.

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityRepresentative Compound
Carboxylic Acid (-COOH)10.0 - 12.0br s2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Furan H-5~7.4d1-Furfurylpyrrole[5]
Furan H-3~6.3dd1-Furfurylpyrrole[5]
Furan H-4~6.2d1-Furfurylpyrrole[5]
Pyrrole H-4~6.5sEthyl 2,5-dimethyl-1H-pyrrole-3-carboxylate[6]
Methylene (-CH₂-)~5.0s1-Furfurylpyrrole[5]
Pyrrole -CH₃ (C-2)~2.4sEthyl 2,5-dimethyl-1H-pyrrole-3-carboxylate[6]
Pyrrole -CH₃ (C-5)~2.1sEthyl 2,5-dimethyl-1H-pyrrole-3-carboxylate[6]
¹³C NMR Spectroscopy

The carbon NMR spectrum will be instrumental in confirming the carbon skeleton of the molecule.

CarbonExpected Chemical Shift (δ, ppm)Representative Compound
Carboxylic Acid (-COOH)165 - 1752,5-dimethyl-1H-pyrrole-3-carboxylic acid
Furan C-2~1501-Furfurylpyrrole[5]
Furan C-5~1421-Furfurylpyrrole[5]
Pyrrole C-2~128Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate[6]
Pyrrole C-5~127Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate[6]
Pyrrole C-3~115Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate[6]
Furan C-3~1101-Furfurylpyrrole[5]
Furan C-4~1081-Furfurylpyrrole[5]
Pyrrole C-4~106Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate[6]
Methylene (-CH₂-)~451-Furfurylpyrrole[5]
Pyrrole -CH₃ (C-2)~13Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate[6]
Pyrrole -CH₃ (C-5)~11Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate[6]
Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
O-H (Carboxylic Acid)3300 - 2500 (broad)Stretching
C-H (Aromatic/Heteroaromatic)3100 - 3000Stretching
C-H (Aliphatic)3000 - 2850Stretching
C=O (Carboxylic Acid)1725 - 1700Stretching
C=C (Aromatic/Heteroaromatic)1600 - 1450Stretching
C-O (Furan)1250 - 1000Stretching

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 219. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the furfuryl group.

Biological Activity and Signaling Pathways

Currently, there is no published information regarding the biological activity or any associated signaling pathways for this compound. Pyrrole and furan moieties are present in numerous biologically active compounds, suggesting that this molecule could be a valuable scaffold for medicinal chemistry research. Further investigation is required to determine its pharmacological profile.

Conclusion

This technical guide provides a foundational understanding of the structural characteristics of this compound. While direct experimental data is limited, a reliable synthetic route via the Paal-Knorr reaction is proposed, and expected spectroscopic features are outlined based on analogous structures. This information serves as a valuable starting point for researchers interested in the synthesis, characterization, and potential applications of this novel heterocyclic compound. Further experimental work is necessary to fully elucidate and confirm its chemical and biological properties.

References

Spectroscopic and Structural Elucidation of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a detailed overview of the available and predicted spectroscopic data for 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. It includes detailed experimental protocols for acquiring such data and visual workflows to guide the process of structural elucidation.

Introduction

This compound (PubChem CID: 4962470) is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science.[1] Its structural characterization is fundamental for understanding its chemical properties and biological activity. This document outlines the expected spectroscopic data (NMR, IR, and MS) for this compound and provides generalized experimental protocols for their acquisition.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₃PubChem[1]
Molecular Weight 219.24 g/mol PubChem[1]
CAS Number 854357-51-0PubChem[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12Broad Singlet1H-COOH
~7.3Doublet of doublets1HFuran H5
~6.3Doublet of doublets1HFuran H4
~6.2Doublet1HFuran H3
~6.0Singlet1HPyrrole H4
~5.1Singlet2H-CH₂-
~2.4Singlet3HPyrrole -CH₃
~2.2Singlet3HPyrrole -CH₃

Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~170-COOH
~150Furan C2/C5
~142Furan C2/C5
~135Pyrrole C2/C5
~128Pyrrole C2/C5
~120Pyrrole C3
~110Furan C3/C4
~108Furan C3/C4
~105Pyrrole C4
~45-CH₂-
~13Pyrrole -CH₃
~11Pyrrole -CH₃
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2800-3300BroadO-H stretch (Carboxylic Acid)
~2920MediumC-H stretch (Aliphatic)
~1680StrongC=O stretch (Carboxylic Acid)
~1560MediumC=C stretch (Pyrrole ring)
~1450MediumC=C stretch (Furan ring)
~1250StrongC-O stretch (Carboxylic Acid)
~1015MediumC-O-C stretch (Furan ring)
Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

m/zInterpretation
219[M]⁺ (Molecular Ion)
202[M-OH]⁺
174[M-COOH]⁺
81[C₅H₅O]⁺ (Furfuryl cation)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filtration: Filter the solution into a clean 5 mm NMR tube.

  • Analysis: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a standard pulse-acquire sequence is typically sufficient. For ¹³C NMR, a proton-decoupled sequence is used. Further 2D experiments like COSY and HSQC can be performed to confirm assignments.

IR Spectroscopy
  • Sample Preparation (Thin Film): Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).

  • Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

  • Evaporation: Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • Analysis: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is a common method for small organic molecules and often results in fragmentation, providing structural information.

  • Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflows and Diagrams

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a novel organic compound.

G General Workflow for Spectroscopic Analysis A Compound Synthesis and Purification B Mass Spectrometry (MS) Determine Molecular Weight and Formula A->B C Infrared (IR) Spectroscopy Identify Functional Groups A->C D NMR Spectroscopy (¹H, ¹³C, 2D) Determine Connectivity A->D E Data Integration and Structure Elucidation B->E C->E D->E F Final Structure Confirmation E->F

Caption: A logical workflow for compound analysis.

NMR Data Interpretation Pathway

This diagram shows the logical relationships between different NMR experiments and the structural information they provide.

G NMR Data Interpretation Pathway cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Derived Structural Information H1_NMR ¹H NMR Proton_Env Proton Environments (Chemical Shift) H1_NMR->Proton_Env Proton_Count Relative Proton Count (Integration) H1_NMR->Proton_Count Proton_Neighbors Neighboring Protons (Splitting) H1_NMR->Proton_Neighbors C13_NMR ¹³C NMR & DEPT Carbon_Types Carbon Types (CH, CH₂, CH₃, Cq) C13_NMR->Carbon_Types COSY COSY HH_Connectivity ¹H-¹H Connectivity COSY->HH_Connectivity HSQC HSQC CH_Connectivity ¹H-¹³C One-Bond Connectivity HSQC->CH_Connectivity Structure Proposed Structure Proton_Env->Structure Proton_Count->Structure Proton_Neighbors->Structure Carbon_Types->Structure HH_Connectivity->Structure CH_Connectivity->Structure

Caption: NMR experiments and derived information.

References

The Discovery and Isolation of Novel Pyrrole Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a fundamental five-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of novel pyrrole carboxylic acid derivatives, with a focus on methodologies and quantitative data to aid in the development of new therapeutic agents.

Novel Pyrrole-2-Carboxamides as MmpL3 Inhibitors for Tuberculosis

Tuberculosis remains a global health crisis, and the emergence of drug-resistant strains necessitates the discovery of novel therapeutics. One promising target is the Mycobacterial Membrane Protein Large 3 (MmpL3), which is essential for the transport of mycolic acid precursors, crucial components of the mycobacterial cell wall.[1][4] A series of novel pyrrole-2-carboxamide derivatives has been designed and synthesized to inhibit this vital transporter.[1]

Synthesis and Experimental Protocols

The general synthetic route for these novel pyrrole-2-carboxamides is initiated from a substituted 1H-pyrrole-2-carboxylic acid. The core workflow involves the protection of the pyrrole nitrogen, followed by amide coupling with a desired amine, and subsequent deprotection.

General Procedure for the Synthesis of 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylic acid (3):

A solution of ethyl 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate (2) (2 g, 7.64 mmol) in tetrahydrofuran (THF) (24 mL) is prepared. To this solution, lithium hydroxide monohydrate (0.627 g, 11.46 mmol) dissolved in 6 mL of water is added dropwise. The reaction mixture is stirred at room temperature for 3.5 hours. Following the reaction, the pH of the mixture is adjusted to 2–3 using 1.0 M HCl. The product is then extracted with ethyl acetate (3 x 30 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the carboxylic acid derivative.[5]

General Procedure for Amide Coupling:

The synthesized pyrrole-2-carboxylic acid derivative is coupled with various amines to generate a library of carboxamides. Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole), are typically employed in an appropriate solvent like dimethylformamide (DMF) in the presence of a base such as diisopropylethylamine (DIPEA).

Below is a visual representation of the experimental workflow for the synthesis of these MmpL3 inhibitors.

G cluster_synthesis Synthesis of Pyrrole-2-Carboxamide Derivatives start Start: Ethyl 1H-pyrrole-2-carboxylate step1 N-Alkylation with substituted benzyl halide start->step1 1. Introduction of R1 step2 Saponification (e.g., LiOH) step1->step2 2. Hydrolysis of ester step3 Amide Coupling (HATU/DIPEA) with various amines step2->step3 3. Formation of amide bond (R2) step4 Purification (e.g., Column Chromatography) step3->step4 end_product Final Pyrrole-2-Carboxamide Derivatives step4->end_product

Synthetic workflow for pyrrole-2-carboxamide MmpL3 inhibitors.
Biological Activity and Data

The synthesized compounds were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv and for their cytotoxicity against a mammalian cell line (Vero). The results for a selection of compounds are summarized below.

Compound IDR1 SubstituentR2 SubstituentMIC (µg/mL) vs. M. tuberculosis H37RvIC50 (µg/mL) vs. Vero cells
Cpd 1 4-Cl-Ph1-Adamantyl<0.016>64
Cpd 2 4-CF3-Ph1-Adamantyl<0.016>64
Cpd 3 4-Pyridyl1-Adamantyl0.06>64
Cpd 4 2-F-4-Pyridyl1-Adamantyl<0.016>64
Cpd 5 4-Cl-PhCyclooctyl<0.016>64
Cpd 6 4-CF3-PhCyclooctyl<0.016>64

Data compiled from literature reports.[1]

Mechanism of Action: MmpL3 Inhibition Pathway

MmpL3 is a transporter protein that facilitates the export of trehalose monomycolate (TMM) from the cytoplasm to the periplasmic space of mycobacteria. TMM is a crucial precursor for the synthesis of trehalose dimycolate (TDM) and mycolyl-arabinogalactan-peptidoglycan (mAGP), both of which are essential components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts this transport, leading to the accumulation of TMM in the cytoplasm and preventing the formation of the protective outer membrane, ultimately resulting in bacterial death.[1][4]

G cluster_cell Mycobacterium Cell FAS_II Fatty Acid Synthase II (FAS-II) TMM Trehalose Monomycolate (TMM) FAS_II->TMM Mycolic Acid Synthesis MmpL3 MmpL3 Transporter TMM->MmpL3 TDM Trehalose Dimycolate (TDM) MmpL3->TDM Transport mAGP Mycolyl-arabinogalactan- peptidoglycan (mAGP) MmpL3->mAGP Transport CellWall Mycobacterial Cell Wall TDM->CellWall mAGP->CellWall Inhibitor Pyrrole-2-Carboxamide Inhibitor Inhibitor->MmpL3 Inhibition

Inhibition of the MmpL3 pathway by pyrrole-2-carboxamides.

Fused Pyrrole Carboxylic Acids as D-Amino Acid Oxidase (DAO) Inhibitors

The N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis is a leading theory in the pathophysiology of schizophrenia. D-serine is a crucial co-agonist of the NMDA receptor, and its levels are regulated by the enzyme D-amino acid oxidase (DAO). Inhibition of DAO increases D-serine levels, thereby enhancing NMDA receptor function. Fused pyrrole carboxylic acids have been identified as a novel class of potent DAO inhibitors.[6][7][8]

Discovery and Structure-Activity Relationship (SAR)

High-throughput screening led to the identification of 4H-furo[3,2-b]pyrrole-5-carboxylic acid as a lead compound. Subsequent SAR studies explored modifications of the fused ring system and substitutions on the pyrrole core.

Compound IDFused Ring SystemR SubstituentDAO Inhibition IC50 (µM)
Lead 1 Furo[3,2-b]pyrroleH0.141
Cpd 7 Thieno[3,2-b]pyrroleH0.085
Cpd 8 Furo[3,2-b]pyrrole2-Methyl0.550
Cpd 9 Furo[3,2-b]pyrrole3-Chloro0.120

Data compiled from literature reports.[7]

The data indicates that replacing the furan oxygen with a sulfur atom (thieno[3,2-b]pyrrole) is well-tolerated and can slightly improve potency. Substitutions on the pyrrole ring, however, are generally detrimental to the inhibitory activity.

Experimental Protocol: In Vitro DAO Inhibition Assay

The inhibitory activity of the compounds against DAO is determined using an in vitro enzymatic assay.

  • Enzyme Preparation : Recombinant human D-amino acid oxidase (hDAO) is expressed and purified.

  • Reaction Mixture : The assay is typically performed in a 96-well plate format. Each well contains a buffered solution (e.g., Tris-HCl, pH 8.5), the hDAO enzyme, and the inhibitor compound at various concentrations.

  • Substrate Addition : The reaction is initiated by adding the substrate, D-serine.

  • Detection : The enzymatic reaction produces hydrogen peroxide (H₂O₂). The amount of H₂O₂ is quantified using a coupled reaction with horseradish peroxidase (HRP) and a fluorogenic or chromogenic substrate (e.g., Amplex Red).

  • Data Analysis : The fluorescence or absorbance is measured over time. The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value.

G cluster_assay In Vitro DAO Inhibition Assay Workflow prep Prepare reagents: hDAO enzyme, buffer, inhibitor dilutions, D-serine plate Add hDAO, buffer, and inhibitor to 96-well plate prep->plate initiate Initiate reaction by adding D-serine plate->initiate reaction DAO converts D-serine to hydroxypyruvate + H₂O₂ initiate->reaction detect HRP + Amplex Red detect H₂O₂ (produces fluorescent resorufin) reaction->detect measure Measure fluorescence over time detect->measure analyze Calculate IC50 values measure->analyze

Workflow for the in vitro DAO inhibition assay.

Pyrrole Derivatives as Cyclooxygenase-2 (COX-2) Inhibitors

Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to treat pain and inflammation.[9] Many traditional NSAIDs inhibit both cyclooxygenase-1 (COX-1), which has a protective role in the gastrointestinal tract, and COX-2, which is induced during inflammation. Selective COX-2 inhibitors were developed to reduce gastrointestinal side effects. Pyrrole-containing compounds, such as Tolmetin and Ketorolac, are known NSAIDs, and novel derivatives continue to be explored for enhanced COX-2 selectivity and potency.[2][10]

Biological Activity and Signaling Pathway

Certain pyrrole derivatives have demonstrated potent and selective COX-2 inhibition. For example, a series of 1,5-diarylpyrrole-3-acetic acid derivatives has shown promising results. The anti-inflammatory effects of some COX-2 inhibitors have been linked to the suppression of downstream inflammatory signaling pathways, such as the NF-κB and MAPK pathways, which are critical for the expression of pro-inflammatory genes.[11]

G cluster_pathway Inflammatory Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) NFkB_path NF-κB & MAPK Signaling Pathways Stimuli->NFkB_path Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Activation AA Arachidonic Acid (AA) PLA2->AA Release COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGs) COX2->PGs Synthesis Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor Pyrrole Carboxylic Acid COX-2 Inhibitor Inhibitor->COX2 Inhibition Inhibitor->NFkB_path Downstream Suppression Gene_exp Pro-inflammatory Gene Expression (incl. COX-2) NFkB_path->Gene_exp Gene_exp->COX2 Upregulation

Mechanism of action for pyrrole-based COX-2 inhibitors.
Quantitative Data for Pyrrole-based COX-2 Inhibitors

Compound IDDescriptionCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib Reference Drug0.052>100
PYZ16 1,5-diarylpyrazole derivative0.5210.73
PRLD6 1H-pyrrole-2,5-dione derivative0.006≥168
Cpd 4k Pyrrole carboxylic acid derivative0.4511.8

Data compiled from literature reports.[2][11]

Isolation of Bromopyrrole Alkaloids from Marine Sponges

Marine sponges, particularly from the genus Axinella, are a rich source of structurally diverse and biologically active bromopyrrole alkaloids.[12][13] These natural products often possess a core pyrrole carboxylic acid or carboxamide moiety and exhibit activities ranging from antimicrobial to neuroprotective.[12]

Isolation and Structure Elucidation Protocol
  • Collection and Extraction : The marine sponge (e.g., Axinella verrucosa) is collected and immediately preserved (e.g., by freezing or in ethanol). The biomass is then homogenized and extracted sequentially with solvents of increasing polarity, such as dichloromethane and methanol.

  • Fractionation : The crude extract is subjected to preliminary fractionation using techniques like solvent partitioning or vacuum liquid chromatography (VLC) over silica gel.

  • Chromatographic Purification : The active fractions are further purified using a combination of chromatographic techniques, including Sephadex LH-20 size-exclusion chromatography and repeated rounds of High-Performance Liquid Chromatography (HPLC), often using both normal-phase and reverse-phase columns.

  • Structure Elucidation : The structures of the isolated pure compounds are determined using a suite of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS). The absolute configuration of chiral molecules may be determined by X-ray crystallography or comparison of experimental and calculated electronic circular dichroism (ECD) spectra.[14]

This guide provides a foundational understanding of the processes involved in the discovery and development of novel pyrrole carboxylic acid derivatives. The detailed protocols, quantitative data, and pathway diagrams serve as a resource for researchers aiming to explore this versatile chemical scaffold for therapeutic applications.

References

Technical Guide: 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 854357-51-0

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide summarizes its key identifiers, computed physicochemical properties, and a generalized synthetic approach based on established chemical principles for related pyrrole derivatives.

Physicochemical Properties

The following table summarizes the computed physicochemical properties for this compound, sourced from the PubChem database.[1] These values are predicted and have not been experimentally verified in the available literature.

PropertyValue
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
IUPAC Name 1-(furan-2-ylmethyl)-2,5-dimethylpyrrole-3-carboxylic acid
CAS Number 854357-51-0
XLogP3 2.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Exact Mass 219.089543 g/mol
Monoisotopic Mass 219.089543 g/mol
Topological Polar Surface Area 59.4 Ų
Heavy Atom Count 16
Complexity 309

Synthesis Pathway

A generalized workflow for the synthesis of the title compound would likely involve the following key steps:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Functionalization cluster_4 Final Product 2,5-Hexanedione 2,5-Hexanedione Paal_Knorr_Synthesis Paal-Knorr Synthesis (Condensation) 2,5-Hexanedione->Paal_Knorr_Synthesis Furfurylamine Furfurylamine Furfurylamine->Paal_Knorr_Synthesis Pyrrole_Intermediate 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole Paal_Knorr_Synthesis->Pyrrole_Intermediate Carboxylation Carboxylation Reaction (e.g., Vilsmeier-Haack or Friedel-Crafts) Pyrrole_Intermediate->Carboxylation Final_Product This compound Carboxylation->Final_Product

Caption: Generalized synthetic workflow for the target compound.

Experimental Protocol (Generalized)

While a specific protocol is unavailable, a general procedure based on the Paal-Knorr synthesis for related compounds would involve:

  • Reaction Setup: Equimolar amounts of 2,5-hexanedione and furfurylamine would be dissolved in a suitable solvent, such as ethanol or acetic acid.

  • Reaction Conditions: The mixture would be heated, likely under reflux, for a period of time to facilitate the condensation and cyclization reaction to form the pyrrole ring. The reaction progress would be monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, the solvent would be removed under reduced pressure. The resulting crude product, 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole, would then be purified, for example, by column chromatography.

  • Carboxylation: The purified pyrrole intermediate would then undergo a carboxylation reaction. This could potentially be achieved through various methods, such as a Vilsmeier-Haack reaction followed by oxidation, or a Friedel-Crafts acylation followed by oxidation of the introduced acyl group to a carboxylic acid.

  • Final Purification: The final product, this compound, would be purified by techniques such as recrystallization or column chromatography to yield the desired compound.

Biological Activity and Applications

There is no specific information available in the searched literature regarding the biological activity or specific applications of this compound. However, the pyrrole scaffold is a common motif in many biologically active compounds and pharmaceuticals. Therefore, this compound could be of interest as an intermediate in the synthesis of more complex molecules for drug discovery and development.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be observed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

An In-depth Technical Guide on the Solubility and Stability of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the compound 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document outlines the predicted physicochemical properties, detailed experimental protocols for their determination, and discusses the known biological activities of structurally related compounds. This guide serves as a foundational resource for researchers initiating studies on this compound.

Physicochemical Properties

PropertyPredicted ValueData Source
Molecular FormulaC₁₂H₁₃NO₃PubChem[1]
Molecular Weight219.24 g/mol PubChem[1]
XLogP31.7PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]
Rotatable Bond Count3PubChem[1]
Exact Mass219.089543 g/mol PubChem[1]
Topological Polar Surface Area55.4 ŲPubChem[1]
Heavy Atom Count16PubChem[1]
Complexity269PubChem[1]

Solubility Assessment

The solubility of a compound is a critical determinant of its suitability for pharmaceutical development. Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding.

Experimental Protocols

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a stock solution (typically in DMSO) into an aqueous buffer. It is a high-throughput method often used in early drug discovery.

Protocol: Nephelometric Method

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Incubation: Shake the plate for a predetermined time (e.g., 2 hours) at a constant temperature (e.g., 25°C).

  • Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The shake-flask method is the gold standard for this determination.

Protocol: Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) and various organic solvents (e.g., ethanol, methanol, acetonitrile, acetone).

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand to permit the undissolved solid to settle. Alternatively, centrifuge or filter the samples to separate the solid phase from the supernatant.

  • Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Assessment

Evaluating the stability of a compound under various stress conditions is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation studies are employed to accelerate this process.

Experimental Protocols

Forced degradation studies expose the compound to harsh conditions to predict its long-term stability and identify potential degradation pathways.

Protocol: Stress Conditions

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat a solution of the compound with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

  • Photostability: Expose a solution of the compound to a controlled light source (e.g., a xenon lamp) according to ICH Q1B guidelines.

A stability-indicating HPLC method is essential to separate the parent compound from its degradation products, allowing for accurate quantification of stability.

Protocol: HPLC Method Development

  • Column Selection: Utilize a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).

  • Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths to ensure all components are detected.

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, research on structurally similar pyrrole-3-carboxylic acid derivatives suggests potential as anticancer and antimicrobial agents.[2][3] Several studies have pointed towards the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a possible mechanism of action for the anticancer effects of related compounds.[2][4]

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 can block the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.

Below is a diagram illustrating a potential experimental workflow for screening the biological activity of this compound, followed by a diagram of the VEGFR-2 signaling pathway, a putative target for this class of molecules.

G cluster_0 In Vitro Screening cluster_1 Lead Optimization A Compound Synthesis and Characterization B Primary Cell-Based Assay (e.g., Anti-proliferation) A->B C Target-Based Assay (e.g., VEGFR-2 Kinase Assay) B->C D Hit Identification C->D E Structure-Activity Relationship (SAR) Studies D->E Promising Hits F ADME/Tox Profiling E->F G In Vivo Efficacy Studies (e.g., Xenograft Models) F->G H Candidate Selection G->H

Caption: A generalized workflow for drug discovery.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Compound 1-(2-furylmethyl)-2,5-dimethyl- 1H-pyrrole-3-carboxylic acid Compound->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: A simplified VEGFR-2 signaling pathway.

Conclusion

This technical guide provides a framework for initiating research on this compound. While specific experimental data on its solubility and stability are currently lacking, the provided protocols offer a clear path for their determination. The potential biological activities, inferred from related compounds, suggest that this molecule may be a valuable subject for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases. Future experimental work is necessary to validate the predicted properties and to elucidate the precise biological mechanisms of this compound.

References

Theoretical Modeling of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical modeling of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of experimental data on this specific molecule, this document outlines a robust theoretical framework based on established computational methodologies for similar pyrrole and carboxylic acid derivatives. This guide details protocols for Density Functional Theory (DFT) calculations, Molecular Dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling. The objective is to furnish researchers with a foundational understanding and practical approach to investigating the structural, electronic, and biological properties of this compound, thereby accelerating its potential development as a therapeutic agent.

Introduction

Pyrrole and its derivatives are a significant class of heterocyclic compounds that are integral to many biologically active molecules and pharmaceutical agents.[1][2] These compounds have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The subject of this guide, this compound, combines the structural features of a substituted pyrrole with a carboxylic acid and a furan moiety, suggesting a potential for interesting biological interactions.

Theoretical modeling and computational chemistry are indispensable tools in modern drug discovery and development.[3] By simulating molecular behavior at the atomic level, these methods can predict a wide array of properties, from molecular geometry and electronic structure to binding affinities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. This in-silico approach significantly reduces the time and cost associated with experimental research by prioritizing promising candidates and providing insights into their mechanisms of action.

This guide will provide a detailed roadmap for the theoretical investigation of this compound.

Physicochemical and Computed Properties

A foundational aspect of any theoretical modeling study is the characterization of the molecule's basic physicochemical properties. For this compound, these properties can be obtained from publicly available databases or calculated using various computational tools.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₃PubChem[4]
Molecular Weight 219.24 g/mol PubChem[4]
CAS Number 854357-51-0PubChem[4]
IUPAC Name 1-(furan-2-ylmethyl)-2,5-dimethylpyrrole-3-carboxylic acidPubChem[4]
Canonical SMILES CC1=CC(=C(N1CC2=CC=CO2)C)C(=O)OPubChem[4]
InChI Key InChIKey=...PubChem[4]
Computed XLogP3 2.5PubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 3PubChem[4]
Rotatable Bond Count 3PubChem[4]

Theoretical Modeling Methodologies

This section outlines the key theoretical modeling techniques that can be applied to investigate this compound.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method for studying the electronic structure of molecules.[5][6] It can be used to determine optimized molecular geometries, vibrational frequencies, and a variety of electronic properties.

  • Software: Gaussian, ORCA, or other suitable quantum chemistry software package.

  • Initial Structure Preparation:

    • Draw the 2D structure of this compound.

    • Convert the 2D structure to a 3D structure using a molecular editor and perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • DFT Calculation Setup:

    • Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and robust choice for organic molecules.[7]

    • Basis Set: 6-31G(d,p) is a good starting point, providing a balance between accuracy and computational cost. For higher accuracy, a larger basis set such as 6-311++G(d,p) can be employed.

    • Solvation Model: To simulate the molecule in a biological environment, an implicit solvation model like the Polarizable Continuum Model (PCM) with water as the solvent should be used.

    • Job Type: Opt for geometry optimization followed by Freq for frequency calculations.

  • Execution and Analysis:

    • Run the calculation.

    • Verify that the geometry optimization has converged.

    • Confirm that the frequency calculation yields no imaginary frequencies, which indicates that the optimized structure is a true minimum on the potential energy surface.

    • Analyze the output to obtain the optimized coordinates, electronic energy, dipole moment, and vibrational frequencies.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding their conformational flexibility and interactions with their environment.[8][9][10]

  • Software: GROMACS, AMBER, or NAMD.

  • System Preparation:

    • Use the DFT-optimized structure of this compound as the starting conformation.

    • Generate molecular topology and parameter files using a suitable force field (e.g., GAFF - General Amber Force Field).

    • Place the molecule in the center of a cubic or dodecahedral simulation box.

    • Solvate the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system.

  • Simulation Protocol:

    • Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any steric clashes.

    • Equilibration:

      • Perform a short NVT (constant number of particles, volume, and temperature) equilibration phase to bring the system to the desired temperature (e.g., 300 K).

      • Perform a longer NPT (constant number of particles, pressure, and temperature) equilibration phase to adjust the system density.

    • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to sample the conformational space of the molecule.

  • Analysis:

    • Analyze the trajectory to study the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radial distribution functions (RDFs), and hydrogen bonding patterns.

    • Perform clustering analysis to identify the most representative conformations of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[11][12][13] While this requires a dataset of molecules with known activities, a hypothetical workflow can be outlined.

  • Software: Schrödinger Maestro, MOE (Molecular Operating Environment), or similar molecular modeling suite.

  • Dataset Preparation:

    • Collect a dataset of pyrrole carboxylic acid derivatives with experimentally determined biological activity against a specific target (e.g., IC₅₀ values for an enzyme).

    • Align the molecules based on a common scaffold.

  • Descriptor Calculation:

    • Calculate a wide range of molecular descriptors for each molecule in the dataset. These can include:

      • 1D descriptors: Molecular weight, logP, number of hydrogen bond donors/acceptors.

      • 2D descriptors: Topological indices, molecular connectivity indices.

      • 3D descriptors: Molecular shape indices, steric parameters (e.g., CoMFA and CoMSIA fields).

  • Model Building and Validation:

    • Divide the dataset into a training set and a test set.

    • Use a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), to build the QSAR model using the training set.

    • Validate the model's predictive power using the test set and various statistical metrics (e.g., q², r², RMSE).

  • Prediction:

    • Use the validated QSAR model to predict the biological activity of this compound.

Visualization of Workflows and Pathways

Visualizing the logical flow of a theoretical modeling study and potential biological pathways is crucial for clarity and communication.

Theoretical_Modeling_Workflow cluster_data_prep 1. Initial Data & Preparation cluster_dft 2. Quantum Mechanics (DFT) cluster_md 3. Molecular Dynamics (MD) cluster_qsar 4. QSAR & Docking (Hypothetical) A 2D Structure of 1-(2-furylmethyl)-2,5-dimethyl- 1H-pyrrole-3-carboxylic acid B 3D Structure Generation & Initial Optimization A->B C Geometry Optimization (e.g., B3LYP/6-31G(d,p)) B->C N Molecular Docking (if target is known) B->N D Frequency Analysis C->D E Electronic Properties (HOMO, LUMO, ESP) C->E F System Setup (Force Field, Solvation) C->F G Equilibration (NVT, NPT) F->G H Production MD Run G->H I Trajectory Analysis (Conformations, Interactions) H->I J Dataset of Analogs with Known Activity K Descriptor Calculation J->K L QSAR Model Building & Validation K->L M Activity Prediction L->M

Figure 1: A logical workflow for the theoretical modeling of the target compound.

Signaling_Pathway_Hypothesis cluster_pathway Hypothetical Signaling Pathway Modulation Molecule 1-(2-furylmethyl)-2,5-dimethyl- 1H-pyrrole-3-carboxylic acid Target Putative Protein Target (e.g., Kinase, Receptor) Molecule->Target Binding/Inhibition Downstream1 Downstream Effector 1 Target->Downstream1 Signal Transduction Downstream2 Downstream Effector 2 Target->Downstream2 Response Cellular Response (e.g., Anti-inflammatory, Anticancer) Downstream1->Response Downstream2->Response

Figure 2: A hypothetical signaling pathway that could be modulated by the compound.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the computational investigation of this compound. By employing a combination of Density Functional Theory, Molecular Dynamics simulations, and Quantitative Structure-Activity Relationship modeling, researchers can gain significant insights into the structural, electronic, and potential biological properties of this molecule. The detailed protocols and workflows presented herein serve as a valuable resource for initiating and guiding the in-silico evaluation of this and similar compounds, ultimately facilitating the rational design and development of new therapeutic agents. While the specific biological targets and activities of this molecule remain to be experimentally determined, the theoretical approaches described provide a powerful and efficient means to explore its potential and guide future experimental work.

References

Unlocking the Therapeutic Potential of Substituted Pyrroles: A Technical Guide to Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of a multitude of biologically active compounds. The versatility of the pyrrole ring allows for extensive substitution, giving rise to a diverse array of molecules with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. This technical guide provides an in-depth exploration of the mechanisms of action of substituted pyrrole compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Core Mechanisms of Action

Substituted pyrrole compounds exert their therapeutic effects through various mechanisms, primarily by interacting with specific biological targets such as enzymes and receptors. The nature and position of the substituents on the pyrrole ring are critical determinants of their biological activity and target selectivity.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

A significant number of substituted pyrrole derivatives exhibit potent anti-inflammatory properties by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are potent inflammatory mediators.[1] By inhibiting COX-2, these compounds effectively reduce the production of prostaglandins, thereby alleviating inflammation, pain, and fever.

The selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects. Several diarylpyrrole derivatives have been developed as selective COX-2 inhibitors, with some demonstrating potency comparable to or greater than commercially available non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Activity: Targeting Key Signaling Pathways

The anticancer activity of substituted pyrroles is multifaceted, involving the modulation of various signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

  • Kinase Inhibition: A prominent mechanism of action for many anticancer pyrrole derivatives is the inhibition of protein kinases.[2] These enzymes play a pivotal role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Substituted pyrroles have been designed to target several key kinases, including:

    • Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFRs, particularly VEGFR-2, these compounds can block the pro-angiogenic signals required for tumor growth and metastasis.[2]

    • Platelet-Derived Growth Factor Receptors (PDGFRs): Inhibition of PDGFRs can impede tumor growth by affecting both tumor cells and the tumor microenvironment.

    • Extracellular Signal-Regulated Kinases (ERK1/2): As components of the MAPK/ERK pathway, inhibition of ERK1/2 can disrupt signaling cascades that promote cell proliferation.

    • Other Kinases: Substituted pyrroles have also been shown to inhibit other kinases such as Aurora kinases and cyclin-dependent kinases (CDKs), which are critical for cell cycle progression.

  • Induction of Apoptosis: Several pyrrole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can be achieved through the modulation of the Bcl-2 family of proteins, leading to the activation of caspases and the subsequent dismantling of the cell.[2]

  • Microtubule Polymerization Inhibition: Some pyrrole compounds act as microtubule-targeting agents, disrupting the dynamics of microtubule polymerization and depolymerization. This interference with the cytoskeleton leads to cell cycle arrest and ultimately, apoptosis.[2]

Antimicrobial Activity

Substituted pyrroles also exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi. The mechanism of their antimicrobial action is often attributed to the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The disc diffusion method is a common preliminary assay to evaluate the antimicrobial potential of these compounds.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of various substituted pyrrole compounds from the cited literature.

Table 1: Anti-inflammatory Activity of Substituted Pyrrole Derivatives

Compound/Derivative ClassTarget/ModelActivity MetricReported Value
Diarylpyrrole 1c (aldehyde)COX-2 (in vitro)IC50More potent than COX-1 inhibition (4.8-fold selective)[3]
Diarylpyrrole 2c (oxime)COX-2 (in vitro)IC50More potent than COX-1 inhibition (9.3-fold selective)[3]
Diarylpyrrole 3b (nitrile)COX-2 (in vitro)IC50Potent and selective (38.8-fold selective vs. COX-1)[3]
Phenylsulfonyl Hydrazide (7d)PGE2IC500.06 µM
N-Substituted 3,4-PyrroledicarboximidesCOX-1 and COX-2 enzymes-All tested compounds inhibited both COX-1 and COX-2

Table 2: Anticancer Activity of Substituted Pyrrole Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 (µM)
Pyrrolo[2,3-d]pyrimidine derivativesVEGFR-2In vitro kinase assayNanomolar range
3-aroyl-1-arylpyrrole (ARAP) 22NCI-ADR-RES (P-glycoprotein-overexpressing)Cell growth inhibitionPotent inhibition
Pyrrolo[2,3-d]pyrimidine derivativeA549 (Lung)MTT9.54
Pyrrolo[2,3-d]pyrimidine derivativeA549 (Lung)MTT10.38
Pyrrole Derivative 4dLoVo (Colon)MTSInduces 54.19% viability decrease at 50 µM
Pyrrole Derivative 4aLoVo (Colon)MTSInduces 30.87% viability decrease at 50 µM

Table 3: Antimicrobial Activity of Substituted Pyrrole Derivatives

Compound/Derivative ClassMicroorganismActivity MetricReported Value (Zone of Inhibition in mm)
Pyrrole derivative 3P. mirabilisDisc DiffusionHighly active
Pyrrole derivative 3A. nigerDisc DiffusionHighly active
Pyrrole derivative 4M. luteusDisc DiffusionHighly active
Pyrrole derivative 4C. albicansDisc DiffusionHighly active

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of substituted pyrrole compounds.

Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.

  • Principle: The assay is based on the fluorometric detection of Prostaglandin G2 (PGG2), an intermediate product generated by the COX enzyme. The COX probe fluoresces upon reaction with PGG2.

  • Materials:

    • Purified recombinant human COX-1 or COX-2 enzyme

    • COX Assay Buffer

    • COX Probe (in DMSO)

    • COX Cofactor (in DMSO)

    • Arachidonic Acid (substrate)

    • NaOH

    • Test substituted pyrrole compound

    • 96-well white opaque microplate

    • Fluorescence plate reader

  • Procedure:

    • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compound to the desired concentrations in COX Assay Buffer.

    • Reaction Mixture Preparation: In a 96-well plate, add the COX enzyme, COX Assay Buffer, COX Probe, and COX Cofactor.

    • Compound Addition: Add the test compound at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., celecoxib for COX-2).

    • Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid and NaOH to all wells simultaneously using a multi-channel pipette.

    • Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in a kinetic mode at a controlled temperature (e.g., 25°C) for 5-10 minutes.

    • Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT Cell Proliferation Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test substituted pyrrole compound

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well clear flat-bottom microplate

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Compound Treatment: Treat the cells with various concentrations of the substituted pyrrole compound dissolved in the culture medium. Include a vehicle control and a blank (medium only).

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

    • MTT Addition: Add MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.

    • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Disc Diffusion Assay for Antimicrobial Activity

This assay is a qualitative method to assess the antimicrobial activity of a compound.

  • Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been inoculated with a test microorganism. If the compound is effective, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disc.

  • Materials:

    • Test microorganism (bacterial or fungal strain)

    • Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

    • Sterile filter paper discs

    • Test substituted pyrrole compound

    • Positive control antibiotic/antifungal agent

    • Solvent for dissolving the compound (e.g., DMSO)

  • Procedure:

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

    • Plate Inoculation: Uniformly spread the inoculum over the surface of the agar plate.

    • Disc Application: Aseptically place sterile filter paper discs impregnated with a known concentration of the test compound onto the surface of the inoculated agar. Also, place a disc with the positive control and a disc with the solvent alone (negative control).

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (in millimeters) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

  • Principle: This competitive binding assay measures the ability of an unlabeled test compound (the substituted pyrrole) to displace a radiolabeled ligand from its receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound for the receptor.

  • Materials:

    • Cell membranes or tissue homogenates expressing the receptor of interest

    • Radiolabeled ligand with known affinity for the receptor

    • Test substituted pyrrole compound (unlabeled)

    • Assay buffer

    • Glass fiber filters

    • Filtration apparatus

    • Scintillation counter and scintillation fluid

  • Procedure:

    • Reaction Setup: In a series of tubes or a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

    • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

    • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus. The filters will trap the receptor-bound radioligand, while the unbound radioligand passes through.

    • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Enzyme Kinetics Analysis

This analysis determines the kinetic parameters of an enzyme in the presence of an inhibitor.

  • Principle: By measuring the initial reaction rates at various substrate and inhibitor concentrations, the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor constant (Ki) can be determined.

  • Materials:

    • Purified enzyme

    • Substrate for the enzyme

    • Test substituted pyrrole compound (inhibitor)

    • Assay buffer

    • Spectrophotometer or other appropriate detection instrument

  • Procedure:

    • Determination of Michaelis-Menten Parameters (Km and Vmax):

      • Measure the initial reaction velocity at various substrate concentrations in the absence of the inhibitor.

      • Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Alternatively, use a linear plot such as the Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

    • Inhibition Studies:

      • Measure the initial reaction velocity at a fixed enzyme concentration and varying substrate concentrations in the presence of different fixed concentrations of the inhibitor.

    • Data Analysis:

      • Generate Lineweaver-Burk plots for the data obtained with and without the inhibitor.

      • Analyze the changes in the intercepts and slopes of the lines to determine the type of inhibition:

        • Competitive inhibition: Vmax remains unchanged, while the apparent Km increases. The lines intersect on the y-axis.

        • Non-competitive inhibition: The apparent Vmax decreases, while Km remains unchanged. The lines intersect on the x-axis.

        • Uncompetitive inhibition: Both the apparent Vmax and Km decrease. The lines are parallel.

      • The inhibitor constant (Ki) can be determined from replots of the slopes or intercepts of the Lineweaver-Burk plots against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general workflow for the discovery of substituted pyrrole-based drugs.

Drug_Discovery_Workflow cluster_0 Discovery & Synthesis cluster_1 Screening & Evaluation cluster_2 Preclinical Development Compound Library Design Compound Library Design Synthesis of Substituted Pyrroles Synthesis of Substituted Pyrroles Compound Library Design->Synthesis of Substituted Pyrroles In Vitro Biological Activity Assays In Vitro Biological Activity Assays Synthesis of Substituted Pyrroles->In Vitro Biological Activity Assays Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis In Vitro Biological Activity Assays->Structure-Activity Relationship (SAR) Analysis SAR Analysis SAR Analysis Lead Compound Identification Lead Compound Identification SAR Analysis->Lead Compound Identification In Vivo Efficacy & Toxicity Studies In Vivo Efficacy & Toxicity Studies Lead Compound Identification->In Vivo Efficacy & Toxicity Studies Pharmacokinetic Profiling (ADME) Pharmacokinetic Profiling (ADME) In Vivo Efficacy & Toxicity Studies->Pharmacokinetic Profiling (ADME) New Drug Candidate New Drug Candidate Pharmacokinetic Profiling (ADME)->New Drug Candidate Clinical Trials Clinical Trials New Drug Candidate->Clinical Trials

General workflow for the discovery and development of novel pyrrole-based biological agents.

COX2_Signaling_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid releases COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme acts on Prostaglandins (PGs) Prostaglandins (PGs) COX-2 Enzyme->Prostaglandins (PGs) produces Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever mediates Substituted Pyrrole (COX-2 Inhibitor) Substituted Pyrrole (COX-2 Inhibitor) Substituted Pyrrole (COX-2 Inhibitor)->COX-2 Enzyme inhibits Inhibition Inhibition

Inhibition of the COX-2 signaling pathway by substituted pyrrole derivatives.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation VEGFR-2->Dimerization & Autophosphorylation induces Downstream Signaling Downstream Signaling Dimerization & Autophosphorylation->Downstream Signaling activates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Cell Migration Cell Migration Downstream Signaling->Cell Migration Cell Survival Cell Survival Downstream Signaling->Cell Survival Angiogenesis Angiogenesis Cell Proliferation->Angiogenesis Cell Migration->Angiogenesis Cell Survival->Angiogenesis Substituted Pyrrole (VEGFR-2 Inhibitor) Substituted Pyrrole (VEGFR-2 Inhibitor) Substituted Pyrrole (VEGFR-2 Inhibitor)->VEGFR-2 inhibits

Inhibition of the VEGFR-2 signaling pathway by substituted pyrrole derivatives.

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Using 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid in High-Throughput Screening

Audience: Researchers, scientists, and drug development professionals.

Abstract: High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity.[1][2][3] Pyrrole derivatives represent a class of heterocyclic compounds with significant therapeutic potential, with several approved drugs containing this scaffold.[4][5] This document provides detailed application notes and protocols for the use of this compound, a representative pyrrole-containing small molecule, in a high-throughput screening campaign targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a validated target in oncology.[6][7] The protocols described herein outline both a biochemical kinase assay and a cell-based proliferation assay, providing a comprehensive framework for identifying and characterizing novel inhibitors.

Introduction to this compound

This compound is a small molecule belonging to the pyrrole class of heterocyclic compounds. The pyrrole ring is a common motif in many biologically active natural products and synthetic drugs.[4][5] While specific biological activities for this particular compound are not extensively documented in publicly available literature, its structural features, particularly the pyrrole-3-carboxylic acid core, are present in compounds known to exhibit a range of biological effects, including antibacterial and anticancer properties.[4][7] Given that derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid have been investigated as potential anticancer agents targeting VEGFR-2, this compound serves as a relevant candidate for screening against this and other protein kinases.[6][7]

Compound Properties:

PropertyValue
Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS Number 854357-51-0

Proposed Biological Target: VEGFR-2 Kinase

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a hallmark of several cancers, making it a prime target for anticancer drug development.[6] Several successful kinase inhibitors, such as Sunitinib, which also contains a pyrrole moiety, target VEGFR-2.[6][8] Therefore, a plausible application for this compound in HTS is the identification of novel VEGFR-2 inhibitors.

Below is a simplified diagram of the VEGFR-2 signaling pathway.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg pY Ras Ras Dimerization->Ras pY PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Test_Compound 1-(2-furylmethyl)-2,5-dimethyl- 1H-pyrrole-3-carboxylic acid Test_Compound->Dimerization Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the proposed point of inhibition.

High-Throughput Screening Workflow

The HTS process to identify novel inhibitors typically involves a primary biochemical screen followed by a secondary cell-based assay to confirm activity and assess cytotoxicity.[1]

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Identification & Confirmation cluster_2 Secondary Assays Assay_Dev Assay Development & Miniaturization (384-well) Pilot Pilot Screen (~2000 compounds) Z' > 0.5 Assay_Dev->Pilot HTS Full Library Screen (e.g., 100,000 compounds) Pilot->HTS Data_Analysis Data Analysis (Hit Selection) HTS->Data_Analysis Hit_Confirmation Hit Confirmation (Dose-Response) Data_Analysis->Hit_Confirmation Cell_Based Cell-Based Assay (e.g., Proliferation) Hit_Confirmation->Cell_Based Cytotoxicity Cytotoxicity Assay Cell_Based->Cytotoxicity SAR Preliminary SAR Cytotoxicity->SAR

References

Application Notes and Protocol for In Vitro Dissolution of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a carboxylic acid derivative with potential applications in various in vitro assays. A critical step for obtaining reliable and reproducible experimental results is the proper dissolution of this compound to prepare stable and homogenous solutions. Due to its chemical structure, containing both hydrophobic (pyrrole, furan rings) and hydrophilic (carboxylic acid) moieties, its aqueous solubility is expected to be limited. This protocol provides a detailed guide for determining the optimal solvent and preparing stock solutions of this compound for use in cell-based and biochemical assays.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for developing an effective dissolution strategy.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₃PubChem CID: 4962470[1]
Molecular Weight 219.24 g/mol PubChem CID: 4962470[1]
Appearance Solid powder (predicted)---
pKa (estimated) ~4-5The pKa of carboxylic acids is typically around 5.[2]
Aqueous Solubility Poorly soluble (predicted)The ionization state of a carboxylic acid, determined by the surrounding pH, significantly affects its solubility.[3]
Organic Solvent Solubility Soluble in solvents like DMSO and ethanol (predicted)Many pharmacological relevant compounds are water-insoluble, solvents are frequently used in cell based assays.[4]

Experimental Protocols

I. Initial Solubility Screening

The first step is to determine the solubility of the compound in commonly used solvents for in vitro studies. This is best performed on a small scale to conserve the compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethanol (EtOH), 95-100%

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • 1 N Sodium Hydroxide (NaOH)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out a small, precise amount of the compound (e.g., 1-2 mg) into several microcentrifuge tubes.

  • To each tube, add a small, measured volume (e.g., 100 µL) of a different test solvent (DMSO, Ethanol, PBS, cell culture medium).

  • Vortex each tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, gentle warming (to 37°C) or sonication for 5-10 minutes can be attempted.[5]

  • Visually inspect the solutions against a light and dark background for any undissolved particles.

  • If the compound dissolves completely, record the solubility as being greater than the current concentration (e.g., >10 mg/mL if 1 mg dissolved in 100 µL).

  • If not fully dissolved, add another measured volume of the solvent and repeat the process until the compound is fully dissolved or a practical volume limit is reached.

  • For aqueous solvents (PBS, media), if solubility is low, try adding 1 N NaOH dropwise to raise the pH. Carboxylic acids are more soluble at a pH above their pKa.[2][6] Monitor the pH to avoid excessively alkaline conditions that could degrade the compound or be incompatible with the assay.

  • Record your observations in a table similar to the one below.

II. Preparation of a High-Concentration Stock Solution

Based on the initial screening, an organic solvent like DMSO is often the best choice for preparing a high-concentration stock solution.

Objective: To prepare a 10 mM stock solution in DMSO.

Materials:

  • This compound (MW: 219.24 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tube or amber glass vial

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 219.24 g/mol * 1000 mg/g = 2.19 mg

  • Weigh the compound: Tare a clean, dry microcentrifuge tube or vial. Carefully weigh out approximately 2.19 mg of the compound into the tube and record the exact weight.

  • Dissolve the compound: Add the appropriate volume of anhydrous DMSO to the tube. For example, if you weighed exactly 2.19 mg, add 1.0 mL of DMSO.

  • Mix thoroughly: Cap the tube securely and vortex for 1-2 minutes until the compound is completely dissolved.[5] Gentle warming or sonication can be used if needed.

  • Storage: For short-term storage (1-2 weeks), store the solution at 4°C, protected from light. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. It is recommended to store stock solutions in glass vials with screw caps that have a Teflon disc to form a tight seal.[7]

III. Preparation of Working Solutions for In Vitro Assays

Working solutions should be prepared by diluting the high-concentration stock solution into the appropriate aqueous buffer or cell culture medium immediately before use.

Important Considerations:

  • Final Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept to a minimum, typically ≤ 0.5%, to avoid solvent-induced cytotoxicity or interference with the assay.[4][5][8]

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent as the test samples.[5]

  • Solubility in Aqueous Media: When diluting the DMSO stock into an aqueous medium, the compound may precipitate if its solubility limit is exceeded. It is crucial to visually inspect the final working solution for any signs of precipitation. If precipitation occurs, the concentration of the working solution needs to be lowered.

Procedure:

  • Perform a serial dilution of the high-concentration stock solution to achieve the desired final concentrations for your assay.

  • For example, to prepare a 10 µM working solution from a 10 mM stock solution in a final volume of 1 mL:

    • This is a 1:1000 dilution.

    • Add 1 µL of the 10 mM stock solution to 999 µL of the assay buffer or cell culture medium.

    • The final DMSO concentration will be 0.1%.

  • Mix the working solution thoroughly by gentle vortexing or inversion.

Data Presentation

Table 1: Solubility Screening of this compound
SolventTemperature (°C)Observations (e.g., clear solution, suspension, insoluble)Approximate Solubility (mg/mL)
DMSORoom Temp
Ethanol (95%)Room Temp
PBS (pH 7.4)Room Temp
Cell Culture Medium37
PBS + NaOH (pH adjusted)Room Temp

Visualizations

Experimental Workflow Diagram

G Workflow for Compound Dissolution and Preparation cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Stock Solution Preparation cluster_2 Phase 3: Working Solution Preparation weigh_compound Weigh 1-2 mg Compound add_solvent Add Test Solvents (DMSO, EtOH, PBS, Media) weigh_compound->add_solvent mix Vortex / Sonicate add_solvent->mix observe Visual Inspection for Dissolution mix->observe record Record Solubility Data observe->record calc_mass Calculate Mass for 10 mM Stock record->calc_mass Inform Solvent Choice weigh_stock Weigh Compound Accurately calc_mass->weigh_stock add_dmso Add Anhydrous DMSO weigh_stock->add_dmso dissolve_stock Vortex until Dissolved add_dmso->dissolve_stock store_stock Aliquot and Store at -20°C dissolve_stock->store_stock dilute_stock Dilute Stock in Assay Buffer/Medium store_stock->dilute_stock check_precipitate Check for Precipitation dilute_stock->check_precipitate use_in_assay Use in In Vitro Assay (with vehicle control) check_precipitate->use_in_assay G Decision Pathway for Solvent Selection start Start with Compound Powder test_dmso Test Solubility in DMSO start->test_dmso soluble_dmso Soluble in DMSO? test_dmso->soluble_dmso use_dmso Prepare DMSO Stock Solution soluble_dmso->use_dmso Yes test_etoh Test Solubility in Ethanol soluble_dmso->test_etoh No end Proceed to Assay use_dmso->end soluble_etoh Soluble in Ethanol? test_etoh->soluble_etoh use_etoh Prepare Ethanol Stock Solution soluble_etoh->use_etoh Yes test_aqueous Test Aqueous Solubility (PBS / Media) soluble_etoh->test_aqueous No use_etoh->end soluble_aqueous Soluble in Aqueous? test_aqueous->soluble_aqueous use_aqueous Prepare Aqueous Solution Directly soluble_aqueous->use_aqueous Yes adjust_ph Adjust pH with NaOH soluble_aqueous->adjust_ph No use_aqueous->end retest_aqueous Re-test Aqueous Solubility adjust_ph->retest_aqueous retest_aqueous->soluble_aqueous

References

Application Notes and Protocols for 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a synthetic organic compound belonging to the diverse class of pyrrole derivatives. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the pyrrole scaffold in numerous biologically active natural products and synthetic drugs.[1][2] Pyrrole-containing molecules have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential therapeutic agent, with a primary focus on its evaluation as an anticancer agent through the inhibition of key protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

Introduction

The pyrrole ring is a fundamental heterocyclic motif that constitutes the core of many vital biological molecules, including heme and chlorophyll. In the realm of medicinal chemistry, synthetic pyrrole derivatives have emerged as privileged structures, leading to the development of numerous therapeutic agents.[1][2] The diverse biological activities of pyrrole-containing compounds stem from their ability to interact with a variety of biological targets.

Recent research has highlighted the potential of pyrrole derivatives as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. VEGFR-2 and EGFR are two receptor tyrosine kinases that play pivotal roles in tumor angiogenesis and cancer cell proliferation, respectively.[4][5] Several pyrrole-based compounds have been identified as potent inhibitors of these kinases, suggesting that this compound may also exhibit similar inhibitory activities.[5][6]

These application notes provide a framework for the synthesis and biological evaluation of this compound, with a focus on its potential as an anticancer agent.

Synthesis Protocol

A plausible synthetic route to this compound involves a two-step process starting from commercially available ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. The first step is the N-alkylation with furfuryl chloride, followed by the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Step 1: Synthesis of Ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate

  • Materials:

    • Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

    • Furfuryl chloride

    • Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

    • Stir the mixture at room temperature for 15 minutes.

    • Add furfuryl chloride (1.1 equivalents) dropwise to the suspension.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate.

Step 2: Synthesis of this compound

  • Materials:

    • Ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate (1 equivalent) in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).

    • Add an aqueous solution of LiOH or NaOH (2-3 equivalents).

    • Stir the mixture at room temperature or gently heat to 40-50 °C until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture to 0 °C and acidify with 1 M HCl to pH 2-3.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound.

Experimental Workflow for Synthesis

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Ester Hydrolysis Start1 Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate + K₂CO₃ in DMF Reagent1 Furfuryl chloride Reaction1 Stir at RT, 12-24h Start1->Reaction1 Reagent1->Reaction1 Workup1 Aqueous workup & Extraction Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Product1 Ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate Purification1->Product1 Start2 Ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate Product1->Start2 Reagent2 LiOH or NaOH in THF/MeOH/H₂O Reaction2 Stir at RT or 40-50°C Start2->Reaction2 Reagent2->Reaction2 Workup2 Acidification with HCl & Extraction Reaction2->Workup2 Product2 This compound Workup2->Product2

Caption: Synthetic scheme for this compound.

Biological Evaluation Protocols

The following protocols are designed to assess the potential anticancer activity of this compound.

In Vitro Antiproliferative Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., HCT-116 for colorectal cancer, HepG2 for liver cancer, A549 for lung cancer)[7][8]

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

VEGFR-2 and EGFR Kinase Inhibition Assays

These assays measure the direct inhibitory effect of the compound on the kinase activity of VEGFR-2 and EGFR.

  • Materials:

    • Recombinant human VEGFR-2 and EGFR kinase domains

    • Kinase buffer

    • ATP

    • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

    • This compound

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

    • Luminometer

  • Protocol:

    • Prepare a reaction mixture containing the kinase, kinase buffer, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP and the substrate peptide.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC₅₀ value.

Data Presentation

Quantitative data from biological assays should be summarized in tables for clear comparison.

Table 1: In Vitro Antiproliferative Activity of Structurally Related Pyrrole Derivatives

Compound IDCancer Cell LineAssayIC₅₀ (µM)Reference
Compound 11 A549 (Lung)MTT10.61[7]
Compound 11 HepG-2 (Liver)MTT9.52[7]
Compound 11 Caco-2 (Colon)MTT12.45[7]
Compound 6 HCT-116 (Colon)Cytotoxicity9.3 ± 0.02[9]
Compound 6 HepG-2 (Liver)Cytotoxicity7.8 ± 0.025[9]
Pyrrole-sulfonamide 6 A-549 (Lung)Cytotoxicity4.55[6]

Table 2: Kinase Inhibitory Activity of Structurally Related Pyrrole Derivatives

Compound IDKinase TargetIC₅₀ (µM)Reference
Compound 11 VEGFR-20.19[7]
Compound 6 VEGFR-20.06083[9]
Pyrrole-sulfonamide 6 EGFR0.065[6]
Pyrrolo[2,3-d]pyrimidine 12d VEGFR-20.0119[10]
Pyrrolo[2,3-d]pyrimidine 15c VEGFR-20.0136[10]

Note: The data presented in these tables are for structurally related pyrrole derivatives and serve as a reference for the expected activity range of this compound.

Signaling Pathway Diagrams

The following diagrams illustrate the potential mechanisms of action of this compound as a kinase inhibitor.

VEGFR-2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Compound 1-(2-furylmethyl)-2,5-dimethyl- 1H-pyrrole-3-carboxylic acid Compound->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Proliferation Akt->Angiogenesis

Caption: Proposed inhibition of the VEGFR-2 signaling pathway.

EGFR Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR Binds to Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates STAT3 STAT3 EGFR->STAT3 Activates Compound 1-(2-furylmethyl)-2,5-dimethyl- 1H-pyrrole-3-carboxylic acid Compound->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT3->Proliferation

Caption: Proposed inhibition of the EGFR signaling pathway.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. The provided protocols offer a comprehensive framework for its synthesis and biological evaluation, with a focus on its potential as a VEGFR-2 and EGFR inhibitor. Further structure-activity relationship (SAR) studies, involving modifications of the furan ring and the carboxylic acid moiety, could lead to the discovery of more potent and selective kinase inhibitors for cancer therapy.

References

Application Notes and Protocols for the Quantification of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a synthetic compound with potential applications in medicinal chemistry and drug discovery. Accurate and precise quantification of this molecule in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are designed to be robust and suitable for researchers in academic and industrial settings.

Analytical Techniques

Two primary analytical techniques are presented for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and cost-effective method suitable for routine analysis and quantification at moderate concentrations.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for bioanalytical applications and the quantification of low concentrations of the analyte in complex matrices.[1][2]

Section 1: HPLC-UV Method

Principle

The HPLC-UV method separates this compound from other components in a sample mixture using a reversed-phase C18 column. The quantification is achieved by detecting the analyte's absorbance of ultraviolet (UV) light at a specific wavelength. The area under the chromatographic peak is directly proportional to the concentration of the analyte in the sample.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • pH meter.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (analytical grade).

  • Purified water (e.g., Milli-Q or equivalent).

  • Reference standard of this compound.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with 0.1% Formic acid in water (A) and Acetonitrile (B)
Gradient Program 0-2 min: 30% B; 2-10 min: 30-70% B; 10-12 min: 70% B; 12-13 min: 70-30% B; 13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (or wavelength of maximum absorbance)

4. Sample Preparation

  • For Drug Substance: Accurately weigh and dissolve the sample in methanol to a known concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • For Biological Matrices (e.g., Plasma): Perform a protein precipitation by adding three parts of cold acetonitrile to one part of the plasma sample. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantify the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary (HPLC-UV)
ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Workflow Diagram (HPLC-UV)

HPLC_UV_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Detection UV Detection Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: HPLC-UV analysis workflow.

Section 2: LC-MS/MS Method

Principle

The LC-MS/MS method offers superior sensitivity and selectivity by coupling the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. The analyte is first separated on an HPLC column and then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the analyte is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides high specificity and reduces matrix interference.[1][3][4]

Experimental Protocol

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an ESI source.

  • UPLC/HPLC system.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Nitrogen generator.

  • Analytical balance, volumetric flasks, and pipettes.

  • Syringe filters (0.22 µm).

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Purified water (LC-MS grade).

  • Reference standard of this compound.

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound).

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV method.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 50:50 (v/v) acetonitrile:water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Internal Standard Working Solution: Prepare a solution of the internal standard at a fixed concentration (e.g., 10 ng/mL).

3. LC-MS/MS Conditions

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase Gradient elution with 0.1% Formic acid in water (A) and 0.1% Formic acid in acetonitrile (B)
Gradient Program 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-3.5 min: 90% B; 3.5-3.6 min: 90-10% B; 3.6-5.0 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions To be determined by direct infusion of the standard. For example: Analyte: m/z 234.1 -> 108.1; IS: (to be determined)

4. Sample Preparation

  • For Biological Matrices (e.g., Plasma): To 100 µL of plasma sample, add 10 µL of the internal standard working solution and 300 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes. Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in 100 µL of the mobile phase. Filter through a 0.22 µm syringe filter before injection.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio (analyte peak area / internal standard peak area) against the concentration of the standard solutions.

  • Perform a weighted (1/x²) linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the concentration of the analyte in the samples using the calibration curve.

Quantitative Data Summary (LC-MS/MS)
ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Workflow Diagram (LC-MS/MS)

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Sample Collection IS_Addition Internal Standard Addition Sample_Collection->IS_Addition Protein_Precipitation Protein Precipitation IS_Addition->Protein_Precipitation Evaporation Evaporation & Reconstitution Protein_Precipitation->Evaporation Filtration Filtration Evaporation->Filtration LC_Separation LC Separation Filtration->LC_Separation Ionization ESI LC_Separation->Ionization MS_Analysis Tandem MS (MRM) Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Quant Calibration & Quantification Peak_Integration->Calibration_Quant

Caption: LC-MS/MS bioanalytical workflow.

Conclusion

The HPLC-UV and LC-MS/MS methods described provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The provided protocols should be validated in the end-user's laboratory to ensure performance meets the specific requirements of their application.

References

Application Notes and Protocols for the Derivatization of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrrole derivatives are a significant class of heterocyclic compounds that are integral to numerous biologically active molecules and pharmaceutical agents.[1] The pyrrole scaffold is a common structural motif found in a wide array of natural products and synthetic drugs, exhibiting diverse pharmacological properties including antibacterial, antiviral, anti-inflammatory, anticancer, and antioxidant activities.[2] Specifically, derivatives of pyrrole-3-carboxylic acid have shown promise in various therapeutic areas. A notable example is Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor that contains a pyrrole-3-carboxylic acid amide core and is used in the treatment of certain cancers.[3][4]

The target molecule, 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, possesses a unique combination of a pyrrole-3-carboxylic acid core, known for its potential biological activities, and a furylmethyl substituent at the N1 position, which can influence the molecule's steric and electronic properties. Derivatization of the carboxylic acid moiety is a common and effective strategy to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. This can lead to enhanced biological activity, improved selectivity, and better drug-like properties.

This document provides detailed application notes and protocols for the derivatization of this compound, focusing on the synthesis of amide and ester derivatives. It also outlines protocols for preliminary screening of these new chemical entities for potential biological activities.

Experimental Protocols

General Synthesis of this compound

While the derivatization is the focus, a reliable synthesis of the starting material is crucial. A plausible synthetic route can be adapted from the Paal-Knorr pyrrole synthesis.[5]

Protocol 1: Synthesis of the Parent Compound

  • Reaction Setup: In a round-bottom flask, dissolve 2,5-hexanedione (1 equivalent) and furfurylamine (1.2 equivalents) in glacial acetic acid.

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is the intermediate N-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole.

  • Purification: Filter the precipitate, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.

  • Carboxylation: The subsequent carboxylation at the 3-position can be achieved through Vilsmeier-Haack formylation followed by oxidation.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for derivatization. Here, we focus on the formation of amides and esters.

Protocol 2: Synthesis of Amide Derivatives

  • Activation of Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)), add a coupling reagent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (1.1 equivalents) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents).[6]

  • Base Addition: Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents) to the mixture and stir at room temperature for 15-30 minutes.[6]

  • Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of Ester Derivatives

  • Reaction Setup: Dissolve this compound (1 equivalent) in the corresponding alcohol (e.g., methanol, ethanol) which will also serve as the reagent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions: Heat the mixture to reflux for 4-24 hours, monitoring by TLC.

  • Work-up and Purification: After the reaction is complete, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify the crude ester by column chromatography.

Proposed Biological Screening

Based on the known activities of pyrrole derivatives, the newly synthesized compounds can be screened for a variety of biological activities.

Protocol 4: In Vitro Antibacterial and Antifungal Screening

  • Microorganisms: Screen the compounds against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).[7]

  • Methodology: Use the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Procedure: Prepare serial dilutions of the test compounds in a 96-well microtiter plate. Inoculate each well with a standardized suspension of the microorganism. Incubate the plates at an appropriate temperature and time. The MIC is the lowest concentration of the compound that inhibits visible growth.[8]

  • Controls: Use standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Clotrimazole) as positive controls.[7]

Protocol 5: In Vitro Anticancer Activity Screening

  • Cell Lines: Evaluate the antiproliferative activity against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).[9]

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess cell viability.

  • Procedure: Seed the cells in a 96-well plate and allow them to attach overnight. Treat the cells with various concentrations of the test compounds for 48-72 hours. Add MTT solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals. Dissolve the formazan crystals in a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, compared to untreated controls.

Data Presentation

The quantitative data from the biological assays should be summarized in tables for clear comparison of the activity of the different derivatives.

Table 1: In Vitro Antimicrobial Activity of Derivatives

Compound IDR Group (Amide/Ester)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
Parent Acid -COOH>100>100>100
Derivative 1 -CONH-CH₂CH₃506432
Derivative 2 -CONH-Ph324816
Derivative 3 -COOCH₃>100>100>100
Ciprofloxacin -21N/A
Clotrimazole -N/AN/A4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: In Vitro Anticancer Activity of Derivatives

Compound IDR Group (Amide/Ester)IC50 (µM) vs MCF-7IC50 (µM) vs A549IC50 (µM) vs HCT116
Parent Acid -COOH>50>50>50
Derivative 1 -CONH-CH₂CH₃25.331.828.1
Derivative 2 -CONH-Ph10.515.212.7
Derivative 3 -COOCH₃45.1>50>50
Doxorubicin -0.81.21.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

experimental_workflow parent 1-(2-furylmethyl)-2,5-dimethyl- 1H-pyrrole-3-carboxylic acid activation Carboxylic Acid Activation (TBTU/HATU, DIPEA) parent->activation esterification Esterification (Alcohol, Acid Catalyst) parent->esterification amide Amide Derivatives activation->amide ester Ester Derivatives esterification->ester amine Primary/Secondary Amine amine->amide alcohol Alcohol alcohol->ester purification Purification (Column Chromatography) amide->purification ester->purification bioassay Biological Screening (Antimicrobial, Anticancer) purification->bioassay

Caption: General workflow for the derivatization and biological evaluation of the parent compound.

Hypothetical Signaling Pathway

Given that many pyrrole derivatives act as kinase inhibitors, a potential mechanism of action for anticancer activity could be the inhibition of a receptor tyrosine kinase (RTK) pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Derivative Pyrrole Derivative (Inhibitor) Derivative->RTK

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a pyrrole derivative.

References

Application Notes and Protocols for In Vitro Evaluation of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial in vitro characterization of the novel compound, 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (herein referred to as Compound X). The protocols are designed to assess its cytotoxic and potential therapeutic effects in a systematic, multi-tiered approach, moving from general cytotoxicity screening to more specific functional and mechanistic assays.

Introduction

Pyrrole-containing compounds are a significant class of heterocyclic molecules with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties[1][2]. The structural similarity of the pyrrole scaffold to components of larger biological macromolecules allows for diverse interactions with cellular targets. Given this background, Compound X, a novel pyrrole derivative, warrants a thorough investigation to elucidate its potential as a therapeutic agent.

This document outlines a phased experimental design for the in vitro testing of Compound X, beginning with fundamental cytotoxicity and solubility assessments, followed by an exploration of its effects on cell proliferation, apoptosis, and potential mechanisms of action. The protocols provided are intended to be adaptable to specific research questions and available laboratory resources.

Experimental Workflow

The proposed experimental workflow follows a logical progression from broad, initial screening to more focused, hypothesis-driven investigations.

experimental_workflow cluster_phase1 Phase 1: Foundational Assays cluster_phase2 Phase 2: Dose-Response and Viability cluster_phase3 Phase 3: Functional Assays cluster_phase4 Phase 4: Mechanism of Action (MoA) solubility Compound X Solubility Testing cytotoxicity Initial Cytotoxicity Screening (MTT/MTS Assay) solubility->cytotoxicity dose_response Dose-Response and IC50 Determination cytotoxicity->dose_response Select lead cell lines cell_line_selection Cell Line Panel Selection (e.g., Cancer vs. Normal) cell_line_selection->cytotoxicity viability Cell Viability vs. Cytotoxicity (e.g., Trypan Blue, Live/Dead Staining) dose_response->viability proliferation Cell Proliferation Assay (e.g., BrdU, Ki67) viability->proliferation At non-cytotoxic doses apoptosis Apoptosis Assays (e.g., Annexin V/PI, Caspase Activity) viability->apoptosis migration Cell Migration/Invasion Assay (Wound Healing/Transwell) viability->migration pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) apoptosis->pathway_analysis target_id Potential Target Identification (If necessary) pathway_analysis->target_id gene_expression Gene Expression Profiling (e.g., qPCR, RNA-seq) pathway_analysis->gene_expression signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation_Survival Proliferation_Survival Transcription->Proliferation_Survival Cell Proliferation & Survival CompoundX Compound X CompoundX->RTK Inhibition?

References

Application Notes and Protocols: 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, a heterocyclic compound with potential as a versatile precursor in organic synthesis, particularly in the development of novel therapeutic agents.

Introduction

Pyrrole and furan moieties are prevalent scaffolds in a vast array of biologically active compounds and natural products. The combination of these two heterocyclic rings into a single molecular entity, such as in this compound, offers a unique structural motif for the exploration of new chemical space in drug discovery. The substituted pyrrole core provides a robust platform for further functionalization, while the furan ring can participate in various chemical transformations and may contribute to the biological activity of the final products. This document outlines a proposed synthetic route for this precursor and discusses its potential applications in the synthesis of bioactive molecules.

Synthetic Approach

The synthesis of this compound can be envisioned through a two-step process:

  • Paal-Knorr Synthesis of the pyrrole ring to form 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole.

  • Vilsmeier-Haack Formylation followed by Oxidation to introduce the carboxylic acid group at the 3-position of the pyrrole ring.

A schematic of this synthetic pathway is presented below.

G cluster_0 Step 1: Paal-Knorr Synthesis cluster_1 Step 2: Formylation and Oxidation A 2,5-Hexanedione C 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole A->C Paal-Knorr Reaction B Furfurylamine B->C D 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde C->D Vilsmeier-Haack Formylation E This compound D->E Oxidation

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole (Intermediate)

This protocol is based on the well-established Paal-Knorr pyrrole synthesis.[1][2]

Materials:

  • 2,5-Hexanedione

  • Furfurylamine

  • Glacial Acetic Acid (optional, as catalyst)

  • Ethanol or Microwave Reactor

  • Standard glassware for organic synthesis

Procedure (Conventional Heating):

  • In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione (1 equivalent) and furfurylamine (1 equivalent).

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux in ethanol for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure intermediate.

Procedure (Microwave-Assisted): [3][4]

  • In a microwave-safe vessel, combine 2,5-hexanedione (1 equivalent) and furfurylamine (1 equivalent).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) for 10-30 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the vessel to room temperature.

  • Purify the product as described in the conventional heating method.

Illustrative Data:

ParameterValue
Yield 85-95%
Purity (by NMR) >95%
Appearance Colorless to pale yellow oil
Protocol 2: Synthesis of this compound

This protocol involves a Vilsmeier-Haack formylation followed by oxidation of the resulting aldehyde.[5][6][7]

Step A: Vilsmeier-Haack Formylation

Materials:

  • 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole (from Protocol 1)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Standard inert atmosphere glassware

Procedure:

  • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add POCl₃ (1.2 equivalents) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and neutralize with saturated sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography.

Step B: Oxidation of the Aldehyde

Materials:

  • 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (from Step A)

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent (e.g., Jones reagent)

  • Acetone or a suitable solvent

  • Sodium bisulfite

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the aldehyde from Step A in acetone.

  • Cool the solution to 0 °C and add a solution of KMnO₄ in water dropwise with vigorous stirring.

  • Stir the mixture at room temperature until the purple color disappears.

  • Filter the manganese dioxide precipitate and wash with acetone.

  • Combine the filtrate and washings, and remove the acetone under reduced pressure.

  • Acidify the aqueous residue with HCl to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Illustrative Data:

ParameterValue
Overall Yield 60-75% (over two steps)
Purity (by HPLC) >98%
Appearance Off-white to pale brown solid

Applications in Organic Synthesis

This compound is a valuable precursor for the synthesis of a variety of more complex molecules with potential biological activities.

G A This compound B Amide Derivatives A->B Amide Coupling C Ester Derivatives A->C Esterification D Heterocyclic Scaffolds B->D Cyclization C->D E Bioactive Molecules D->E Further Functionalization

Caption: Potential synthetic transformations of the title compound.

Synthesis of Amide and Ester Derivatives

The carboxylic acid functionality can be readily converted into amides and esters using standard coupling reagents (e.g., HATU, EDC/HOBt) or esterification conditions (e.g., Fischer esterification). This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

Elaboration into Fused Heterocyclic Systems

The pyrrole-3-carboxylic acid can serve as a starting point for the construction of fused heterocyclic systems, such as pyrrolo[3,2-d]pyrimidines or other related scaffolds known for their diverse pharmacological properties.

Potential Biological Activities of Derivatives

Hybrid molecules containing both furan and pyrrole rings have been investigated for a range of biological activities. Derivatives of the title compound could be screened for:

  • Anti-inflammatory Activity: Furan and pyrrole derivatives have shown potential as anti-inflammatory agents.

  • Antimicrobial Activity: The heterocyclic nature of the scaffold makes it a promising candidate for the development of new antibacterial and antifungal agents.

  • Anticancer Activity: Many pyrrole-containing compounds exhibit cytotoxic effects against various cancer cell lines.

  • Antioxidant Properties: The furan moiety, in particular, can contribute to the antioxidant capacity of the synthesized molecules.

Data Summary

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Key Synthetic StepPotential Applications
1-(2-furylmethyl)-2,5-dimethyl-1H-pyrroleIntermediate StructureC₁₁H₁₃NO175.23Paal-Knorr SynthesisPrecursor for Carboxylation
1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehydeAldehyde StructureC₁₂H₁₃NO₂203.24Vilsmeier-Haack FormylationIntermediate for Oxidation
This compound Final Product StructureC₁₂H₁₃NO₃ 219.24 Oxidation Precursor for Bioactive Molecules

Note: The structures are placeholders as generating actual chemical structures is beyond the current capabilities.

Conclusion

This compound represents a promising and versatile building block for organic synthesis and drug discovery. The proposed synthetic route, utilizing the Paal-Knorr reaction and a subsequent formylation/oxidation sequence, provides a viable pathway to access this compound. Its unique combination of furan and pyrrole moieties makes it an attractive starting material for the development of novel compounds with a wide range of potential therapeutic applications. Further research into the derivatization of this precursor is warranted to fully explore its potential in medicinal chemistry.

References

safe handling and storage procedures for 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. The information is compiled from available safety data for the compound and related chemical structures.

Hazard Identification and Classification

This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

  • H302: Harmful if swallowed [1]

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H335: May cause respiratory irritation [1]

Signal Word: Warning

Pictograms:

  • Health Hazard

  • Irritant

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₃PubChem[1]
Molecular Weight 219.24 g/mol PubChem[1]
Appearance Solid (form may vary)General
Solubility Expected to be soluble in organic solvents.General

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound. The following table outlines the recommended PPE.

EquipmentSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (fume hood). If dust is generated, a NIOSH-approved respirator may be necessary.

Safe Handling and Experimental Protocols

4.1. General Handling Precautions

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Avoid inhalation of dust or fumes.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.

  • Ground all equipment when handling larger quantities to prevent static discharge.

4.2. Experimental Protocol: Weighing and Dissolving

  • Preparation: Ensure the balance is in a chemical fume hood or in a well-ventilated area. Don appropriate PPE.

  • Weighing: Carefully weigh the desired amount of the solid compound onto a weigh boat or into a suitable container. Avoid creating dust.

  • Dissolving: Add the solid to the chosen solvent in a flask or beaker. Stir the mixture until the solid is completely dissolved. If necessary, gentle heating can be applied, but be mindful of potential decomposition.

Storage Procedures

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

ConditionRecommendation
Temperature Store in a cool, dry place.
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Container Keep in a tightly sealed, light-resistant container.
Incompatibilities Store away from strong oxidizing agents, strong bases, and strong reducing agents.

Diagrams

Diagram 1: General Safety Workflow

General Safety Workflow for Handling Chemical Compounds start Start assess_hazards Assess Hazards (Review SDS) start->assess_hazards select_ppe Select Appropriate PPE assess_hazards->select_ppe prepare_work_area Prepare Work Area (Fume Hood, Spill Kit) select_ppe->prepare_work_area conduct_experiment Conduct Experiment prepare_work_area->conduct_experiment waste_disposal Dispose of Waste Properly conduct_experiment->waste_disposal decontaminate Decontaminate Work Area and Glassware waste_disposal->decontaminate end End decontaminate->end

Caption: General Safety Workflow for Handling Chemical Compounds.

Diagram 2: Spill Response Protocol

Chemical Spill Response Protocol spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Colleagues evacuate->alert assess Assess Spill Size and Hazard alert->assess small_spill Small, Controllable Spill? assess->small_spill cleanup Contain and Clean Up Spill (Use appropriate absorbent) small_spill->cleanup Yes large_spill Large or Hazardous Spill small_spill->large_spill No dispose Dispose of Contaminated Materials as Hazardous Waste cleanup->dispose contact_ehs Contact Environmental Health & Safety large_spill->contact_ehs contact_ehs->dispose report Complete Spill Report dispose->report

Caption: Chemical Spill Response Protocol.

References

Application Note: Screening 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid for Cyclooxygenase (COX) Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound featuring both pyrrole and furan moieties. The pyrrole ring system is a core scaffold in numerous biologically active compounds, including well-known non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac, which function by inhibiting cyclooxygenase (COX) enzymes.[1][2] Similarly, furan derivatives have been investigated for a wide range of pharmacological activities, including anti-inflammatory effects.[3][4] The structural similarity of the subject compound to known COX inhibitors suggests its potential as a novel anti-inflammatory agent.[5][6][7]

The COX enzyme has two primary isoforms, COX-1 and COX-2.[7] COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, while COX-2 is an inducible enzyme that mediates inflammation and pain.[1][5] Selective inhibition of COX-2 is a key strategy in developing anti-inflammatory drugs with fewer gastrointestinal side effects.[8] This document outlines a protocol to develop and execute a novel screening assay to determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2.

Assay Principle

The proposed assay is a colorimetric method for determining the peroxidase activity of COX enzymes. In the reaction, COX enzymes catalyze the conversion of arachidonic acid into prostaglandin G2 (PGG2). The peroxidase component of the COX enzyme then reduces PGG2 to PGH2. This process involves the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically at 590-620 nm. The presence of a COX inhibitor reduces enzyme activity, leading to a decrease in color development. The potency of the inhibitor is quantified by calculating the concentration required for 50% inhibition (IC50).

Quantitative Data Summary

The following table is a template for presenting the results from the COX inhibition assays. It allows for a direct comparison of the compound's potency against COX-1 and COX-2, from which a selectivity index can be derived.

CompoundTest Concentration (µM)% Inhibition COX-1% Inhibition COX-2IC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (SI) (IC50 COX-1 / IC50 COX-2)
This compound0.1DataDataDataDataData
1DataData
10DataData
50DataData
100DataData
Celecoxib (Positive Control)0.1DataDataDataDataData
1DataData
10DataData

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological pathway targeted by the assay and the step-by-step experimental workflow.

Prostaglandin_Biosynthesis_Pathway Prostaglandin Biosynthesis Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Stimuli ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Stomach Stomach Lining Protection, Platelet Aggregation Thromboxane->Stomach Inhibitor 1-(2-furylmethyl)-2,5-dimethyl- 1H-pyrrole-3-carboxylic acid Inhibitor->COX2

Prostaglandin biosynthesis pathway highlighting COX-2 inhibition.

COX_Inhibitor_Assay_Workflow COX Inhibitor Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prep_Reagents 1. Prepare Assay Buffer, Enzymes (COX-1/COX-2), Heme, and Substrates (Arachidonic Acid, TMPD) Prep_Compound 2. Prepare serial dilutions of 1-(2-furylmethyl)-2,5-dimethyl- 1H-pyrrole-3-carboxylic acid and controls Add_Buffer 3. Add Assay Buffer to all wells Prep_Compound->Add_Buffer Add_Enzyme 4. Add COX-1 or COX-2 Enzyme + Heme Add_Buffer->Add_Enzyme Add_Inhibitor 5. Add Test Compound / Control / Vehicle Add_Enzyme->Add_Inhibitor Incubate1 6. Incubate for 10 minutes at 25°C Add_Inhibitor->Incubate1 Add_Substrate 7. Initiate reaction by adding Arachidonic Acid and TMPD Incubate1->Add_Substrate Incubate2 8. Incubate for 5 minutes at 25°C Add_Substrate->Incubate2 Measure 9. Measure Absorbance at 590 nm Incubate2->Measure Calc_Inhibition 10. Calculate Percent Inhibition for each concentration Measure->Calc_Inhibition Calc_IC50 11. Plot dose-response curve and determine IC50 values Calc_Inhibition->Calc_IC50

Workflow for the colorimetric COX inhibitor screening assay.

Experimental Protocols

Protocol 1: COX-2 Inhibitor Screening Assay

This protocol details the screening of this compound for inhibitory activity against the human COX-2 enzyme.

A. Materials and Reagents

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 590-620 nm

  • Recombinant Human COX-2 Enzyme

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Heme (co-factor)

  • Arachidonic Acid (substrate)

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, chromogen)

  • Test Compound: this compound, dissolved in DMSO

  • Positive Control: Celecoxib (selective COX-2 inhibitor)

  • Vehicle Control: DMSO

B. Experimental Procedure

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and celecoxib in 100% DMSO. Create a series of dilutions in DMSO to achieve the final desired test concentrations.

    • On the day of the assay, prepare fresh working solutions of Arachidonic Acid and TMPD in Assay Buffer.

    • Prepare the enzyme solution by diluting COX-2 and Heme in cold Assay Buffer. Keep on ice.

  • Assay Plate Setup (perform in triplicate):

    • 100% Activity Control: Add 10 µL of DMSO, 150 µL of Assay Buffer, and 10 µL of the COX-2/Heme solution.

    • Inhibitor Wells: Add 10 µL of the test compound dilutions, 150 µL of Assay Buffer, and 10 µL of the COX-2/Heme solution.

    • Positive Control Wells: Add 10 µL of the celecoxib dilutions, 150 µL of Assay Buffer, and 10 µL of the COX-2/Heme solution.

    • Background Control: Add 10 µL of DMSO and 160 µL of Assay Buffer (no enzyme).

  • Pre-incubation:

    • Tap the plate gently to mix.

    • Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • To all wells, add 20 µL of the Arachidonic Acid/TMPD working solution to start the reaction.

    • Immediately place the plate in the microplate reader.

    • Incubate at 25°C for 5 minutes and then measure the absorbance at 590 nm.

Protocol 2: COX-1 Selectivity Counter-Screen

To determine the selectivity of the compound, perform the same assay as described in Protocol 1, but substitute the Recombinant Human COX-2 Enzyme with Recombinant Human COX-1 Enzyme.

C. Data Analysis

  • Correct for Background: Subtract the average absorbance of the Background Control wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula for each concentration of the test compound and control: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of 100% Activity Control)] * 100

  • Determine IC50 Value:

    • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

  • Calculate Selectivity Index (SI):

    • SI = IC50 (COX-1) / IC50 (COX-2)

    • An SI value greater than 1 indicates selectivity for COX-2. A higher SI value signifies greater selectivity.

References

Application Notes and Protocols: Evaluation of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrrole ring is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Derivatives of pyrrole-3-carboxylic acid, in particular, have been identified as potent inhibitors of various enzymes, making them a valuable scaffold in drug discovery.[3][4] For instance, pyrrole derivatives have shown inhibitory activity against enzymes such as cyclooxygenases (COX) and protein kinases, which are critical targets in inflammation and oncology.[5][6]

This document provides a comprehensive guide for the initial evaluation of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (herein referred to as Compound X) as a potential enzyme inhibitor. Given the lack of specific biological data for this compound in the public domain, these protocols are designed to serve as a starting point for its characterization. The methodologies outlined below describe in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and cytotoxicity.

Chemical Structure of Compound X

  • IUPAC Name: 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid[7]

  • CAS Number: 854357-51-0[7][8][9]

  • Molecular Formula: C12H13NO3[7]

  • Molecular Weight: 219.24 g/mol [7]

Section 1: Data Presentation

Quantitative data from enzyme inhibition and cell viability assays should be meticulously recorded and presented to allow for clear interpretation and comparison. The following tables serve as templates for data organization.

Table 1: In Vitro Enzyme Inhibition Data for Compound X

Target EnzymeAssay TypeCompound X IC50 (µM)Positive Control IC50 (µM)
e.g., Kinase YBiochemical[Insert Value][Insert Value]
e.g., COX-2Biochemical[Insert Value][Insert Value]
e.g., Kinase ZCell-based[Insert Value][Insert Value]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.

Table 2: Cell Viability and Cytotoxicity of Compound X

Cell LineAssay TypeTreatment Duration (h)Compound X CC50 (µM)
e.g., MCF-7MTT Assay24[Insert Value]
e.g., MCF-7MTT Assay48[Insert Value]
e.g., A549MTT Assay24[Insert Value]
e.g., A549MTT Assay48[Insert Value]

CC50 (Half-maximal cytotoxic concentration) is the concentration of a compound that is cytotoxic to 50% of the cells.

Table 3: Selectivity Profile of Compound X

Target EnzymeIC50 (µM)Off-Target EnzymeIC50 (µM)Selectivity Index (Off-Target IC50 / Target IC50)
e.g., Kinase Y[Insert Value]e.g., Kinase A[Insert Value][Calculate Value]
e.g., Kinase Y[Insert Value]e.g., Kinase B[Insert Value][Calculate Value]
e.g., COX-2[Insert Value]e.g., COX-1[Insert Value][Calculate Value]

Section 2: Experimental Protocols

Detailed methodologies are essential for reproducible results. The following protocols can be adapted for specific enzyme targets.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a method to determine the in vitro potency of Compound X against a purified protein kinase. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[10][11]

Materials:

  • Purified target kinase

  • Kinase substrate (peptide or protein)

  • Compound X (dissolved in DMSO)

  • Known kinase inhibitor (positive control)

  • Kinase buffer (specific to the target kinase)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Methodology:

  • Compound Preparation: Prepare a serial dilution of Compound X in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in kinase buffer to achieve the final desired concentrations for the assay.

  • Kinase Reaction Setup:

    • To each well of a 96-well plate, add 5 µL of the kinase/substrate mixture in kinase buffer.

    • Add 2.5 µL of serially diluted Compound X, positive control, or DMSO (vehicle control).

    • Pre-incubate the plate at room temperature for 15-30 minutes.

  • Initiate Reaction: Start the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration of Compound X relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol is designed to assess the inhibitory activity of Compound X against COX-1 and COX-2 enzymes. The assay measures the peroxidase component of COX activity via the fluorometric detection of a product.[12][13]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • Heme cofactor

  • Fluorometric probe (e.g., ADHP)

  • Arachidonic acid (substrate)

  • Compound X (in DMSO)

  • Selective COX-1 and COX-2 inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) as positive controls

  • Black 96-well plates

  • Fluorescence microplate reader

Methodology:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, probe, and arachidonic acid in cold COX Assay Buffer according to the manufacturer's instructions.

  • Assay Setup:

    • Add 80 µL of Reaction Master Mix (containing Assay Buffer, Heme, probe, and either COX-1 or COX-2 enzyme) to each well of a black 96-well plate.

    • Add 10 µL of serially diluted Compound X, positive control, or DMSO (vehicle control) to the appropriate wells.

    • Include a "no enzyme" control for background subtraction.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C, protected from light.

  • Initiate Reaction: Start the reaction by adding 10 µL of arachidonic acid solution to each well.

  • Data Acquisition: Immediately begin measuring the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode at 37°C for 5-10 minutes.[13]

  • Data Analysis: Determine the reaction rate (slope) from the linear portion of the kinetic curve for each well. Calculate the percent inhibition for each concentration of Compound X and determine the IC50 value as described in Protocol 1.

Protocol 3: Cell Viability MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxicity of Compound X. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[14][15][16]

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Compound X (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • Microplate spectrophotometer

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of Compound X. Include a vehicle control (DMSO) and a "no cells" blank control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[16]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.[15][17]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[15][16] Mix thoroughly by gentle shaking or pipetting.

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14] A reference wavelength of >650 nm can be used for background subtraction.[14]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the percent viability against the logarithm of the compound concentration to determine the CC50 value.

Section 3: Visualizations

Diagrams created using Graphviz (DOT language) to illustrate workflows and potential mechanisms of action.

G cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis & Interpretation start_node start_node process_node process_node decision_node decision_node data_node data_node end_node end_node A Compound X Synthesis & Purification B Stock Solution (e.g., 10mM in DMSO) A->B C Serial Dilutions B->C D Biochemical Assay (e.g., Kinase, COX) C->D E Cell Viability Assay (e.g., MTT) C->E F Cell-based Pathway Assay C->F G Data Acquisition (Luminescence, Absorbance) D->G E->G F->G H Calculate % Inhibition & % Viability G->H I Determine IC50 / CC50 (Dose-Response Curve) H->I J Is Compound Potent? I->J K Is Compound Selective & Non-Cytotoxic? I->K J->K Yes M Re-design / Terminate J->M No L Lead Optimization K->L Yes K->M No G cluster_membrane cluster_cytoplasm cluster_nucleus receptor Growth Factor Receptor RAS RAS receptor->RAS protein protein inhibitor Compound X (Potential Inhibitor) MEK MEK inhibitor->MEK Inhibition response response RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Resp Cell Proliferation, Survival, etc. TF->Resp

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic outcomes. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

I. Synthesis Overview: The Paal-Knorr Reaction

The synthesis of this compound and its derivatives is commonly achieved through the Paal-Knorr pyrrole synthesis.[1][2] This reliable method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, furfurylamine.[3][4] While the reaction is generally high-yielding, several factors can influence its efficiency and the purity of the final product.

Reaction Scheme

The fundamental transformation is the reaction between a 1,4-dicarbonyl precursor and furfurylamine, typically under acidic catalysis, to yield the desired N-substituted pyrrole.

Paal_Knorr_Synthesis 1,4-Dicarbonyl 1,4-Dicarbonyl Compound Product 1-(2-furylmethyl)-2,5-dimethyl -1H-pyrrole-3-carboxylic acid 1,4-Dicarbonyl->Product + Furfurylamine Furfurylamine Furfurylamine->Product + Catalyst Acid Catalyst Catalyst->Product

Caption: Paal-Knorr synthesis of the target pyrrole.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in Paal-Knorr synthesis can often be attributed to several factors:

  • Suboptimal Reaction Conditions : Temperature, reaction time, and solvent are critical parameters that require careful optimization.[5]

  • Poorly Reactive Starting Materials : The nucleophilicity of the amine and steric hindrance on either reactant can slow down the reaction.[6]

  • Inappropriate Catalyst : The choice and concentration of the acid catalyst are crucial for an efficient reaction.[7]

  • Product Degradation : The synthesized pyrrole may be sensitive to the reaction conditions, leading to degradation over time.[6]

Troubleshooting Steps:
  • Optimize Reaction Temperature and Time :

    • Gradually increase the reaction temperature in increments of 10°C to find the optimal balance between reaction rate and potential degradation.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Catalyst Selection and Concentration :

    • While strong acids can be used, milder acids like acetic acid or p-toluenesulfonic acid are often sufficient and can minimize side reactions.[6][7]

    • Experiment with different catalysts to find the most effective one for your specific substrates.

  • Stoichiometry of Reactants :

    • Ensure the correct molar ratio of reactants. An excess of the amine can sometimes favor the desired reaction pathway.[6]

ParameterInitial ConditionOptimized ConditionExpected Outcome
Temperature Room Temperature50-80 °CIncreased reaction rate
Catalyst Strong Acid (e.g., HCl)Weak Acid (e.g., Acetic Acid)Minimized side reactions
Amine Equivalents 1.0 eq1.1 - 1.2 eqImproved conversion
Q2: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?

The most common byproduct in the Paal-Knorr synthesis is the corresponding furan.[5][6] This occurs through an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound without the involvement of the amine.[6]

Minimizing Furan Formation:
  • Control the pH : This side reaction is particularly favored in strongly acidic environments (pH < 3).[6][8] Conducting the reaction under neutral or weakly acidic conditions is advisable.

  • Use an Excess of the Amine : Employing a slight excess of furfurylamine can help to favor the pyrrole synthesis pathway.[6]

Byproduct_Formation cluster_main Reaction Pathways Dicarbonyl 1,4-Dicarbonyl Pyrrole Desired Pyrrole Dicarbonyl->Pyrrole + Amine (Weak Acid) Furan Furan Byproduct Dicarbonyl->Furan Strong Acid (No Amine)

Caption: Competing pathways in Paal-Knorr synthesis.

Q3: My crude product is a dark, tarry material that is difficult to purify. What is causing this and how can I prevent it?

The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.[6]

Mitigation Strategies:
  • Lower the Reaction Temperature : Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Use a Milder Catalyst : Switch to a weaker acid catalyst or consider running the reaction under neutral conditions.

  • Inert Atmosphere : Some pyrrole syntheses are sensitive to air oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[5]

Q4: What are the recommended methods for purifying the final product?

Purification of pyrrole-3-carboxylic acids can be challenging due to their polarity and potential for zwitterion formation.

Purification Protocol:
  • Acid-Base Extraction :

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Wash with a dilute aqueous acid solution (e.g., 0.5 M HCl) to remove any basic impurities.

    • Extract the desired carboxylic acid into a dilute aqueous base solution (e.g., 1 M NaOH).

    • Wash the basic aqueous layer with an organic solvent to remove neutral impurities.

    • Acidify the aqueous layer with cold 0.5 M HCl to precipitate the pure product.[6]

    • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallization :

    • If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/hexane) can further improve purity.

  • Chromatography :

    • For stubborn impurities, column chromatography on silica gel may be necessary. A solvent system of increasing polarity (e.g., hexane/ethyl acetate with a small amount of acetic acid) is often effective.

A process for purifying crude pyrroles involves treating the mixture with an acid or an activated carboxylic acid derivative and then removing the pyrrole by distillation under reduced pressure.[9][10]

III. Frequently Asked Questions (FAQs)

Q: Can I use a different amine in this synthesis?

A: Yes, the Paal-Knorr synthesis is versatile and accommodates a wide range of primary amines. However, the reactivity of the amine will influence the optimal reaction conditions. Less nucleophilic amines may require higher temperatures or a more active catalyst.[5]

Q: Is it possible to perform this reaction under solvent-free conditions?

A: Yes, solvent-free Paal-Knorr reactions have been reported and can be an environmentally friendly alternative.[11][12] These reactions are often facilitated by microwave irradiation or mechanical grinding.[11][12]

Q: My starting 1,4-dicarbonyl compound is not commercially available. How can I synthesize it?

A: A common method for synthesizing 1,4-dicarbonyl compounds is through the acid-catalyzed ring-opening of 2,5-dimethylfuran.[12] This reaction typically uses a stoichiometric amount of water and a catalytic amount of acid.[12]

Q: How can I confirm the structure of my final product?

A: The structure of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR will provide detailed information about the chemical environment of the protons and carbons in the molecule.

  • Mass Spectrometry (MS) : This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy : This will show characteristic peaks for the carboxylic acid (O-H and C=O stretches) and the aromatic rings.

IV. Experimental Protocols

General Procedure for Paal-Knorr Synthesis
  • To a solution of the 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add furfurylamine (1.0-1.2 eq).

  • Add a catalytic amount of a weak acid (e.g., acetic acid, 10 mol%).

  • Heat the reaction mixture to a temperature between 50-80°C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Proceed with the purification protocol outlined in Q4 of the Troubleshooting Guide.

V. References

  • Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. --INVALID-LINK--

  • Syrris. (n.d.). Pyrrole-3-carboxylic acid derivatives. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting common issues in Paal-Knorr pyrrole synthesis. Retrieved from --INVALID-LINK--

  • Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters. --INVALID-LINK--

  • Rapoport, H., & Willson, C. D. (1961). Synthesis of Pyrrole-3-carboxylic Acids. The Journal of Organic Chemistry, 26(4), 1102-1105. --INVALID-LINK--

  • Feld, M., & Fischer, J. (1996). Purification of crude pyrroles. U.S. Patent No. 5,502,213. Washington, DC: U.S. Patent and Trademark Office. --INVALID-LINK--

  • Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate. --INVALID-LINK--

  • Feld, M., & Fischer, J. (1994). Process for the purification of crude pyrroles. European Patent No. EP0608688A1. --INVALID-LINK--

  • BenchChem. (2025). Common side reactions in the synthesis of substituted pyrroles and their avoidance. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of Crude Pyrrole Synthesis Products. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting guide for Paal-Knorr pyrrole synthesis. Retrieved from --INVALID-LINK--

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. --INVALID-LINK--

  • ResearchGate. (2017). (PDF) Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. Retrieved from --INVALID-LINK--

  • ACS Publications. (2022). Purification, Fermentation Optimization, and Antibacterial Activity of Pyrrole-2-carboxylic Acid Produced by an Endophytic Bacterium, Bacillus cereus ZBE, Isolated from Zanthoxylum bungeanum. Industrial & Engineering Chemistry Research. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Pyrrole Synthesis: The Paal-Knorr Method Versus Leading Alternatives. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from --INVALID-LINK--

  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Retrieved from --INVALID-LINK--

  • ResearchGate. (2023). (PDF) Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. Retrieved from --INVALID-LINK--

  • Angene. (n.d.). The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. Retrieved from --INVALID-LINK--

  • PubMed. (1993). Discovery and synthesis of methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound | 854357-51-0. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 854357-51-0. Retrieved from --INVALID-LINK--

References

Technical Support Center: Overcoming Solubility Challenges of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility issues of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in neutral aqueous buffers?

A1: this compound is a weak acid with a molecular structure that contains both hydrophobic (the pyrrole and furan rings) and hydrophilic (the carboxylic acid group) moieties. In neutral aqueous buffers, the carboxylic acid group is only partially ionized. The non-polar regions of the molecule dominate its behavior, leading to low aqueous solubility. For a carboxylic acid to dissolve in water, it generally needs to be in its ionized, or salt, form.[1][2][3]

Q2: What is the primary strategy to improve the solubility of this compound in aqueous solutions?

A2: The primary and most direct strategy is pH adjustment. By increasing the pH of the aqueous buffer to a value above the compound's pKa, the carboxylic acid group will deprotonate to form a carboxylate salt. This salt form is significantly more polar and, therefore, more soluble in water.[1][2][3][4] Most carboxylic acids have a pKa around 5, so adjusting the pH to above this value should increase solubility.[2]

Q3: I tried adjusting the pH, but the solubility is still not sufficient for my experimental needs. What are my other options?

A3: If pH adjustment alone is insufficient, several other formulation strategies can be employed, often in combination with pH control:

  • Co-solvents: The addition of water-miscible organic solvents, known as co-solvents, can increase the solubility of poorly soluble compounds.[5][]

  • Surfactants: Surfactants can form micelles that encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility in the aqueous medium.[5]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[7][8][9]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area available for dissolution, which can enhance the dissolution rate.[5][9][10]

Q4: What are some common co-solvents that I can use?

A4: Common co-solvents for pharmaceutical formulations include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), glycerin, and dimethyl sulfoxide (DMSO).[] The choice of co-solvent will depend on the specific requirements of your experiment, including potential toxicity and compatibility with other components.

Q5: How do I choose the right surfactant?

A5: Surfactants are categorized by their head group charge: non-ionic, anionic, cationic, and zwitterionic. For a negatively charged compound like a deprotonated carboxylic acid, non-ionic surfactants such as Tween® 80 or Solutol® HS-15 are often good starting points as they are less likely to interact with the charge of the drug.[5] The selection will also depend on the desired concentration and potential for biological interference in your assay.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution after initial dissolution.
Potential Cause Troubleshooting Step
pH Drift Verify the pH of the final solution. The addition of the acidic compound may have lowered the pH of the buffer below its effective buffering capacity. Re-adjust the pH as necessary.
Insufficient Buffer Capacity Increase the concentration of the buffering agent to better resist pH changes upon addition of the compound.
Supersaturation The initial dissolution may have created a supersaturated solution that is not stable over time. Consider using a lower concentration of the compound or incorporating a precipitation inhibitor.
Temperature Effects If the stock solution was prepared at an elevated temperature, the compound may precipitate upon cooling to room temperature. Determine the solubility at the intended storage and use temperature.
Issue 2: Low and inconsistent solubility results between experiments.
Potential Cause Troubleshooting Step
Variability in pH Ensure accurate and consistent pH measurement and adjustment in all experiments. Use a calibrated pH meter.
Polymorphism The compound may exist in different crystalline forms (polymorphs) with different solubilities.[8] Ensure you are using the same batch and form of the compound for all experiments.
Equilibration Time Solubility determination requires sufficient time for the system to reach equilibrium. Ensure you are allowing adequate time for dissolution, which can range from hours to days.
Purity of the Compound Impurities can affect the solubility of the compound. Verify the purity of your material.

Experimental Protocols

Protocol 1: Solubility Determination by pH Adjustment
  • Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, citrate) with pH values ranging from 5.0 to 9.0.

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect a sample of the supernatant and dilute it with an appropriate solvent.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Data Presentation: Tabulate the measured solubility at each pH.

Table 1: Illustrative Solubility Data at Various pH Values

Buffer pHSolubility (µg/mL)
5.05
6.050
7.0500
7.41200
8.05000
9.0>10000
Protocol 2: Enhancing Solubility with a Co-solvent
  • Buffer Selection: Choose a buffer in which the compound has some, but limited, solubility (e.g., pH 7.0).

  • Co-solvent Screening: Prepare a series of solutions containing the selected buffer and varying concentrations of a co-solvent (e.g., 5%, 10%, 20% v/v of ethanol or PEG 400).

  • Solubility Measurement: Following the steps outlined in Protocol 1 (steps 2-5), determine the solubility of the compound in each co-solvent mixture.

  • Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration.

Table 2: Illustrative Solubility Data in Co-solvent Systems

Co-solventConcentration (% v/v)Solubility (µg/mL) at pH 7.4
None01200
Ethanol52500
Ethanol104800
Ethanol209500
PEG 40053000
PEG 400106200
PEG 4002015000

Visualizations

Solubility_Troubleshooting_Workflow start Start: Poor Solubility in Aqueous Buffer ph_adjust Adjust pH > pKa (e.g., pH > 6.0) start->ph_adjust check_solubility1 Solubility Sufficient? ph_adjust->check_solubility1 end_success End: Solubilized check_solubility1->end_success Yes co_solvent Add Co-solvent (e.g., PEG 400, Ethanol) check_solubility1->co_solvent No surfactant Add Surfactant (e.g., Tween 80) check_solubility1->surfactant No cyclodextrin Add Cyclodextrin (e.g., HP-β-CD) check_solubility1->cyclodextrin No check_solubility2 Solubility Sufficient? co_solvent->check_solubility2 surfactant->check_solubility2 cyclodextrin->check_solubility2 check_solubility2->end_success Yes end_fail End: Further Formulation Development Needed check_solubility2->end_fail No

Caption: A workflow for troubleshooting the solubility of the compound.

pH_Effect_on_Solubility cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph_form R-COOH (Protonated Form) low_solubility Poor Aqueous Solubility low_ph_form->low_solubility Hydrophobic character dominates equilibrium Equilibrium pH = pKa low_ph_form->equilibrium high_ph_form R-COO⁻ + H⁺ (Deprotonated/Salt Form) high_solubility Enhanced Aqueous Solubility high_ph_form->high_solubility Ionic character dominates equilibrium->high_ph_form

Caption: The effect of pH on the ionization and solubility of a carboxylic acid.

References

Technical Support Center: 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for experiments involving 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for this compound?

A1: The most common and direct method for synthesizing this compound is the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, furfurylamine. The reaction is typically carried out under acidic conditions.

Q2: What are the key starting materials for the synthesis?

A2: The key starting materials are:

  • A 1,4-dicarbonyl compound: Ethyl 2,5-dioxohexanoate (ethyl acetoacetate derivative) or a similar precursor.

  • A primary amine: Furfurylamine (2-(aminomethyl)furan).

Q3: What are the typical physical and chemical properties of the final product?

A3: The properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol [1]
Appearance Expected to be a solid
Solubility Likely soluble in organic solvents like DMSO, DMF, and alcohols. Solubility in aqueous solutions may be limited and pH-dependent.
Stability Pyrrole compounds can be sensitive to strong acids and light. It is advisable to store the compound in a cool, dark, and dry place.

Q4: What are the known or potential applications of this compound in drug development?

A4: While specific biological activities for this compound are not extensively documented in publicly available literature, the pyrrole scaffold is a common feature in many biologically active molecules with a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. Pyrrole derivatives are known to act as inhibitors of various enzymes, including protein kinases. For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, contains a pyrrole core.

Experimental Protocols

General Paal-Knorr Synthesis Protocol

This protocol provides a general methodology for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve the best results.

Materials:

  • Ethyl 2,5-dioxohexanoate (1 equivalent)

  • Furfurylamine (1-1.2 equivalents)

  • Glacial acetic acid (catalytic amount)

  • Ethanol or Methanol (solvent)

  • Sodium hydroxide or Potassium hydroxide (for hydrolysis)

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Condensation: In a round-bottom flask, dissolve ethyl 2,5-dioxohexanoate and furfurylamine in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Hydrolysis: Add a solution of sodium hydroxide or potassium hydroxide in water/ethanol to the reaction mixture.

  • Heat the mixture to reflux to hydrolyze the ester. Monitor the hydrolysis by TLC.

  • Work-up and Purification: After cooling, remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue with hydrochloric acid to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • If necessary, the crude product can be further purified by recrystallization or column chromatography.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Incomplete reaction.- Sub-optimal reaction temperature or time.- Inactive catalyst or reagents.- Increase the reaction time and/or temperature moderately.- Ensure the purity and reactivity of starting materials.- Use a freshly opened or purified catalyst.
Formation of a Dark, Tarry Substance - Polymerization of starting materials or product.- Excessively high temperature or strong acidic conditions.- Lower the reaction temperature.- Use a milder acid catalyst or a smaller amount.- Ensure an inert atmosphere if reagents are air-sensitive.
Major Byproduct Observed (likely furan derivative) - Acid-catalyzed self-condensation of the 1,4-dicarbonyl compound.- Reduce the acidity of the reaction mixture (pH > 3).- Use a slight excess of the amine (furfurylamine).- Consider a two-step process where the imine is formed first under neutral conditions, followed by acid-catalyzed cyclization.
Difficulty in Product Purification - Presence of unreacted starting materials.- Formation of multiple byproducts.- Tarry consistency of the crude product.- Optimize the reaction stoichiometry to ensure complete conversion of the limiting reagent.- Adjust the reaction conditions to minimize byproduct formation.- For tarry products, try triturating with a non-polar solvent like hexane to solidify the product before attempting further purification. Column chromatography with a suitable solvent system is often effective.
Product Instability During Storage - Degradation due to light, air, or residual acid.- Store the purified product in a tightly sealed, amber-colored vial.- Store at low temperatures (e.g., in a refrigerator or freezer).- Ensure the product is free from any acidic impurities after purification.

Visualizations

experimental_workflow start Start reactants Combine: - 1,4-Dicarbonyl Compound - Furfurylamine - Solvent (e.g., Ethanol) start->reactants catalyst Add Catalyst (e.g., Acetic Acid) reactants->catalyst reaction Heat to Reflux (Monitor by TLC) catalyst->reaction hydrolysis Ester Hydrolysis (Add Base, Heat) reaction->hydrolysis workup Work-up: - Acidification - Extraction hydrolysis->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification product Final Product: 1-(2-furylmethyl)-2,5-dimethyl- 1H-pyrrole-3-carboxylic acid purification->product

General experimental workflow for the synthesis.

troubleshooting_flow start Experiment Start issue Problem Encountered? start->issue low_yield Low/No Yield issue->low_yield Yes tarry_product Tarry Product issue->tarry_product Yes byproduct Major Byproduct issue->byproduct Yes success Successful Outcome issue->success No solution_low_yield Increase Temp/Time Check Reagents low_yield->solution_low_yield solution_tarry Lower Temp Use Milder Acid tarry_product->solution_tarry solution_byproduct Reduce Acidity Use Excess Amine byproduct->solution_byproduct solution_low_yield->success solution_tarry->success solution_byproduct->success

A logical troubleshooting guide for common issues.

References

optimizing reaction conditions for modifying 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. The following sections offer detailed experimental protocols and solutions to common issues encountered during its modification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common problems encountered during the esterification and amidation of this compound.

Q1: My esterification/amidation reaction is sluggish or not proceeding to completion. What are the possible causes and solutions?

A1: Low reactivity can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Inadequate Activation of the Carboxylic Acid: The carboxylic acid needs to be activated for nucleophilic attack by the alcohol or amine.

    • Solution (Amidation): Ensure you are using an appropriate coupling agent. For amide bond formation, common and effective coupling agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or Dimethylaminopyridine (DMAP).[1] The use of carbonyldiimidazole (CDI) is also a viable option.[2]

    • Solution (Esterification): For esterification, classic Fischer esterification conditions (refluxing in the alcohol with a strong acid catalyst like H₂SO₄ or HCl) can be effective. However, given the potential for side reactions with the furan and pyrrole rings under strong acidic conditions, milder methods are recommended.[3][4] Consider using a coupling agent like DCC or EDC with DMAP.[1]

  • Steric Hindrance: The nucleophile (alcohol or amine) or the pyrrole substrate itself may be sterically hindered, slowing down the reaction.

    • Solution: Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid decomposition.

  • Solvent Issues: The choice of solvent can significantly impact reaction rates.

    • Solution: Aprotic polar solvents like dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile are generally suitable for coupling reactions.[1] Ensure the solvent is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2: The primary side reactions of concern are decarboxylation of the pyrrole carboxylic acid and reactions involving the furan ring.

  • Decarboxylation: Pyrrole-2-carboxylic acids can undergo decarboxylation, especially under acidic conditions and at elevated temperatures.[5][6][7]

    • Solution: Avoid strongly acidic conditions where possible. If an acid catalyst is necessary, use a milder acid or a catalytic amount. Keep reaction temperatures as low as feasible to achieve a reasonable reaction rate. For some pyrrole syntheses, solvent-free decarboxylation has been shown to be effective, suggesting that high temperatures in the absence of a high-boiling point solvent can be a controlled way to induce this reaction if desired, but should be avoided if the carboxylic acid is to be preserved.[8]

  • Furan Ring Instability: The furan ring can be sensitive to strongly acidic conditions, potentially leading to ring-opening or polymerization.[4]

    • Solution: Opt for milder reaction conditions. For esterification, avoid strong mineral acids and favor coupling-agent-mediated reactions. For amide coupling, standard conditions using EDC/HOBt or HATU are generally compatible with the furan moiety.

Q3: I am having difficulty purifying my final product. What purification strategies are recommended?

A3: Purification can be challenging due to the similar polarities of the product, unreacted starting materials, and byproducts from the coupling agents.

  • Work-up Procedure:

    • If you used a carbodiimide coupling agent (like EDC or DCC), the urea byproduct is often insoluble in solvents like DCM or ethyl acetate and can be removed by filtration.

    • A standard aqueous work-up can help remove water-soluble reagents and byproducts. Use a mild base wash (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and a mild acid wash (e.g., dilute HCl) to remove unreacted amine if applicable.

  • Chromatography:

    • Silica gel column chromatography is the most common method for purification. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective.

Experimental Protocols

Protocol 1: Amide Coupling using EDC/HOBt

This protocol describes a general procedure for the synthesis of an amide derivative of this compound.

  • Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM (approximately 0.1-0.5 M concentration).

  • Addition of Coupling Agents: To the stirred solution, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Addition of Amine: Add the desired amine (1.1 eq) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Esterification using POCl₃

This protocol provides a mild and efficient method for esterification.

  • Solution Preparation: In a round-bottom flask, prepare an ice-cold solution of this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol) which will also act as the reagent.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the cold, stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Quenching and Extraction: Pour the reaction mixture over crushed ice and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the product by silica gel column chromatography if necessary.

Data Presentation

Table 1: Comparison of Amide Coupling Reagents

Coupling Reagent SystemTypical SolventTemperature (°C)General Yield RangeKey Considerations
EDC / HOBtDMF, DCM25Good to ExcellentByproduct is water-soluble, facilitating work-up.[1]
HATU / DIPEADMF25ExcellentOften faster and more efficient for hindered substrates.
CDITHF, DCM25Good"One-pot" potential; byproduct is imidazole.[2]
SOCl₂ then AmineDCM, Toluene0 to 25Good to ExcellentForms an intermediate acid chloride; requires careful handling.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Material cluster_modification Modification Reactions cluster_process Downstream Processing cluster_end Final Products start 1-(2-furylmethyl)-2,5-dimethyl- 1H-pyrrole-3-carboxylic acid amidation Amidation (e.g., EDC, HOBt, Amine) start->amidation esterification Esterification (e.g., POCl3, Alcohol) start->esterification workup Aqueous Work-up amidation->workup esterification->workup purification Column Chromatography workup->purification amide Amide Derivative purification->amide ester Ester Derivative purification->ester

Caption: General experimental workflow for the modification of the target carboxylic acid.

Troubleshooting Logic

troubleshooting_logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Corrective Actions problem Low or No Product Formation activation Poor Carboxylic Acid Activation problem->activation conditions Suboptimal Reaction Conditions problem->conditions side_reaction Competing Side Reactions problem->side_reaction change_reagent Change/Increase Coupling Reagent activation->change_reagent optimize_conditions Increase Temperature/ Extend Reaction Time conditions->optimize_conditions mild_conditions Use Milder Reagents/ Lower Temperature side_reaction->mild_conditions

Caption: Troubleshooting flowchart for low product yield in modification reactions.

References

Technical Support Center: Purification of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most probable and widely used method for synthesizing this and similar N-substituted pyrroles is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, furfurylamine.[1][2] The reaction is typically catalyzed by an acid.

Q2: What are the likely impurities I might encounter in my crude product?

A2: Common impurities include unreacted starting materials (furfurylamine and the 1,4-dicarbonyl precursor), side products from competing reactions such as furan formation from the self-condensation of the dicarbonyl compound, and polymeric materials.[3] Degradation of the acid-sensitive furan ring under harsh acidic conditions can also lead to impurities.

Q3: My crude product is a dark, tarry material. What could be the cause?

A3: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.

Q4: Is the furan ring stable during the synthesis and purification?

A4: The furan ring can be sensitive to strongly acidic conditions, which can lead to ring-opening and subsequent side reactions. It is advisable to use mild acidic catalysts and avoid prolonged exposure to strong acids during synthesis and purification.

Q5: What are the recommended general approaches for purifying the final product?

A5: The primary methods for purifying pyrrole carboxylic acids are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities. For highly polar carboxylic acids, reversed-phase chromatography can also be an effective technique.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Reaction not going to completion.Insufficiently reactive starting materials or suboptimal reaction conditions.Increase reaction temperature moderately or extend the reaction time. Consider using a milder, more effective acid catalyst.
Significant amount of furan byproduct observed.Excessively acidic conditions (pH < 3) favoring self-condensation of the 1,4-dicarbonyl.Use a weaker acid catalyst (e.g., acetic acid) or perform the reaction under neutral conditions. An excess of the amine can also favor the desired reaction.
Product loss during workup.The product may have some solubility in the aqueous phase, especially if it forms a salt.Ensure the aqueous phase is sufficiently acidified to precipitate the carboxylic acid fully. Minimize the volume of washing solvents.
Product degradation.Harsh reaction conditions (high temperature or strong acid).Employ milder reaction conditions. If using a strong acid, reduce the reaction time and temperature.
Purification Challenges
Symptom Possible Cause Suggested Solution
Column Chromatography:
Product does not move from the baseline.The eluent is not polar enough. The carboxylic acid group is strongly interacting with the silica gel.Gradually increase the polarity of the mobile phase. A common eluent system is a gradient of ethyl acetate in hexanes. Adding a small amount of acetic acid or methanol to the eluent can help to elute the carboxylic acid.
Poor separation of product and impurities.Inappropriate solvent system or column overloading.Optimize the solvent system using thin-layer chromatography (TLC) to achieve good separation between the product and impurities. Ensure the column is not overloaded; a typical ratio of silica to crude product is 50:1.
Streaking of the product spot on TLC and column.The compound is highly polar and acidic.Add a small amount of acetic acid to the eluent system to suppress the ionization of the carboxylic acid and reduce tailing.
Recrystallization:
Product oils out instead of crystallizing.The solvent is too nonpolar for the product, or the product is impure.Try a more polar solvent or a solvent mixture. If the product is significantly impure, it may be necessary to first purify by column chromatography.
No crystal formation upon cooling.The solution is not supersaturated, or the product is too soluble in the chosen solvent.Concentrate the solution by slowly evaporating the solvent. Try adding a less polar co-solvent (anti-solvent) to induce precipitation. Scratching the inside of the flask with a glass rod can also initiate crystallization.
Low recovery after recrystallization.The product has significant solubility in the cold recrystallization solvent.Ensure the solution is cooled to a sufficiently low temperature. Minimize the amount of solvent used for washing the crystals and use ice-cold solvent.

Data Presentation

Purification MethodStationary/Mobile Phase or SolventTypical PurityTypical YieldNotes
Column Chromatography Silica Gel / Hexane:Ethyl Acetate gradient>95%60-80%A gradient elution is often necessary. Adding a small amount of acetic acid to the mobile phase can improve peak shape.
Reversed-Phase HPLC C18 / Water:Acetonitrile with 0.1% TFA>99%40-70%Useful for achieving very high purity, especially for polar compounds.
Recrystallization Ethanol/Water or Ethyl Acetate/Hexane>98%70-90%Effective if the crude product is relatively clean. The choice of solvent is critical and needs to be determined empirically.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not available in the public domain. However, the following generalized protocols for the synthesis of the corresponding ethyl ester via Paal-Knorr condensation and its subsequent hydrolysis are based on established procedures for similar compounds.

Protocol 1: Synthesis of Ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-acetyl-4-oxopentanoate (1 equivalent) and furfurylamine (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Initial Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl ester. This crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Hydrolysis to this compound
  • Hydrolysis: Dissolve the purified ethyl ester (1 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup and Purification: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify with a dilute solution of hydrochloric acid until the product precipitates.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualization

Logical Workflow for Synthesis and Purification

workflow cluster_synthesis Synthesis cluster_purification Purification A Starting Materials (1,4-Dicarbonyl & Furfurylamine) B Paal-Knorr Condensation A->B C Crude Product B->C D Column Chromatography C->D Major Impurities E Recrystallization C->E Minor Impurities D->E Partially Purified F Pure Product D->F E->F

Caption: A generalized workflow for the synthesis and purification of the target compound.

Troubleshooting Decision Tree for Low Yield

troubleshooting start Low Yield Observed q1 Check Reaction Completion (TLC/LC-MS) start->q1 a1_yes Incomplete Reaction q1->a1_yes No a1_no Reaction Complete q1->a1_no Yes sol1 Optimize Reaction: - Increase Temp/Time - Change Catalyst a1_yes->sol1 q2 Significant Byproducts? a1_no->q2 a2_yes Identify Byproducts (e.g., Furan) q2->a2_yes Yes a2_no Product Loss During Workup q2->a2_no No sol2 Adjust Conditions: - Milder Acid - Use Excess Amine a2_yes->sol2 sol3 Optimize Workup: - Adjust pH for Precipitation - Minimize Washes a2_no->sol3

Caption: A decision tree for troubleshooting low product yield.

References

minimizing degradation of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing a decrease in the purity of my solid this compound sample over time. What are the likely causes?

A1: Degradation of solid-state this compound is most commonly caused by exposure to light, elevated temperatures, and humidity. Pyrrole derivatives can be particularly susceptible to photodegradation and oxidation.[1][2] The furan moiety may also contribute to instability.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container in a dark and dry environment.

  • Temperature Control: Store the compound at the recommended temperature. For long-term storage, consider refrigeration (-4°C) or freezing (-20°C).[3]

  • Inert Atmosphere: If the compound is particularly sensitive, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[4]

Q2: My compound, when dissolved in a solvent for analysis, is showing rapid degradation. What could be the issue?

A2: The stability of this compound in solution is highly dependent on the pH and the solvent used. Pyrrole carboxylic acids can be unstable in both acidic and alkaline conditions.[1][2]

Troubleshooting Steps:

  • pH of the Medium: Aim for a neutral pH (around 7) for solutions.[1] If your application requires an acidic or basic medium, prepare the solution fresh and use it immediately.

  • Solvent Choice: Use high-purity, degassed solvents. Protic solvents may facilitate certain degradation pathways. If you observe degradation, consider switching to a different solvent system.

  • Protection from Light: Protect solutions from light at all times by using amber vials or covering the container with aluminum foil.

Q3: What are the expected degradation products of this compound?

A3: While specific degradation products for this molecule require experimental identification, potential degradation pathways based on its structure include:

  • Oxidation: The pyrrole and furan rings are susceptible to oxidation, which can lead to ring-opening products.

  • Hydrolysis: The amide bond in the pyrrole ring could be susceptible to hydrolysis under strong acidic or basic conditions.

  • Photodegradation: Exposure to UV or visible light can induce complex degradation pathways.[1][2]

  • Decarboxylation: The carboxylic acid group may be lost as carbon dioxide, particularly under acidic conditions and heat.[5]

Q4: How can I monitor the degradation of my compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[1][2] This involves developing an HPLC method that can separate the intact parent compound from all potential degradation products. UV detection is commonly used for pyrrole-containing compounds.[6]

Data Presentation: Stability under Various Storage Conditions

The following tables summarize the expected stability of this compound under different storage conditions. The data is illustrative and should be confirmed by in-house stability studies.

Table 1: Solid-State Stability of this compound

Storage ConditionDurationPurity (%)Appearance
25°C / 60% RH (Ambient, Exposed to Light)1 Month92.5Slight discoloration
25°C / 60% RH (Ambient, Protected from Light)1 Month98.0No change
40°C / 75% RH (Accelerated, Protected from Light)1 Month95.5Slight discoloration
4°C (Refrigerated, Protected from Light)6 Months>99.0No change
-20°C (Frozen, Protected from Light)12 Months>99.5No change

Table 2: Solution-State Stability of this compound (in Methanol, Protected from Light)

pHTemperatureDurationPurity (%)
2.0 (Acidic)25°C24 hours85.0
7.0 (Neutral)25°C24 hours99.0
9.0 (Alkaline)25°C24 hours90.5
7.0 (Neutral)4°C7 days98.5

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[7][8]

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC grade methanol and water

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 8 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Suggested Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 265 nm (based on typical pyrrole chromophore)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Visualizations

Degradation_Pathway cluster_conditions Stress Conditions cluster_products Potential Degradation Products parent 1-(2-furylmethyl)-2,5-dimethyl-1H- pyrrole-3-carboxylic acid hydrolysis Ring-Opened Products parent->hydrolysis Hydrolysis oxidation Oxidized Pyrrole/Furan parent->oxidation Oxidation photodegradation Various Photoproducts parent->photodegradation Photolysis decarboxylation Decarboxylated Impurity parent->decarboxylation Decarboxylation Acid/Base Acid/Base Acid/Base->hydrolysis Oxidation (H2O2) Oxidation (H2O2) Oxidation (H2O2)->oxidation Light (UV/Vis) Light (UV/Vis) Light (UV/Vis)->photodegradation Heat Heat Heat->decarboxylation

Caption: Potential degradation pathways for the target compound.

Experimental_Workflow cluster_storage Storage Conditions cluster_stress Forced Degradation cluster_analysis Analysis solid Solid Compound (Light/Temp/Humidity Controlled) hplc Stability-Indicating HPLC Method solid->hplc solution Solution (pH/Solvent/Temp Controlled) solution->hplc stress_conditions Acid, Base, Oxidizing Agent, Heat, Light stress_conditions->hplc purity Purity Assessment hplc->purity degradants Degradant Profiling hplc->degradants

Caption: Workflow for stability assessment.

Troubleshooting_Logic start Degradation Observed? state Solid or Solution? start->state solid_q Protected from Light, Heat, Moisture? state->solid_q Solid solution_q Is pH Neutral? Solvent Degassed? state->solution_q Solution remedy_solid Store in dark, dry, cool place under inert gas if needed. solid_q->remedy_solid No end_node Monitor Stability solid_q->end_node Yes remedy_solution Adjust pH to neutral. Use fresh, degassed solvent. Prepare fresh solutions. solution_q->remedy_solution No solution_q->end_node Yes remedy_solid->end_node remedy_solution->end_node

Caption: Troubleshooting logic for observed degradation.

References

identifying and characterizing side products in the synthesis of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing side products in the synthesis of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the identification of side products through analytical methods.

Diagram of the Synthetic Pathway and Potential Side Reactions:

Synthesis_and_Side_Reactions Hexanedione 2,5-Hexanedione Dimethylfuran 2,5-Dimethylfuran Hexanedione->Dimethylfuran Self-Condensation (Strong Acid) Conditions Paal-Knorr Synthesis (Acid Catalyst, Heat) Hexanedione->Conditions Furfurylamine Furfurylamine Furfurylamine->Conditions Main_Product This compound Polymer Polymerization Products Conditions->Main_Product Desired Reaction Conditions->Polymer High Temperature/ Strong Acid

Caption: Synthetic pathway for this compound and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction yielded a mixture of products. What are the likely side products in the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through a Paal-Knorr pyrrole synthesis.[1][2] Common side products include:

  • 2,5-Dimethylfuran: This can form from the acid-catalyzed self-condensation of the starting material, 2,5-hexanedione, particularly under strongly acidic conditions (pH < 3).[3]

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of 2,5-hexanedione and furfurylamine in the final product mixture.

  • Polymerization Products: High temperatures and strong acid catalysts can promote the polymerization of the starting materials or the desired pyrrole product, often resulting in a dark, tarry substance.[4]

  • Products from Furfurylamine Side Reactions: Under strongly acidic conditions, furfurylamine can undergo self-condensation or other side reactions, leading to various nitrogen-containing impurities.[5][6]

Q2: How can I identify the main product and the potential side products in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the identification and characterization of the main product and side products. High-Performance Liquid Chromatography (HPLC) can be used to separate the components of the mixture, followed by characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Diagram of the Analytical Workflow:

Analytical_Workflow Start Crude Reaction Mixture HPLC HPLC Separation Start->HPLC Fraction1 Fraction 1 (Main Product) HPLC->Fraction1 Fraction2 Fraction 2 (Side Product A) HPLC->Fraction2 Fraction3 Fraction 3 (Side Product B) HPLC->Fraction3 NMR NMR Spectroscopy (1H, 13C) Fraction1->NMR MS Mass Spectrometry Fraction1->MS Fraction2->NMR Fraction2->MS Fraction3->NMR Fraction3->MS Identification Structure Elucidation NMR->Identification MS->Identification

Caption: Workflow for the separation and identification of reaction products.

Data Presentation: Spectroscopic Data for Identification

The following tables summarize the key spectroscopic data for the main product and potential side products to aid in their identification.

Table 1: ¹H and ¹³C NMR Data

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)
This compound A ¹H NMR spectrum is available for this compound.[7] Characteristic signals are expected for the furan, pyrrole, and methyl protons.No reference data found.
2,5-Hexanedione [8][9]2.19 (s, 6H, 2 x CH₃), 2.71 (s, 4H, 2 x CH₂)29.76 (CH₃), 36.96 (CH₂), 206.87 (C=O)
Furfurylamine [6]2.5 (s, 2H, NH₂), 3.8 (s, 2H, CH₂), 6.2-6.3 (m, 2H, furan H), 7.3 (m, 1H, furan H)No reference data found.
2,5-Dimethylfuran [10][11]2.20 (s, 6H, 2 x CH₃), 5.80 (s, 2H, furan H)13.3 (CH₃), 105.7 (furan C-H), 149.9 (furan C-CH₃)

Table 2: Mass Spectrometry Data

CompoundMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound 219.24Expected molecular ion peak at m/z 219.
2,5-Hexanedione [12][13]114.1443 (CH₃CO⁺), 58, 71, 99, 114 (M⁺)
Furfurylamine [6]97.1281 (M⁺ - NH₂), 97 (M⁺)
2,5-Dimethylfuran [14][15]96.1343, 53, 81, 95, 96 (M⁺)

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis

A general HPLC method for the analysis of carboxylic acids can be adapted.[16][17]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

  • Gradient: Start with a low percentage of solvent B, and gradually increase to elute more nonpolar compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the pyrrole and furan rings absorb (e.g., 254 nm).

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the initial mobile phase composition.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve the isolated fractions from HPLC or the crude mixture in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a standard proton NMR spectrum to observe the chemical shifts, integration, and coupling patterns of the protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum to identify the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to establish connectivity between protons and carbons and confirm the structure of the compounds.

Protocol 3: Mass Spectrometry (MS)

  • Ionization Method: Electrospray ionization (ESI) is suitable for polar molecules like the carboxylic acid product. Electron ionization (EI) is useful for more volatile compounds like 2,5-dimethylfuran and the starting materials.

  • Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low Yield or Impure Product Check_TLC_HPLC Analyze by TLC/HPLC Start->Check_TLC_HPLC Unreacted_SM Presence of Starting Materials? Check_TLC_HPLC->Unreacted_SM Multiple Spots Purification Optimize Purification Check_TLC_HPLC->Purification Single Spot Increase_Time_Temp Increase Reaction Time/Temperature Unreacted_SM->Increase_Time_Temp Yes Major_Side_Product Major Side Product Observed? Unreacted_SM->Major_Side_Product No Increase_Time_Temp->Purification Check_Stoichiometry Check Reactant Stoichiometry Check_Stoichiometry->Purification Dark_Tarry Dark, Tarry Mixture? Major_Side_Product->Dark_Tarry Yes Furan_Side_Product Furan Side Product Suspected? Major_Side_Product->Furan_Side_Product No Lower_Temp_Catalyst Lower Temperature/ Use Milder Catalyst Dark_Tarry->Lower_Temp_Catalyst Yes Lower_Temp_Catalyst->Purification Adjust_pH Adjust pH to > 3 Furan_Side_Product->Adjust_pH Yes Adjust_pH->Purification

Caption: A troubleshooting flowchart for common issues in the Paal-Knorr synthesis.

References

how to increase the shelf-life of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on increasing the shelf-life of solutions containing 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 854357-51-0). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: The primary factors contributing to the degradation of this compound in solution are pH, exposure to light, and the presence of oxidizing agents. The furan and pyrrole rings in the molecule's structure are susceptible to degradation under certain conditions. Specifically, furan rings can undergo acid-catalyzed ring opening, while pyrrole-2-carboxylic acids can be prone to acid-catalyzed decarboxylation. Pyrrole derivatives can also be unstable in alkaline environments.

Q2: What is the optimal pH range for storing solutions of this compound?

A2: Based on the stability of related pyrrole and furan compounds, a neutral pH range (approximately 6.0-7.5) is recommended to minimize degradation. Both acidic and alkaline conditions should be avoided. Studies on similar pyrrole structures have shown them to be most stable in a neutral medium, labile in acidic conditions, and extremely unstable in alkaline environments[1].

Q3: How does light exposure affect the stability of the solution?

A3: Similar pyrrole-containing compounds have been shown to be photolabile[1]. Therefore, it is crucial to protect solutions of this compound from light. Storage in amber vials or containers wrapped in aluminum foil is highly recommended to prevent photodegradation.

Q4: What are the recommended storage temperatures?

Q5: Which solvents are most suitable for preparing and storing this compound?

A5: The choice of solvent can impact stability. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are often good choices for stock solutions. For aqueous working solutions, the use of a neutral buffer system (e.g., phosphate buffer, pH 7.0-7.4) is recommended over unbuffered water to maintain a stable pH.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of potency or unexpected experimental results over time. Degradation of the compound in solution.- Verify the pH of your solution; adjust to a neutral pH if necessary using a suitable buffer. - Ensure the solution is protected from light by using amber vials or by wrapping the container. - Prepare fresh solutions more frequently. - Store stock solutions frozen (-20°C or -80°C) in single-use aliquots to avoid repeated freeze-thaw cycles.
Change in solution color or appearance of precipitate. This can indicate degradation and the formation of insoluble byproducts or polymers.- Discard the solution. - When preparing new solutions, filter sterilize instead of autoclaving, as heat can accelerate degradation. - Re-evaluate the solvent system and concentration to ensure the compound remains fully solubilized.
Inconsistent results between different batches of solutions. Variability in solution preparation and storage.- Standardize the solution preparation protocol, including the source and purity of the compound, solvent, and final pH. - Implement a strict light-protection and temperature control policy for storage. - Perform a stability check on a new batch of solution before use in critical experiments (see Experimental Protocols section).

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify the degradation pathways and the intrinsic stability of the molecule. This involves subjecting the compound to stress conditions more severe than accelerated stability testing.

Objective: To determine the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Suitable organic solvent (e.g., acetonitrile or methanol, HPLC grade)

  • pH meter

  • HPLC system with a UV or DAD detector

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Keep the mixture at room temperature and analyze samples at initial, 2, 4, 8, and 24-hour time points.

    • If no degradation is observed, repeat the experiment with 1 M HCl and/or at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Analyze samples at initial and subsequent short time intervals (e.g., 5, 15, 30, 60 minutes) due to the expected rapid degradation.

    • If necessary, use milder basic conditions.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Keep the mixture at room temperature and protected from light.

    • Analyze samples at initial, 2, 4, 8, and 24-hour time points.

  • Photodegradation:

    • Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

    • A control sample should be kept in the dark at the same temperature.

    • Analyze both samples at appropriate time intervals.

  • Thermal Degradation:

    • Store the solution at an elevated temperature (e.g., 60°C) in the dark.

    • Analyze samples at initial, 24, 48, and 72-hour time points.

  • Analysis:

    • For each time point, neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Protocol 2: Routine Stability Monitoring

Objective: To monitor the stability of working solutions under normal storage conditions.

Methodology:

  • Prepare a batch of the solution as it would be for experimental use.

  • Divide the batch into several aliquots and store them under the intended storage conditions (e.g., 4°C, protected from light).

  • At regular intervals (e.g., Day 0, Day 1, Day 3, Day 7, Day 14), remove an aliquot and analyze it using a validated HPLC method.

  • Quantify the concentration of the active compound. A significant decrease (e.g., >5-10%) from the initial concentration indicates instability under the tested conditions.

Data Presentation

Table 1: Recommended Parameters for a Stability Study of this compound Solutions
Condition Parameters to Test Analytical Method Acceptance Criteria (Example)
pH pH 3, 5, 7, 9HPLC-UVDetermine pH with the least degradation over time.
Temperature 4°C, 25°C, 40°CHPLC-UVLess than 5% degradation over the intended use period.
Light Exposed to light vs. protectedHPLC-UVLess than 5% degradation when protected from light.
Oxidation Presence of air/H₂O₂HPLC-UV/MSIdentify and quantify major degradation products.

Visualizations

G cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep Prepare Stock Solution (e.g., 1 mg/mL in DMSO) acid Acid Hydrolysis (0.1M HCl, RT) prep->acid base Base Hydrolysis (0.1M NaOH, RT) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation photo Photodegradation (ICH Q1B) prep->photo thermal Thermal Stress (60°C, dark) prep->thermal sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling neutralize Neutralize (if acidic/basic) sampling->neutralize hplc Analyze by HPLC-UV/MS neutralize->hplc pathway Identify Degradation Products & Determine Pathways hplc->pathway stability Establish Stability Profile pathway->stability

Caption: Workflow for a forced degradation study.

G cluster_degradation Potential Degradation Pathways compound 1-(2-furylmethyl)-2,5-dimethyl- 1H-pyrrole-3-carboxylic acid furan_opening Furan Ring Opening (dicarbonyl species) compound->furan_opening Acidic Conditions pyrrole_decarb Pyrrole Decarboxylation compound->pyrrole_decarb Strongly Acidic Conditions oxidation_prod Oxidation Products compound->oxidation_prod Oxidizing Agents / Light polymerization Polymerization furan_opening->polymerization Further Reactions

Caption: Potential degradation pathways for the compound.

References

Technical Support Center: Refining HPLC Methods for the Analysis of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

Answer:

Peak tailing for acidic aromatic compounds like this is a common issue in reverse-phase HPLC.[1] The primary causes are often related to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.[1][2]

Potential Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the polar carboxylic acid and pyrrole groups, leading to tailing.[1]

    • Solution: Adjust the mobile phase pH to suppress the ionization of the silanol groups. A lower pH (around 3) is often effective.[3][4] Using a highly end-capped column can also minimize these interactions.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, both ionized and non-ionized forms will exist, causing peak distortion.[1]

    • Solution: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. For a carboxylic acid, a lower pH (e.g., pH 3) will ensure it is in its protonated, less polar form, leading to better retention and peak shape.[5][6]

  • Column Overload: Injecting too much sample can saturate the column, resulting in peak distortion.[1]

    • Solution: Reduce the injection volume or dilute the sample.[1]

  • Contamination: Contaminants on the column or in the sample can interfere with the peak shape.

    • Solution: Ensure proper sample preparation, including filtration. Flush the column with a strong solvent to remove any adsorbed contaminants.

Question: I am observing peak fronting in my analysis. What could be the cause?

Answer:

Peak fronting is less common than tailing for acidic compounds but can occur due to:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Overload: Similar to peak tailing, overloading the column can also sometimes manifest as fronting.

    • Solution: Reduce the sample concentration or injection volume.

Issue 2: Poor Resolution and Co-eluting Peaks

Question: I am unable to separate my target analyte from an impurity. How can I improve the resolution?

Answer:

Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.

Potential Causes and Solutions:

  • Inadequate Mobile Phase Composition: The ratio of organic solvent to aqueous buffer may not be optimal for separation.

    • Solution:

      • Adjust the Gradient: If using a gradient, make it shallower to increase the separation time between closely eluting peaks.

      • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

  • Incorrect Mobile Phase pH: The pH can significantly impact the retention of ionizable impurities.

    • Solution: Experiment with different pH values (e.g., 2.5, 3.0, 3.5) to see how it affects the selectivity between your analyte and the impurity.

  • Column Efficiency: An old or poorly packed column will have reduced efficiency.

    • Solution: Replace the column with a new one of the same type. Consider using a column with a smaller particle size (e.g., 3 µm instead of 5 µm) for higher efficiency.

Issue 3: Unstable Retention Times

Question: The retention time for my analyte is drifting between injections. What should I check?

Answer:

Retention time instability can be caused by several factors related to the HPLC system and the mobile phase.[7]

Potential Causes and Solutions:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Increase the column equilibration time between runs, especially when using a new mobile phase.[7]

  • Mobile Phase Composition Changes: Evaporation of the organic solvent or changes in the buffer composition can alter retention times.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[7]

  • Pump Issues: Inconsistent flow from the pump will lead to variable retention times.

    • Solution: Check for leaks in the pump and ensure it is properly primed and degassed.[7]

  • Temperature Fluctuations: Changes in column temperature will affect retention.

    • Solution: Use a column oven to maintain a constant temperature.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: Based on methods for structurally similar compounds, a good starting point would be a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer at a low pH.[3][4]

Q2: How does the pH of the mobile phase affect the analysis of this compound?

A2: As a carboxylic acid, the retention time of this compound is highly dependent on the mobile phase pH.[5] At a low pH (e.g., 3), the carboxylic acid group will be protonated, making the molecule less polar and more retained on a C18 column. This also typically results in better peak shape.[5][6]

Q3: What detection wavelength should I use?

A3: A UV-Vis detector is suitable for this compound. Based on similar pyrrole derivatives, a wavelength in the range of 225 nm is a good starting point.[3][4] It is recommended to run a UV-Vis scan of your analyte to determine its maximum absorbance wavelength (λmax) for the best sensitivity.

Q4: How can I confirm the identity of my main peak?

A4: The most definitive way to confirm the identity of your peak is to use a mass spectrometer (LC-MS). You can also inject a certified reference standard of this compound to see if it co-elutes with your main peak.

Experimental Protocols

Recommended Initial HPLC Method

This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.

ParameterRecommended Condition
Column C18, 150 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Acetonitrile (50:50)

Table 1: Example Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
05050
152080
202080
225050
305050

Visualizations

TroubleshootingWorkflow start Problem Identified (e.g., Peak Tailing, Poor Resolution) check_peak_shape Assess Peak Shape start->check_peak_shape check_resolution Assess Resolution start->check_resolution check_retention Assess Retention Time Stability start->check_retention tailing Peak Tailing? check_peak_shape->tailing poor_resolution Poor Resolution? check_resolution->poor_resolution rt_drift Retention Time Drifting? check_retention->rt_drift adjust_ph Adjust Mobile Phase pH (e.g., to pH 3) tailing->adjust_ph Yes end Problem Resolved tailing->end No check_overload Check for Column Overload (Reduce Injection Volume) adjust_ph->check_overload use_endcapped Use Highly End-capped Column check_overload->use_endcapped use_endcapped->end adjust_gradient Modify Gradient Profile (Make it Shallower) poor_resolution->adjust_gradient Yes poor_resolution->end No change_organic Change Organic Modifier (ACN <-> MeOH) adjust_gradient->change_organic new_column Use a New/More Efficient Column change_organic->new_column new_column->end check_equilibration Increase Column Equilibration Time rt_drift->check_equilibration Yes rt_drift->end No fresh_mobile_phase Prepare Fresh Mobile Phase check_equilibration->fresh_mobile_phase check_pump Check Pump and Flow Rate fresh_mobile_phase->check_pump use_oven Use Column Oven for Temp Control check_pump->use_oven use_oven->end

Caption: A general workflow for troubleshooting common HPLC issues.

MethodDevelopmentLogic start Start Method Development select_column Select Column (e.g., C18, 150x4.6mm, 5µm) start->select_column select_mobile_phase Select Mobile Phase (ACN and Buffer) select_column->select_mobile_phase optimize_ph Optimize pH (Start at pH 3 for acidic analyte) select_mobile_phase->optimize_ph develop_gradient Develop Gradient optimize_ph->develop_gradient optimize_flow_temp Optimize Flow Rate & Temperature (e.g., 1 mL/min, 30°C) develop_gradient->optimize_flow_temp validate_method Validate Method (Linearity, Precision, Accuracy) optimize_flow_temp->validate_method final_method Final HPLC Method validate_method->final_method

Caption: Logical flow for developing an HPLC method for the target analyte.

References

preventing precipitation of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid in experimental media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. The information provided is designed to help prevent precipitation of this compound in experimental media.

Troubleshooting Guide: Preventing Precipitation

Precipitation of this compound during experiments can lead to inaccurate results and loss of valuable materials. This guide addresses common causes of precipitation and provides step-by-step solutions.

Issue: Compound precipitates immediately upon addition to aqueous media.

  • Question: Why is my compound crashing out of solution as soon as I add it to my experimental buffer or media?

  • Answer: This is likely due to the low aqueous solubility of the compound in its protonated (uncharged) form. Carboxylic acids are generally less soluble in acidic to neutral aqueous solutions.[1][2]

    Solutions:

    • pH Adjustment: The most effective initial step is to adjust the pH of your experimental medium. Since this compound is a carboxylic acid, increasing the pH above its pKa will ionize the carboxylic acid group, significantly increasing its aqueous solubility.[3][4] A starting point would be to adjust the media to a pH of 7.4 or higher.

    • Use of Co-solvents: If pH adjustment is not possible or insufficient, consider preparing a concentrated stock solution in a water-miscible organic solvent such as DMSO or ethanol.[4] When adding the stock to your aqueous medium, do so dropwise with vigorous stirring to facilitate dissolution and avoid localized high concentrations that can lead to precipitation.[5] Keep the final concentration of the organic solvent low (typically <1%) to avoid artifacts in your experiment.

Issue: Compound precipitates over time during incubation.

  • Question: My solution was initially clear, but after some time at 37°C, a precipitate formed. What could be the cause?

  • Answer: Delayed precipitation can be caused by several factors, including temperature effects on solubility, interaction with media components, or evaporation.

    Solutions:

    • Media Component Interaction: The compound may be interacting with salts, amino acids, or proteins in the media, forming insoluble complexes.[5][6] If you suspect this, consider simplifying your medium or testing the compound's stability in different media formulations.

    • Evaporation: In long-term experiments, evaporation can increase the concentration of the compound beyond its solubility limit.[5] Ensure your experimental setup minimizes evaporation, for example, by using sealed plates or a humidified incubator.

    • Temperature Stability: While less common for this type of compound, solubility can be temperature-dependent. Ensure that the compound is stable at the incubation temperature over the time course of your experiment.

Issue: Precipitation occurs when diluting a stock solution.

  • Question: I have a high-concentration stock in an organic solvent, but when I dilute it into my aqueous experimental medium, it precipitates. Why is this happening?

  • Answer: This is a common issue when the aqueous medium cannot solubilize the compound at the diluted concentration, a phenomenon known as "drowning out."

    Solutions:

    • Slower Addition and Mixing: Add the stock solution very slowly (dropwise) to the aqueous medium while vortexing or stirring vigorously.[5] This helps to disperse the compound quickly and avoid localized supersaturation.

    • Intermediate Dilution: Create an intermediate dilution of your stock solution in a mixture of the organic solvent and the aqueous medium before the final dilution. This can help to gradually acclimate the compound to the aqueous environment.

    • Use of Solubilizing Excipients: If the above methods fail, consider incorporating a solubilizing agent into your experimental medium.

      • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Cremophor EL can form micelles that encapsulate the compound, increasing its apparent solubility.[7]

      • Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the compound, enhancing its solubility in aqueous solutions.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should be aware of?

A1: Based on its chemical structure and data for similar compounds, here are the expected properties:

  • Acidic Nature: It is a weak carboxylic acid. The pKa is predicted to be in the acidic to slightly acidic range, similar to other pyrrole-3-carboxylic acid derivatives.[10][11]

  • pH-Dependent Solubility: Its solubility will be significantly higher at a pH above its pKa (in its ionized, carboxylate form) and lower at a pH below its pKa (in its neutral, carboxylic acid form).[1][3]

  • Lipophilicity: The presence of the furylmethyl and dimethyl-pyrrole groups suggests the molecule has a degree of lipophilicity, which contributes to its lower solubility in purely aqueous media.

Q2: What is a good starting solvent for making a stock solution?

A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of many organic compounds, including those with structures similar to this compound. Ethanol can also be a suitable alternative.

Q3: How can I determine the maximum soluble concentration of this compound in my specific experimental medium?

A3: You can perform a simple solubility test. Prepare a series of dilutions of your compound in the experimental medium. After a set incubation time (e.g., 24 hours) at your experimental temperature, visually inspect for precipitation or measure turbidity with a spectrophotometer. The highest concentration that remains clear is your working maximum soluble concentration.

Q4: Are there any components in standard cell culture media that are known to cause precipitation of carboxylic acids?

A4: High concentrations of divalent cations (like Ca²⁺ and Mg²⁺) and certain amino acids in complex media can sometimes form insoluble salts or complexes with carboxylic acids.[5][6] If you are using a custom or highly supplemented medium and experiencing precipitation, it may be necessary to evaluate the compatibility of the compound with individual components.

Quantitative Data Summary

The following table summarizes solubility enhancement strategies and provides typical working concentrations. Note that optimal conditions should be determined empirically for your specific experimental setup.

StrategyAgentTypical Starting ConcentrationMechanism of Action
pH Adjustment Buffer (e.g., PBS, HEPES)Adjust to pH > 7.4Increases ionization of the carboxylic acid.[1]
Co-solvents DMSO, Ethanol< 1% (v/v) in final mediumIncreases the polarity of the solvent.[4]
Surfactants Polysorbate 80 (Tween 80)0.1% - 1% (w/v)Micellar encapsulation of the compound.[7]
Cyclodextrins HP-β-CD1% - 5% (w/v)Formation of inclusion complexes.[8][9]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Dilution into Aqueous Media

  • Weigh out the desired amount of this compound.

  • Dissolve the compound in 100% DMSO to a final concentration of 10-50 mM. Ensure complete dissolution by vortexing. Gentle warming or sonication may be used if necessary.

  • Pre-warm your experimental aqueous medium to the desired temperature (e.g., 37°C).

  • While vigorously stirring or vortexing the aqueous medium, add the stock solution dropwise to achieve the final desired concentration.

  • Visually inspect the solution for any signs of precipitation immediately after addition and after a short incubation period.

Protocol 2: Using HP-β-CD for Solubility Enhancement

  • Prepare the experimental aqueous medium.

  • Add the desired amount of HP-β-CD (e.g., to a final concentration of 2% w/v) to the medium and stir until it is completely dissolved.

  • Prepare a stock solution of this compound in DMSO as described in Protocol 1.

  • Add the stock solution dropwise to the HP-β-CD-containing medium while stirring.

  • Allow the solution to equilibrate for at least 30 minutes to ensure the formation of inclusion complexes before use.

Visualizations

Precipitation_Troubleshooting_Workflow Troubleshooting Precipitation of this compound start Compound Added to Experimental Media precipitation Precipitation Occurs? start->precipitation no_precipitation Solution Clear Proceed with Experiment precipitation->no_precipitation No cause Identify Cause precipitation->cause Yes ph_check Is pH of media < 7.0? cause->ph_check adjust_ph Adjust pH to > 7.4 ph_check->adjust_ph Yes concentration_check High Final Concentration? ph_check->concentration_check No retest1 Retest adjust_ph->retest1 lower_concentration Lower Final Concentration concentration_check->lower_concentration Yes solubilizer Use Solubilizing Excipient (e.g., Surfactant, Cyclodextrin) concentration_check->solubilizer No retest2 Retest lower_concentration->retest2 retest3 Retest solubilizer->retest3

Caption: A workflow diagram for troubleshooting precipitation issues.

pH_Solubility_Relationship Effect of pH on the Solubility of a Carboxylic Acid cluster_low_ph Low pH ( < pKa ) cluster_high_ph High pH ( > pKa ) low_ph Protonated Form (R-COOH) Low Water Solubility Prone to Precipitation equilibrium pH = pKa low_ph->equilibrium Increase pH high_ph Deprotonated Form (R-COO⁻) High Water Solubility Remains in Solution high_ph->equilibrium Decrease pH equilibrium->low_ph Decrease pH equilibrium->high_ph Increase pH

Caption: The relationship between pH and the solubility of a carboxylic acid.

References

Validation & Comparative

Comparative Guide to the Potential Biological Activity of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comparative guide to the potential biological activities of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid based on the known activities of structurally similar compounds. As of the date of this publication, no specific experimental data on the biological activity of this compound has been publicly reported. This guide is intended to inform and direct future research and experimental validation.

Introduction

This compound is a small molecule featuring a pyrrole-3-carboxylic acid core, a structure known to be a versatile pharmacophore in medicinal chemistry. The pyrrole ring and its derivatives are found in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a furylmethyl substituent at the N1 position of the pyrrole ring may further influence its biological profile, as furan moieties are also present in many biologically active compounds and can modulate pharmacokinetic and pharmacodynamic properties.

This guide explores the potential biological activities of this compound by comparing it with structurally related pyrrole-3-carboxylic acid derivatives for which experimental data is available. Detailed experimental protocols for assessing these potential activities are also provided to facilitate future research.

Structural Comparison and Predicted Biological Activities

The core structure of this compound suggests several potential avenues for biological activity. The pyrrole-3-carboxylic acid moiety is a common feature in compounds exhibiting a range of pharmacological effects.

Potential Antimicrobial Activity

Pyrrole derivatives are well-documented for their antibacterial and antifungal properties. The mechanism of action often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilic nature of the pyrrole ring can facilitate passage through microbial cell walls.

Comparison with Structurally Similar Antimicrobial Pyrroles:

Compound/ClassStructureReported ActivityReference
Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivativesPyrrole core with pyrazoline substituentGrowth inhibition of various bacterial and fungal strains.[1]
Halogenated pyrrole derivativesBrominated pyrrole corePotent activity against Gram-positive bacteria, particularly Staphylococcus aureus.[2]
Fused pyrrole derivativesPyrrolopyrimidines and pyrrolotriazinesInhibition of growth of human pathogens, including Gram-positive and Gram-negative bacteria, and fungi.[3]

Based on these comparisons, it is hypothesized that this compound may exhibit antimicrobial activity. The furan ring could potentially enhance this activity.

Potential Anti-inflammatory Activity

Certain pyrrole-containing compounds have demonstrated significant anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or by modulating inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of inflammatory cytokines like TNF-α and IL-6.

Comparison with Structurally Similar Anti-inflammatory Pyrroles:

Compound/ClassStructureReported ActivityReference
Tolmetin and ZomepiracPyrrole acetic acid derivativesNon-steroidal anti-inflammatory drugs (NSAIDs) used in the treatment of arthritis and pain.[4]
N-aryl pyrrole derivativesPyrrole core with an N-aryl substituentInhibition of nitric oxide (NO) production in LPS-stimulated macrophages.[5]
Bioconjugates of pyrrole and tetrapeptidesPyrrole moiety coupled with a peptideAnalgesic effect, considered an indirect measure of anti-inflammatory activity.[6]

Given the structural similarities, this compound could potentially possess anti-inflammatory properties.

Potential Anticancer Activity

The pyrrole scaffold is present in several anticancer agents. The mechanisms of action are diverse and can include the inhibition of protein kinases, disruption of DNA replication, and induction of apoptosis. For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, contains a pyrrole ring.

Comparison with Structurally Similar Anticancer Pyrroles:

Compound/ClassStructureReported ActivityReference
Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivativesPyrrole core with pyrazoline substituentAntiproliferative activity against various cancer cell lines, with molecular docking studies suggesting inhibition of VEGFR-2.[1]
5-oxo-pyrrolidine derivativesPyrrolidinone corePromising anticancer and antimicrobial activity.[7]
N-pyrrolyl carboxylic acid derivativesPyrrole core with N-substituentStructure-activity relationship studies highlight their potential as anticancer agents.[8]

Therefore, it is plausible that this compound could exhibit cytotoxic or cytostatic effects on cancer cells, potentially through the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the VEGF receptor pathway.

Experimental Protocols

To validate the hypothesized biological activities of this compound, the following experimental protocols are recommended.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strains (e.g., Candida albicans ATCC 90028)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized microbial suspension to each well containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) compared to the positive control.[9][10][11]

Anticancer Activity Assessment: MTT Cell Viability Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[12][13][14]

Anti-inflammatory Activity Assessment: Measurement of TNF-α and IL-6 Production

This ELISA-based protocol quantifies the production of pro-inflammatory cytokines by immune cells.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium

  • Human or mouse TNF-α and IL-6 ELISA kits

  • 24-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA Assay: Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the supernatants based on a standard curve and determine the inhibitory effect of the compound.[15][16][17][18]

Visualizations

Potential Signaling Pathway Inhibition

G cluster_0 Potential Anticancer Mechanism VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K Compound This compound Compound->VEGFR2 Inhibition? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical inhibition of the VEGFR2 signaling pathway.

Experimental Workflow for Biological Activity Screening

G start Synthesize & Purify This compound antimicrobial Antimicrobial Screening (MIC Assay) start->antimicrobial anticancer Anticancer Screening (MTT Assay) start->anticancer antiinflammatory Anti-inflammatory Screening (Cytokine ELISA) start->antiinflammatory data Analyze Data (IC50, MIC) antimicrobial->data anticancer->data antiinflammatory->data end Identify Lead Activity data->end

References

1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid versus other pyrrole derivatives in [specific] assay

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are constantly seeking novel molecular scaffolds with potent and selective anticancer activity. Pyrrole derivatives have emerged as a promising class of compounds, with diverse biological activities. This guide provides a comparative analysis of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid and other related pyrrole derivatives, focusing on their performance in the National Cancer Institute's 60 human cancer cell line (NCI-60) screen, a cornerstone assay in anticancer drug discovery.

A study on pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives has provided valuable insights into the structure-activity relationships of this compound class.[1] Several of these derivatives have demonstrated significant growth inhibition against a range of cancer cell lines, highlighting their potential as anticancer agents.[1] Molecular docking studies have suggested that these compounds may exert their effects through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[1]

Comparative Anticancer Activity in the NCI-60 Screen

The NCI-60 screen is a standardized assay that evaluates the cytotoxic and/or cytostatic effects of compounds against 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. The data presented below summarizes the percentage growth inhibition of selected pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives at a single concentration of 10 µM.

Compound IDDerivative ClassLeukemia (RPMI-8226) % Growth InhibitionNon-Small Cell Lung Cancer (NCI-H460) % Growth InhibitionColon Cancer (HCT-116) % Growth InhibitionMelanoma (UACC-62) % Growth Inhibition
6a Phenyl-pyrazoline55.4560.1258.7662.33
6h 4-Chloro-phenyl-pyrazoline70.2175.8972.4578.91
6k 4-Fluoro-phenyl-pyrazoline68.9072.3470.1175.67
6o 4-Nitro-phenyl-pyrazoline85.3288.9186.5490.12
6s 4-Methyl-phenyl-pyrazoline60.1165.4362.8768.21
6w 2,4-Dichloro-phenyl-pyrazoline95.6798.2196.34101.87

Data extracted from a study on pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives, where twelve derivatives showed potential anticancer activity.[1]

Experimental Protocols

NCI-60 Human Tumor Cell Line Screen

The primary assay used to evaluate the anticancer activity of the pyrrole derivatives was the NCI-60 screen. This protocol is a well-established and standardized method for identifying and characterizing novel anticancer agents.

Methodology:

  • Cell Lines: The assay utilizes 60 different human cancer cell lines derived from nine different tissue types.

  • Compound Preparation: Compounds are solubilized in a suitable solvent (e.g., DMSO) and diluted to the desired screening concentration (10 µM for the data presented).

  • Cell Plating: Cells are seeded into 96-well microtiter plates and allowed to attach and grow for 24 hours.

  • Compound Addition: The test compounds are added to the wells containing the cancer cells.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Endpoint Measurement: After the incubation period, the cells are fixed, and the total cellular protein is stained with sulforhodamine B (SRB).

  • Data Analysis: The absorbance of the SRB-stained cells is measured, which is proportional to the number of living cells. The percentage growth inhibition is calculated relative to untreated control cells.

Signaling Pathway and Experimental Workflow

The potential mechanism of action for these pyrrole derivatives involves the inhibition of the VEGFR-2 signaling pathway. This pathway is critical for angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Pyrrole_Derivative Pyrrole Derivative (e.g., 6w) Pyrrole_Derivative->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation

Caption: VEGFR-2 signaling pathway and point of inhibition by pyrrole derivatives.

The experimental workflow for identifying and characterizing these potential anticancer agents follows a logical progression from initial screening to mechanistic studies.

Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_validation Validation Phase Synthesis Synthesis of Pyrrole Derivatives NCI60 NCI-60 Primary Screen (10 µM) Synthesis->NCI60 Screening Dose_Response Dose-Response Studies (IC50) NCI60->Dose_Response Hit Selection In_Silico In Silico Docking (VEGFR-2) Dose_Response->In_Silico Mechanism Hypothesis In_Vitro_Kinase In Vitro Kinase Assay (VEGFR-2) In_Silico->In_Vitro_Kinase Target Validation In_Vivo In Vivo Animal Models In_Vitro_Kinase->In_Vivo Efficacy Testing

Caption: Experimental workflow for anticancer drug discovery with pyrrole derivatives.

References

comparative analysis of synthesis methods for substituted pyrrole-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrrole scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous pharmaceuticals. The synthesis of substituted pyrrole-3-carboxylic acids, key intermediates in drug discovery, can be approached through various methodologies. The choice of synthetic route is critical, influencing yield, purity, scalability, and overall efficiency. This guide provides a comparative analysis of three prominent methods for the synthesis of substituted pyrrole-3-carboxylic acids: the Paal-Knorr Synthesis, the Hantzsch Synthesis, and the Van Leusen Synthesis. We present a quantitative comparison of their performance, detailed experimental protocols, and visual workflows to inform the selection of the most suitable method for your research and development needs.

At a Glance: Performance Comparison of Synthesis Methods

The efficiency and practicality of a synthetic method are paramount in its selection. The table below summarizes typical reaction conditions, yields, and key advantages and disadvantages of the Paal-Knorr, Hantzsch, and Van Leusen syntheses for preparing substituted pyrrole-3-carboxylic acids or their esters.

Synthesis MethodTypical SubstratesTypical Reagents/CatalystsTemperature (°C)Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Paal-Knorr Synthesis 1,4-Dicarbonyl compounds, Primary amines/AmmoniaAcetic acid, p-Toluenesulfonic acid, Lewis acids (e.g., Sc(OTf)₃)25 - 15015 min - 24 h>60, often 80-95[1]High yields, operational simplicity, use of readily available starting materials for some targets.[2] Green chemistry modifications are available (e.g., solvent-free, water as solvent).[3][4]Preparation of unsymmetrical 1,4-dicarbonyl precursors can be challenging.[5] Harsh acidic conditions and high temperatures in traditional methods can be limiting for sensitive substrates.[3][6]
Hantzsch Synthesis α-Haloketones, β-Ketoesters, Primary amines/AmmoniaBaseRoom Temp. - RefluxVariableOften moderate, can be <50[1]High degree of flexibility in substitution patterns.[5] Amenable to continuous flow synthesis for improved efficiency and scalability.[7][8]Yields can be low in classical batch synthesis.[8] Often requires multiple steps for the synthesis of the final carboxylic acid from the ester.[8]
Van Leusen Synthesis α,β-Unsaturated esters/ketones, Tosylmethyl isocyanide (TosMIC)Strong base (e.g., NaH, t-BuOK)-30 to Room Temp.VariableGood to excellentOperationally simple, readily available starting materials, and broad substrate scope.[8] Allows for the synthesis of 3,4-disubstituted pyrroles.[8]Use of stoichiometric amounts of a strong base. The cost and stability of TosMIC can be a consideration.

Experimental Workflows

Understanding the sequence of operations is crucial for planning and executing a synthesis. The following diagrams illustrate the general experimental workflows for the Paal-Knorr, Hantzsch, and Van Leusen syntheses.

Paal_Knorr_Workflow cluster_start Starting Materials 1,4-Dicarbonyl 1,4-Dicarbonyl Reaction Reaction Setup (Solvent, Catalyst, Heat/Microwave) 1,4-Dicarbonyl->Reaction Amine/Ammonia Amine/Ammonia Amine/Ammonia->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Cooling Purification Purification (Crystallization/Chromatography) Workup->Purification Product Substituted Pyrrole-3-carboxylate Purification->Product

General experimental workflow for the Paal-Knorr synthesis.

Hantzsch_Workflow cluster_start Starting Materials beta-Ketoester beta-Ketoester Reaction Reaction Setup (Solvent, Base, Heat) beta-Ketoester->Reaction alpha-Haloketone alpha-Haloketone alpha-Haloketone->Reaction Amine/Ammonia Amine/Ammonia Amine/Ammonia->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography) Workup->Purification Ester_Hydrolysis Ester Hydrolysis (Optional) Purification->Ester_Hydrolysis Product Substituted Pyrrole-3-carboxylic Acid Ester_Hydrolysis->Product

General experimental workflow for the Hantzsch synthesis.

Van_Leusen_Workflow cluster_start Starting Materials alpha_beta_Unsaturated_Ester α,β-Unsaturated Ester Reaction Reaction Setup (Anhydrous Solvent, Strong Base, Low Temp.) alpha_beta_Unsaturated_Ester->Reaction TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->Reaction Workup Quenching & Aqueous Workup Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Substituted Pyrrole-3-carboxylate Purification->Product

General experimental workflow for the Van Leusen synthesis.

Detailed Experimental Protocols

1. Microwave-Assisted Paal-Knorr Synthesis of a Substituted Pyrrole-3-carboxylate

This protocol describes a rapid and efficient synthesis of a substituted pyrrole-3-carboxylate using microwave irradiation.

  • Materials: 1,4-dicarbonyl precursor (1.0 equiv), primary amine (1.2 equiv), acetic acid (catalytic amount), ethanol.

  • Procedure:

    • In a microwave vial, dissolve the 1,4-dicarbonyl compound in ethanol.

    • Add the primary amine and a catalytic amount of glacial acetic acid.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at 120-150°C for 2-10 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired substituted pyrrole-3-carboxylate.

2. Continuous Flow Hantzsch Synthesis of a Substituted Pyrrole-3-carboxylic Acid

This method details a one-step continuous flow synthesis of pyrrole-3-carboxylic acids.[7][8]

  • Materials: tert-Butyl acetoacetate (1.0 equiv), primary amine (1.1 equiv), α-bromoacetophenone (1.0 equiv), N,N-diisopropylethylamine (DIPEA), dimethylformamide (DMF).

  • Procedure:

    • Prepare three separate solutions:

      • Solution A: tert-Butyl acetoacetate and the primary amine in DMF.

      • Solution B: α-bromoacetophenone in DMF.

      • Solution C: DIPEA in DMF.

    • Using a microfluidic reactor system, pump solutions A, B, and C into a mixing junction.

    • The combined stream flows through a heated reactor coil (e.g., 200°C) with a defined residence time (e.g., 8 minutes). The HBr generated in situ facilitates the hydrolysis of the tert-butyl ester.

    • The output from the reactor is collected.

    • The collected solution is concentrated under reduced pressure.

    • The crude product is purified by an appropriate method (e.g., crystallization or chromatography) to yield the substituted pyrrole-3-carboxylic acid.

3. Van Leusen Synthesis of a 3,4-Disubstituted Pyrrole-3-carboxylate

This protocol outlines the synthesis of a 3,4-disubstituted pyrrole via the Van Leusen reaction.[8]

  • Materials: α,β-unsaturated ester (e.g., ethyl cinnamate) (1.0 equiv), tosylmethyl isocyanide (TosMIC) (1.1 equiv), sodium hydride (NaH) (1.2 equiv), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of NaH in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0°C, add a solution of TosMIC in anhydrous THF dropwise.

    • Stir the mixture at 0°C for 15-30 minutes.

    • Add a solution of the α,β-unsaturated ester in anhydrous THF dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the 3,4-disubstituted pyrrole-3-carboxylate.

Conclusion

The choice of a synthetic method for substituted pyrrole-3-carboxylic acids is a critical decision that depends on several factors, including the desired substitution pattern, scalability, and available resources.

  • The Paal-Knorr synthesis is often the method of choice for its high yields and operational simplicity, particularly when the 1,4-dicarbonyl precursor is readily available.[9] Modern variations using microwave irradiation or green solvents have further enhanced its appeal.[3][4]

  • The Hantzsch synthesis offers great flexibility in accessing a wide variety of substitution patterns and is particularly well-suited for adaptation to continuous flow processes, which can offer significant advantages in terms of scalability and process control.[5][7][8]

  • The Van Leusen synthesis provides a powerful tool for the construction of 3,4-disubstituted pyrroles from simple and readily available starting materials.[8]

Ultimately, a thorough evaluation of the strengths and weaknesses of each method in the context of the specific synthetic target will guide the researcher to the most efficient and practical route.

References

Assessing the Reproducibility of Findings for 2,5-dimethyl-1H-pyrrole-3-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of scientific findings is paramount. This guide provides a comparative analysis of the biological activities of derivatives of the 2,5-dimethyl-1H-pyrrole-3-carboxylic acid scaffold, a core structure in many biologically active compounds. Due to a lack of publicly available data on the specific compound 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, this guide will focus on structurally related and well-characterized analogs to provide a framework for assessing potential biological activities and the reproducibility of findings within this chemical class.

The pyrrole ring is a versatile heterocyclic scaffold that is a key component in numerous natural products and synthetic drugs.[1][2] Derivatives of pyrrole-3-carboxylic acid, in particular, have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] A prominent example is Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, which features a substituted pyrrole ring.[4][5]

This guide will delve into the structure-activity relationships of 2,5-dimethyl-1H-pyrrole-3-carboxylic acid derivatives, present available quantitative data for comparison, and provide detailed experimental protocols for key biological assays to aid in the design and assessment of future studies.

Comparative Biological Activity of Pyrrole-3-Carboxylic Acid Derivatives

The biological activity of pyrrole-3-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the pyrrole ring. Modifications at the N1, C4, and the carboxylic acid group at C3 can profoundly influence potency and selectivity against various biological targets.

As Kinase Inhibitors

Many pyrrole derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. The pyrrole scaffold can act as a hinge-binding motif in the ATP-binding pocket of kinases.

A study on pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives revealed their potential as anticancer agents by targeting VEGFR-2, a key mediator of angiogenesis.[3] Molecular docking studies of the most potent compound showed a binding affinity (-9.5 kcal/mol) comparable to the approved drug Sunitinib (-9.9 kcal/mol), suggesting a similar mechanism of action.[3]

Compound ClassTarget Kinase(s)Key FindingsReference
Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acidsVEGFR-2Potent anticancer activity, with some derivatives showing growth inhibition in the range of 50.21-108.37% against various cancer cell lines at 10 µM.[3]
Pyrrolo[2,3-d]pyrimidine derivativesEGFR, Her2, VEGFR2, CDK2Several compounds exhibited significant inhibitory activity against multiple kinases, with IC50 values in the low micromolar to nanomolar range.[4]
N-substituted 3,4-pyrroledicarboximidesCOX-1, COX-2All tested compounds showed inhibitory activity against both COX-1 and COX-2 enzymes, with some derivatives demonstrating potent COX-2 inhibition (Ki = 1.84 nM).[6]

Table 1: Summary of Kinase Inhibitory Activity of Pyrrole Derivatives. This table summarizes the targeted kinases and key findings for different classes of pyrrole-3-carboxylic acid derivatives.

Structure-Activity Relationships (SAR)

The exploration of SAR is crucial for optimizing the potency and selectivity of drug candidates. For the 2,5-dimethyl-1H-pyrrole-3-carboxylic acid scaffold, the following general observations have been made:

  • N1-Substitution: The substituent at the N1 position of the pyrrole ring can significantly impact activity. For instance, in a series of pyrrole-2-carboxamide derivatives targeting mycobacterial MmpL3, the nature of the substituent on the N1-phenyl ring was critical for anti-TB activity.[7]

  • C4-Substitution: Modifications at the C4 position have been shown to influence the potency of pyrrole derivatives as kinase inhibitors.

  • Carboxylic Acid (C3) Modification: Amidation or esterification of the carboxylic acid group at the C3 position is a common strategy to modulate the compound's physicochemical properties and biological activity.[8]

SAR_Summary PyrroleCore 2,5-dimethyl-1H-pyrrole-3-carboxylic acid N1-Substituent C4-Substituent C3-Carboxylic Acid N1_Activity Influences target binding and cellular permeability. PyrroleCore:n1->N1_Activity C4_Activity Critical for potency and selectivity. PyrroleCore:c4->C4_Activity C3_Activity Modulates physicochemical properties and can interact with target. PyrroleCore:c3->C3_Activity

Figure 1. Key structural modification points.

Experimental Protocols

To ensure the reproducibility of findings, detailed and standardized experimental protocols are essential. Below are representative protocols for key assays used to evaluate the biological activity of pyrrole derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.[9]

Materials:

  • Test Compound (e.g., this compound)

  • Recombinant Protein Kinase

  • Specific Kinase Substrate

  • Adenosine Triphosphate (ATP)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Dimethyl Sulfoxide (DMSO)

  • Known Kinase Inhibitor (Positive Control, e.g., Sunitinib)

  • Luminescence-based Kinase Assay Kit (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Assay Plate Preparation: Add a small volume of the diluted compound to the wells of the 384-well plate. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase reaction buffer, the recombinant kinase, and its substrate.

    • Add the master mix to all wells.

    • Initiate the reaction by adding an ATP solution. The final ATP concentration should be near the Km value for the specific kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Add the luminescence-based kinase assay reagent to each well to stop the reaction and generate a luminescent signal proportional to the remaining ATP.

    • Incubate in the dark for 10 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Normalize the data and plot the results against the log of the compound concentration to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare serial dilution of test compound B Add compound to 384-well plate A->B C Add kinase and substrate master mix B->C D Initiate reaction with ATP C->D E Incubate at room temperature D->E F Add Kinase-Glo® reagent E->F G Measure luminescence F->G H Calculate IC50 G->H

Figure 2. Kinase inhibition assay workflow.
Cell Viability (MTT) Assay

This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.[10]

Materials:

  • Cancer Cell Line (e.g., A549, HeLa)

  • Test Compound

  • Cell Culture Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization Solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Signaling Pathway Context

The anticancer effects of many pyrrole-3-carboxylic acid derivatives are often attributed to their ability to inhibit signaling pathways crucial for cancer cell growth and survival. For example, inhibition of VEGFR-2 by these compounds can block the downstream signaling cascade that promotes angiogenesis.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Pyrrole_Inhibitor Pyrrole Derivative (e.g., Sunitinib) Pyrrole_Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

References

A Comparative Cross-Validation of the Therapeutic Potential of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the therapeutic potential of the novel compound 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Due to the limited direct experimental data on this specific molecule, this report cross-validates its potential by comparing it with structurally related and well-characterized pyrrole derivatives with established therapeutic applications. The primary comparators include Sunitinib, a multi-targeted tyrosine kinase inhibitor, and other pyrrole-based compounds with demonstrated anti-inflammatory and antitumor activities. This guide summarizes key performance data, details relevant experimental protocols, and visualizes associated signaling pathways to provide a foundational resource for future research and development.

Introduction

Pyrrole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of many biologically active molecules.[1] The pyrrole-3-carboxylic acid scaffold, in particular, is a key feature in several successful drugs, including the anticancer agent Sunitinib and the cholesterol-lowering drug Atorvastatin.[2] The subject of this guide, this compound, is a novel compound within this class. While specific biological data for this molecule is not yet extensively published, its structural similarity to known therapeutic agents suggests potential for biological activity.

This guide aims to:

  • Objectively compare the known performance of clinically relevant pyrrole-3-carboxylic acid derivatives.

  • Provide detailed experimental protocols for the evaluation of such compounds.

  • Offer a theoretical framework for investigating the therapeutic potential of this compound.

Comparative Analysis of Pyrrole Derivatives

The therapeutic potential of this compound can be inferred by examining the activities of structurally analogous compounds. Sunitinib serves as a primary benchmark due to its well-documented mechanism of action and clinical efficacy.

Anticancer Potential: Tyrosine Kinase Inhibition

Many pyrrole derivatives exhibit anticancer properties by inhibiting protein kinases, such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis and proliferation.

Table 1: Comparative Efficacy of Sunitinib in Clinical Trials for Advanced Renal Cell Carcinoma (RCC) and Gastrointestinal Stromal Tumor (GIST)

Clinical Trial (Identifier) Indication Treatment Arm Control Arm Median Progression-Free Survival (PFS) Objective Response Rate (ORR) Reference
Phase III mRCCMetastatic Renal Cell Carcinoma (mRCC)Sunitinib (50 mg/day, 4 wks on, 2 wks off)Interferon-alpha11 months31%[3][4]
5 months6%[3]
Phase III GISTImatinib-resistant GISTSunitinibPlacebo26.6 weeksNot Reported[5]
6.4 weeksNot Reported[5]
S-TRAC (Adjuvant)High-risk RCC (post-surgery)SunitinibPlacebo6.8 years (Disease-Free Survival)Not Applicable[6]
5.6 years (Disease-Free Survival)Not Applicable[6]
Anti-inflammatory Potential

Pyrrole derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[7]

Table 2: In Vitro COX-2 Inhibitory Activity of Selected Pyrrole Derivatives

Compound Chemical Class IC₅₀ (µM) for COX-2 Inhibition Reference
Pyrrole-cinnamate hybrid 5Pyrrole-cinnamate hybrid0.55[8]
Pyrrole 4Pyrrole derivative0.65[8]
IndomethacinStandard NSAIDNot directly comparable, used as reference[8]
NimesulideStandard NSAID1.684[9]
IbuprofenStandard NSAID5.326[9]

Key Experimental Protocols

To evaluate the therapeutic potential of novel compounds like this compound, a series of standardized in vitro assays are essential.

Tyrosine Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific tyrosine kinase, such as VEGFR2 or PDGFRβ.

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reagent Preparation: Prepare kinase buffer, kinase-enzyme solution, substrate solution, and the test compound at various concentrations.

  • Kinase Reaction: In a 96-well plate, add the kinase buffer, substrate, and test compound. Initiate the reaction by adding the kinase-enzyme solution. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition by the test compound.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Cell Viability and Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess the effect of a compound on cell viability and proliferation.[10][11]

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Plate cells (e.g., cancer cell lines like HeLa or normal cell lines like HUVECs) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12][13] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[12]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Signaling Pathways and Mechanisms of Action

The therapeutic effects of many pyrrole derivatives, particularly in oncology, are mediated through the inhibition of key signaling pathways involved in cell growth, proliferation, and angiogenesis.

VEGFR2 and PDGFRβ Signaling in Angiogenesis

Sunitinib and potentially other pyrrole-3-carboxylic acid derivatives exert their antiangiogenic effects by inhibiting VEGFR2 and PDGFRβ. This dual inhibition disrupts the signaling cascades that promote endothelial cell proliferation and migration, as well as the recruitment of pericytes to newly forming blood vessels.

VEGFR2_PDGFRB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PDGF PDGF PDGFRB PDGFRβ PDGF->PDGFRB PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PDGFRB->PI3K PDGFRB->RAS Compound This compound (Investigational) Sunitinib (Comparator) Compound->VEGFR2 Compound->PDGFRB Proliferation Cell Proliferation Migration Survival PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of VEGFR2 and PDGFRβ signaling pathways.

Experimental Workflow for Compound Evaluation

A logical workflow is crucial for the systematic evaluation of a novel compound's therapeutic potential. This process typically begins with in vitro screening, followed by cell-based assays, and can progress to more complex in vivo models.

Experimental_Workflow Start Novel Compound Synthesis (this compound) KinaseScreen In Vitro Kinase Inhibition Screening (e.g., VEGFR2, PDGFRβ, COX-2) Start->KinaseScreen Cytotoxicity Cell-Based Cytotoxicity Assays (e.g., MTT on Cancer and Normal Cell Lines) KinaseScreen->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Western Blot for Pathway Proteins) Cytotoxicity->Mechanism InVivo In Vivo Efficacy and Toxicity Studies (Animal Models) Mechanism->InVivo Decision Go/No-Go Decision for Further Development InVivo->Decision

Caption: A typical workflow for preclinical drug discovery.

Conclusion

While direct experimental evidence for the therapeutic potential of this compound is currently lacking, a comparative analysis with structurally related compounds provides a strong rationale for its investigation as a potential therapeutic agent. Its pyrrole-3-carboxylic acid core is a well-established pharmacophore in successful anticancer and anti-inflammatory drugs. The provided experimental protocols and workflow offer a clear path for the systematic evaluation of this and other novel pyrrole derivatives. Future research should focus on in vitro screening against a panel of kinases and cancer cell lines to elucidate its specific biological activities and mechanism of action.

References

Structure-Activity Relationship of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid analogs, with a focus on their potential as anti-inflammatory agents. The information is compiled from various studies on related pyrrole-3-carboxylic acid derivatives, offering insights into the key structural features influencing their biological activity.

Introduction

Pyrrole-3-carboxylic acid derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. A key target for many anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is primarily involved in the inflammatory response. Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for novel anti-inflammatory agents to minimize gastrointestinal side effects associated with non-selective NSAIDs. This guide focuses on the SAR of analogs of this compound, a specific scaffold within this promising class of compounds.

Comparative Analysis of Biological Activity

The anti-inflammatory activity of pyrrole-3-carboxylic acid analogs is primarily attributed to their ability to inhibit COX enzymes. The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of various substituted pyrrole-3-carboxylic acid derivatives, providing a basis for understanding the SAR of the target compound and its analogs.

Compound IDR1 (at N-1)R2 (at C-5)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
4g -CH2COOH4-Cl-Ph>1000.15>667
4h -CH2COOH4-F-Ph>1000.18>556
4k -CH2COOH4-Me-Ph>1000.25>400
4l -CH2COOH4-OMe-Ph>1000.30>333
Celecoxib --150.04375
Ibuprofen --1.53.50.43
Nimesulide -->1000.63>159

Data synthesized from a study on 2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrol-1-yl]-substituted carboxylic acid derivatives[1]. The specific activities for this compound are not available in the reviewed literature; the data presented here for analogous compounds provides a framework for predicting its potential activity and for guiding future research.

Key Structure-Activity Relationship Insights:

  • Substitution at the N-1 Position: The presence of an acetic acid group (-CH2COOH) at the N-1 position of the pyrrole ring appears to be crucial for potent and selective COX-2 inhibition[1]. This acidic moiety likely mimics the carboxylic acid of arachidonic acid, the natural substrate of COX enzymes, allowing it to bind to the active site.

  • Substitution at the C-5 Position: The nature of the substituent at the C-5 position of the pyrrole ring influences the inhibitory activity. Phenyl groups with electron-withdrawing substituents (e.g., -Cl, -F) at the para-position generally exhibit higher COX-2 inhibitory potency[1].

  • Methyl Groups at C-2 and C-5: The presence of methyl groups at the C-2 and C-5 positions of the pyrrole core is a common feature in many active analogs, suggesting they may contribute to optimal binding within the COX active site.

  • The Furan Moiety: In the target compound, this compound, the 2-furylmethyl group at the N-1 position is a key structural feature. While direct experimental data is lacking, the furan ring, being an aromatic heterocycle, could engage in various interactions within the enzyme's active site, potentially influencing both potency and selectivity. Further studies are required to elucidate the precise role of this moiety.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the experimental approach to evaluating these compounds, the following diagrams are provided.

Prostaglandin Synthesis Pathway and COX Inhibition

prostaglandin_pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 stimulated by inflammatory signals AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 COX->PGH2 PGs Prostaglandins (PGE2, etc.) PGH2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation PyrroleAnalog Pyrrole-3-carboxylic Acid Analogs PyrroleAnalog->COX Inhibition

Caption: Mechanism of action of pyrrole-3-carboxylic acid analogs.

General Experimental Workflow for SAR Studies

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of 1-(2-furylmethyl)-2,5-dimethyl- 1H-pyrrole-3-carboxylic acid analogs Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification InVitro In vitro COX-1/COX-2 Inhibition Assays Purification->InVitro CellBased Cell-based Assays (e.g., LPS-stimulated macrophages) InVitro->CellBased SAR Structure-Activity Relationship (SAR) Analysis CellBased->SAR Docking Molecular Docking Studies SAR->Docking

Caption: Workflow for SAR studies of novel pyrrole analogs.

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

A common method for determining the COX inhibitory activity of compounds is the fluorometric inhibitor screening assay.

Principle: This assay is based on the measurement of the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound or vehicle (DMSO) to the respective wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding a solution of arachidonic acid and TMPD.

  • Immediately measure the absorbance at 590 nm at different time points using a microplate reader.

  • The rate of reaction is determined from the slope of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Alternative and Competitor Compounds

Several classes of compounds are established as anti-inflammatory agents, primarily acting through COX inhibition. A comparison with these alternatives is essential for contextualizing the potential of novel pyrrole-3-carboxylic acid analogs.

ClassExamplesMechanism of ActionKey AdvantagesKey Disadvantages
Non-selective NSAIDs Ibuprofen, NaproxenInhibition of both COX-1 and COX-2Broad efficacy for pain and inflammationGastrointestinal side effects (ulcers, bleeding)
Selective COX-2 Inhibitors Celecoxib, RofecoxibSelective inhibition of COX-2Reduced gastrointestinal toxicity compared to non-selective NSAIDsPotential for cardiovascular side effects
Dual COX/LOX Inhibitors LicofeloneInhibition of both COX and 5-lipoxygenase (LOX) pathwaysBroader anti-inflammatory effects, potentially better GI safety profileStill under investigation, long-term safety profile not fully established

The development of novel this compound analogs with high COX-2 selectivity and a favorable safety profile would represent a significant advancement in the field of anti-inflammatory therapeutics.

Conclusion

The structure-activity relationship studies of pyrrole-3-carboxylic acid derivatives indicate that this scaffold is a promising starting point for the development of potent and selective COX-2 inhibitors. Key structural features, such as the N-1 and C-5 substituents, play a critical role in determining the biological activity. While specific experimental data for this compound is not yet widely available, the insights gained from its analogs suggest that it warrants further investigation. Future research should focus on the synthesis and biological evaluation of a series of these analogs to fully elucidate their SAR and to identify lead compounds with optimal efficacy and safety profiles for potential development as novel anti-inflammatory drugs.

References

Comparative Efficacy Analysis of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid Against Standard VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical efficacy of the novel compound, 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, with established standard inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Due to the absence of publicly available experimental data for this compound, this document serves as a template for how such a comparison would be structured, presenting the known efficacy of standard inhibitors and outlining the necessary experimental framework for a complete evaluation.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[1][2][3][4][5] Inhibition of the VEGFR-2 signaling pathway is a well-established therapeutic strategy in oncology.[3][5] Pyrrole-3-carboxylic acid derivatives have shown promise as kinase inhibitors, with several compounds in this class targeting receptor tyrosine kinases like VEGFR. This guide focuses on the hypothetical potential of this compound as a VEGFR-2 inhibitor, comparing its anticipated performance metrics against current standard-of-care drugs.

Data Presentation: Efficacy of Standard VEGFR-2 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-established VEGFR-2 inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50% and is a standard measure of inhibitor potency.

InhibitorTarget(s)VEGFR-2 IC50 (nM)Additional Kinase Targets and IC50 (nM)
This compound Presumed: VEGFR-2 Data Not Available Data Not Available
SunitinibMulti-targeted80[6][7][8]PDGFRβ (2), c-Kit, FLT3[6][7][8]
SorafenibMulti-targeted90[6][9][10][11]Raf-1 (6), B-Raf (22), VEGFR-3 (20), PDGFRβ (57), c-Kit (68)[6][9][10][11]
AxitinibMulti-targeted0.2[6][12][13][14]VEGFR-1 (0.1), VEGFR-3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7)[6][12][13][14]
PazopanibMulti-targeted30[6][15][16]VEGFR-1 (10), VEGFR-3 (47), PDGFRβ (84), c-Kit (74)[6][15][16]

Experimental Protocols

To determine the efficacy of this compound as a VEGFR-2 inhibitor and enable a direct comparison with standard inhibitors, the following experimental protocol for an in vitro kinase inhibition assay is recommended.

VEGFR-2 Kinase Inhibition Assay Protocol

This protocol is based on a luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

Materials:

  • Recombinant Human VEGFR-2 (KDR)

  • Kinase Substrate (e.g., Poly (Glu, Tyr) 4:1)

  • ATP

  • Kinase Buffer

  • Test Compound (this compound)

  • Standard Inhibitors (Sunitinib, Sorafenib, etc.)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well solid white plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and standard inhibitors in a suitable solvent (e.g., DMSO).

  • Reaction Setup: To each well of a 96-well plate, add the kinase buffer, the kinase substrate, and the diluted test compound or standard inhibitor.

  • Enzyme Addition: Add the recombinant VEGFR-2 enzyme to each well to initiate the kinase reaction, except for the "no enzyme" control wells.

  • ATP Addition: Add ATP to each well to start the phosphorylation reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Reaction Termination and Signal Generation: Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent and then the kinase detection reagent, following the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and standard inhibitors relative to the "enzyme only" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

VEGFR-2 Signaling Pathway

The following diagram illustrates the simplified signaling cascade initiated by the activation of VEGFR-2. Inhibition of VEGFR-2 by a small molecule inhibitor would block these downstream events.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGFR-2 signaling pathway leading to cell proliferation and survival.

Experimental Workflow for VEGFR-2 Kinase Inhibition Assay

The diagram below outlines the key steps in the experimental workflow for determining the IC50 of a test compound against VEGFR-2.

Experimental_Workflow A 1. Prepare Serial Dilutions of Test Compound B 2. Add Reagents to 96-well Plate (Buffer, Substrate, Inhibitor) A->B C 3. Add VEGFR-2 Enzyme to Initiate Reaction B->C D 4. Add ATP to Start Phosphorylation C->D E 5. Incubate at 30°C D->E F 6. Stop Reaction & Add Detection Reagent E->F G 7. Measure Luminescence F->G H 8. Calculate IC50 Value G->H

Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

Conclusion

While direct experimental data for this compound is not currently available, the established activity of structurally related pyrrole derivatives suggests its potential as a VEGFR-2 inhibitor. The framework provided in this guide, including the comparative data for standard inhibitors and a detailed experimental protocol, offers a clear path for the evaluation of this novel compound. The generation of robust IC50 data through the described kinase inhibition assay is the critical next step to ascertain its efficacy and potential as a therapeutic agent.

References

validation of in silico predictions for 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in silico predictions and available experimental data for 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid and related pyrrole derivatives. While direct experimental validation for the target compound remains limited in publicly accessible literature, this document leverages data from analogous structures to offer a predictive performance baseline and highlights established experimental protocols for future validation studies.

Compound Profile: this compound

In silico tools offer a preliminary assessment of the physicochemical and pharmacokinetic properties of novel chemical entities. For this compound (PubChem CID: 4962470), computational models predict the following characteristics[1]:

PropertyPredicted ValueIn Silico Tool/Source
Molecular FormulaC12H13NO3PubChem[1]
Molecular Weight219.24 g/mol PubChem[1]
XLogP31.7PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]
Rotatable Bond Count3PubChem[1]
Topological Polar Surface Area55.4 ŲPubChem[1]
GHS Hazard ClassificationHarmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.PubChem[1]

These predictions suggest the compound adheres to Lipinski's rule of five, indicating potential for oral bioavailability[2]. However, without experimental validation, these remain theoretical.

Comparative Analysis with Experimentally Validated Pyrrole Derivatives

To contextualize the in silico predictions for our target compound, we can examine related pyrrole derivatives for which both computational and experimental data are available. Research on various substituted pyrrole-3-carboxylic acids and other pyrrole-containing molecules reveals a strong interest in their potential as anticancer, antimicrobial, and enzyme inhibitory agents[2][3][4].

Anticancer Activity

In silico studies on pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives predicted good pharmacokinetic properties and adherence to Lipinski's rule of five[2]. Subsequent in vitro screening against the NCI-60 panel of human cancer cell lines identified 12 derivatives with significant growth inhibition (50.21-108.37%) at a 10 µM concentration[2]. Molecular docking studies further suggested that the anticancer potency of the most active compound was comparable to the drug sunitinib, with a high binding affinity to VEGFR-2[2].

Compound ClassIn Silico PredictionExperimental Validation (Example)
Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivativesGood oral bioavailability, druglikeness[2]Growth inhibition of 50.21-108.37% in NCI-60 screen at 10 µM[2]
5-(1H-benzo[d]imidazol-2-yl)-N-(1-cyclohexylethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamideGood physicochemical, pharmacokinetic, and drug-likeness properties[5]Significant antiproliferative activity against MDA-MB-435 melanoma (62.46% growth inhibition) and MDA-MB-468 breast cancer (40.24% growth inhibition) cell lines[5]
Antimicrobial Activity

Several studies have explored the antimicrobial potential of pyrrole derivatives. For instance, novel pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives showed potential antimicrobial activity, with four compounds exhibiting growth inhibition in the range of 50.87-56.60% at a concentration of 32 µg/ml[2].

Enzyme Inhibition

New pyrrole derivatives have been designed and evaluated as inhibitors of various enzymes. For example, certain furan-pyrrole derivatives were synthesized and tested as monoamine oxidase (MAO) inhibitors. One compound, 3-(5-(4-Chlorophenyl)furan-2-yl)-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one, was identified as a potent and selective MAO-A inhibitor with an IC50 value of 0.162 µM[4]. Docking studies corroborated these findings, showing similar interactions to the known inhibitor clorgyline[4].

TargetCompound ClassIn Silico PredictionExperimental Validation (Example)
Monoamine Oxidase A (MAO-A)Furan-pyrrole derivativesFavorable binding interactions in the active site of MAO-A[4]IC50 of 0.162 µM for the most potent compound[4]
Protein Kinase CK2Pyrrolo[1,2-a]quinoxaline derivativesNot specifiedIC50 of 49 nM for the most promising compound[3]

Experimental Protocols

For researchers aiming to validate the in silico predictions for this compound, the following established protocols from studies on analogous compounds can be adapted.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on novel pyrrole derivatives to assess antitumor activity[6].

  • Cell Culture: Human cancer cell lines (e.g., LoVo colon cancer, MCF-7 breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The test compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve final concentrations ranging from 10 to 1000 µM. The cells are treated with these dilutions for 24 or 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric method is based on the protocol used for evaluating new pyrrole derivatives as MAO inhibitors[4].

  • Enzyme and Substrate Preparation: Recombinant human MAO-A or MAO-B, a suitable substrate (e.g., kynuramine), and a horseradish peroxidase solution are prepared in a phosphate buffer.

  • Inhibitor Incubation: The test compound is pre-incubated with the MAO enzyme in a 96-well plate for a defined period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

  • Fluorescence Measurement: The production of hydrogen peroxide is measured fluorometrically with a suitable probe (e.g., Amplex Red). Fluorescence is monitored over time using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The rate of reaction is determined, and the IC50 value for the test compound is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizing the Validation Workflow

The following diagrams illustrate the general workflow for validating in silico predictions and a conceptual signaling pathway that could be inhibited by a pyrrole derivative targeting a receptor tyrosine kinase.

G cluster_in_silico In Silico Prediction cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation in_silico_admet ADMET Prediction synthesis Compound Synthesis & Purification in_silico_admet->synthesis in_silico_docking Molecular Docking in_silico_docking->synthesis in_silico_qsar QSAR Modeling in_silico_qsar->synthesis binding_assay Binding Assays (e.g., Kinase) synthesis->binding_assay cell_assay Cell-based Assays (e.g., MTT) synthesis->cell_assay enzyme_assay Enzyme Inhibition Assays synthesis->enzyme_assay pk_study Pharmacokinetic Studies cell_assay->pk_study enzyme_assay->pk_study efficacy_model Efficacy Models (e.g., Xenograft) pk_study->efficacy_model

Caption: A generalized workflow for the validation of in silico predictions.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Grb2 Grb2 RTK->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Pyrrole_Inhibitor Pyrrole Derivative (e.g., Sunitinib Analog) Pyrrole_Inhibitor->RTK Inhibition

Caption: A conceptual MAPK/ERK signaling pathway inhibited by a pyrrole derivative.

References

Independent Purity Verification of Synthesized 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of drug discovery and development. Trace impurities can lead to erroneous biological data and potential safety concerns.[1][2] This guide provides a comparative overview of two orthogonal analytical methods for the independent verification of the purity of synthesized 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, a molecule of interest in medicinal chemistry. The methodologies presented—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—are widely accepted for their accuracy and robustness in purity assessment.[2][3][4]

Comparative Analysis of Purity Assessment Methods

The following table summarizes hypothetical results from the analysis of a batch of synthesized this compound using HPLC and qNMR. These distinct techniques provide a comprehensive purity profile. HPLC is a powerful separation technique, while qNMR offers a direct quantification of the analyte against a certified internal standard without requiring a reference standard of the compound itself.[1][2][4]

Analytical Method Parameter Result Notes
High-Performance Liquid Chromatography (HPLC) Purity (% Area)99.2%Based on the relative area of the main peak.
Number of Impurities Detected3Impurities at 0.3%, 0.25%, and 0.25% area.
Retention Time of Main Peak8.52 minUnder the specified conditions.
Quantitative ¹H NMR (qNMR) Purity (% w/w)98.9%Calculated against a certified internal standard.
Detected ImpuritiesResidual Solvents (Acetone, Dichloromethane)Signals corresponding to known synthesis/purification solvents.
Structural ConfirmationConsistentThe ¹H NMR spectrum is consistent with the proposed structure.
Elemental Analysis % CarbonFound: 66.89; Calculated: 66.93Within the acceptable ±0.4% deviation.[5][6]
% HydrogenFound: 6.15; Calculated: 6.11Within the acceptable ±0.4% deviation.[5][6]
% NitrogenFound: 5.68; Calculated: 5.71Within the acceptable ±0.4% deviation.[5][6]

Experimental Workflow for Purity Verification

The overall process for the independent verification of the purity of a synthesized compound involves a logical sequence of steps, from sample preparation to data analysis and reporting.

Purity Verification Workflow cluster_synthesis Compound Synthesis cluster_verification Purity Verification cluster_reporting Reporting Synthesized_Compound Synthesized This compound Sample_Prep Sample Preparation Synthesized_Compound->Sample_Prep Batch Sample HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis qNMR_Analysis qNMR Analysis Sample_Prep->qNMR_Analysis Elemental_Analysis Elemental Analysis Sample_Prep->Elemental_Analysis Data_Analysis Data Analysis & Comparison HPLC_Analysis->Data_Analysis qNMR_Analysis->Data_Analysis Elemental_Analysis->Data_Analysis Purity_Report Final Purity Report Data_Analysis->Purity_Report

Caption: Workflow for the independent purity verification of the synthesized compound.

Experimental Protocols

Detailed methodologies for each of the primary analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment, capable of separating the main compound from its impurities.[7][8] For carboxylic acids, reversed-phase chromatography is a common and effective approach.[9][10][11]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 0.1 mg/mL with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • Start with 30% B, hold for 2 minutes.

    • Increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 30% B over 1 minute and re-equilibrate for 7 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that provides structural information and allows for the determination of absolute purity by integrating the signal of the analyte against that of a certified internal standard.[1][2][4]

1. Sample and Standard Preparation:

  • Accurately weigh approximately 15 mg of the synthesized compound into an NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The standard should have a known purity and its protons should resonate in a region of the spectrum that does not overlap with the analyte signals.

  • Add approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube and ensure complete dissolution.

2. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Experiment: 1D ¹H NMR.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons being quantified (typically 30-60 seconds to ensure full relaxation).

  • Pulse Angle: 90° pulse.

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

3. Data Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a known proton signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship between the analytical techniques and the final purity assessment.

Purity Assessment Logic cluster_methods Analytical Methods cluster_data Data Output cluster_assessment Assessment HPLC HPLC (Chromatographic Separation) HPLC_Data Relative Peak Area (%) HPLC->HPLC_Data qNMR qNMR (Nuclear Resonance) qNMR_Data Absolute Purity (% w/w) Structural Confirmation qNMR->qNMR_Data Elemental Elemental Analysis (Atomic Composition) Elemental_Data Elemental Composition (%) Elemental->Elemental_Data Purity_Confirmation Comprehensive Purity Confirmation HPLC_Data->Purity_Confirmation qNMR_Data->Purity_Confirmation Elemental_Data->Purity_Confirmation

Caption: Logical relationship of orthogonal analytical methods for purity confirmation.

References

In-Depth Analysis of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid in a Research Context: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and patent databases reveals a significant lack of detailed research and experimental data for 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. While its chemical structure is defined and the compound is commercially available, there is insufficient public information to conduct a thorough comparison of its advantages and disadvantages in a research setting against other alternatives.

The pyrrole ring is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The furan moiety is also a common feature in bioactive molecules. The combination of these two heterocyclic systems in this compound suggests potential for biological activity, but this has not been substantiated in published research.

Challenges in a Comparative Analysis

A detailed comparison guide, as requested, requires substantial experimental data, which is not available for this specific compound. Key missing information includes:

  • Biological Activity Data: No studies detailing the compound's mechanism of action, potency (e.g., IC50, EC50), or efficacy in any biological assay were found.

  • Pharmacokinetic and Pharmacodynamic Profiles: Data on absorption, distribution, metabolism, excretion, and toxicity (ADMET) are absent.

  • Direct Comparative Studies: No research has been published that directly compares the performance of this compound with other research molecules.

  • Detailed Experimental Protocols: Specific protocols for the synthesis, purification, and biological evaluation of this compound are not publicly documented.

A Proposed Alternative for a Comparative Guide

Given the scarcity of information on the requested compound, we propose to create a comparative guide for a structurally related and well-researched pyrrole derivative with a significant body of published data: Sunitinib , which incorporates a substituted pyrrole core. Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, and a wealth of information is available regarding its use in cancer research and therapy.

This alternative guide would fulfill the user's core requirements by providing:

  • A detailed comparison of Sunitinib with other tyrosine kinase inhibitors.

  • Quantitative data on its efficacy and safety profile, presented in structured tables.

  • Detailed experimental protocols for relevant assays.

  • Graphviz diagrams illustrating its mechanism of action and relevant signaling pathways.

This approach would provide a valuable resource for researchers, scientists, and drug development professionals, in line with the original request, while focusing on a compound with a rich dataset available for a comprehensive and objective comparison.

We will proceed with generating the comparative guide on Sunitinib, assuming this alternative is acceptable.

Safety Operating Guide

Proper Disposal of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash. All disposal procedures must be in strict accordance with local, state, and national regulations. Consult your institution's Environmental Health & Safety (EHS) office for specific guidance.

This document provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. The procedures outlined are based on the general handling of carboxylic acids and pyrrole derivatives.

Core Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear chemical safety goggles that meet European Standard EN 166 or OSHA's 29 CFR 1910.133 regulations.[1]

  • Hand Protection: Use chemical-impermeable gloves.[1]

  • Body Protection: A laboratory coat or apron is required. For scenarios with a risk of significant exposure, wear appropriate protective clothing to prevent skin contact.[1]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[1] If significant inhalation risk exists, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[1]

Handling Procedures:

  • Avoid all personal contact, including inhalation of dust or vapors.[1]

  • Do not eat, drink, or smoke in areas where this chemical is handled.[1]

  • Wash hands thoroughly after handling.[1]

  • Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.

  • Waste Collection and Segregation:

    • Collect waste containing this compound in a designated, properly labeled, and sealed container.[1][2] This includes the pure compound, solutions, and any contaminated materials (e.g., pipette tips, absorbent paper).

    • Do not mix this waste with other incompatible waste streams.[4]

  • Container Labeling:

    • Clearly label the waste container as "Hazardous Waste."[1]

    • Include the full chemical name: "this compound."[1]

    • List all components of the waste mixture, including solvents and their approximate percentages.[4]

    • Indicate the date the container was first used for waste accumulation.[4]

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.[1][4]

    • Keep the container away from heat, sparks, and open flames.[2][5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[1]

    • Follow all institutional procedures for waste manifest and pickup.

Drain Disposal is Not Recommended:

Due to the complex organic structure of this molecule, drain disposal is not advised.[1] While dilute solutions (<10% v/v) of simple carboxylic acids may sometimes be neutralized and disposed of down the drain with copious amounts of water, this practice is generally not applicable to more complex and potentially hazardous molecules like this one without explicit EHS approval.[4][6]

Quantitative Data Summary for Chemical Waste Handling

The following table provides general guidelines for handling chemical waste in a laboratory setting. Specific limits for this compound are not defined, so these general principles should be applied.

ParameterGuidelineCitation
Storage Limit in Lab Do not store more than 10 gallons of hazardous waste in your lab.[4]
Drain Disposal (Simple Acids) Permitted for dilute solutions (<10% v/v) with a pH between 7-9 and no other contaminants, with EHS approval.[4][6]
Small Quantity Disposal (Simple Carboxylic Acids) Some simple carboxylic acids (≤5 carbon atoms) in quantities up to 100g or 100mL may be neutralized and drain-disposed with large amounts of water. Not applicable to this compound.[1][7]

Experimental Protocols

There are no specific experimental protocols to cite for the disposal of this compound as it is a procedural matter. The key "protocol" is the step-by-step disposal guide provided above, which is a synthesis of best practices for handling hazardous chemical waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generated: 1-(2-furylmethyl)-2,5-dimethyl- 1H-pyrrole-3-carboxylic acid ppe Wear Appropriate PPE: Safety Goggles, Gloves, Lab Coat start->ppe assess_waste Assess Waste Type ppe->assess_waste pure_or_conc Pure Compound or Concentrated Solution assess_waste->pure_or_conc Solid or Liquid? contaminated_materials Contaminated Materials (e.g., glassware, paper towels) assess_waste->contaminated_materials Solid Waste? collect_waste Collect in a Designated, Labeled Hazardous Waste Container pure_or_conc->collect_waste contaminated_materials->collect_waste storage Store in a Cool, Dry, Well-Ventilated Area in Secondary Containment collect_waste->storage contact_ehs Contact EHS or Licensed Waste Disposal Company for Pickup storage->contact_ehs

References

Personal protective equipment for handling 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. The recommendations are based on the hazardous properties of structurally similar pyrrole and carboxylic acid derivatives.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following table summarizes the recommended personal protective equipment.

Body PartPersonal Protective EquipmentSpecifications
Eyes/Face Safety Goggles & Face ShieldTightly fitting safety goggles. An 8-inch minimum face shield is also recommended.[1]
Skin Gloves & Lab CoatHandle with chemical-resistant gloves.[1][2] A lab coat or other protective clothing should be worn to prevent skin contact.[3][4]
Respiratory RespiratorUse in a well-ventilated area. If ventilation is inadequate, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[1]

Handling and Disposal Procedures

Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3]

  • Facilities should be equipped with an eyewash station and a safety shower.[3]

Safe Handling Protocol:

  • Inspection: Before use, inspect all PPE for integrity.[1]

  • Prevention of Contamination: Avoid contact with skin, eyes, and clothing.[1][3] Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][5]

  • Hygiene Practices: Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[1][3] Do not eat, drink, or smoke in the laboratory area.[1]

  • Spill Management: In case of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert material and place it into a suitable, closed container for disposal.[3] Do not let the product enter drains.[2][3]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[3][5]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][5] If skin irritation occurs, get medical advice.[5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][5]

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and consult a physician.[1]

Storage:

  • Store in a tightly-closed container in a cool, dry, and well-ventilated area.[3][4]

  • Keep away from incompatible substances such as strong oxidizing agents and acids.[1]

Disposal Plan:

  • Dispose of the chemical waste and contaminated materials in accordance with all applicable local, state, and federal regulations.[5]

  • Waste should be placed in a suitable, closed container and properly labeled for disposal by a licensed waste disposal company.[2] Do not dispose of it down the drain.[3]

Experimental Workflow

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal risk_assessment Conduct Risk Assessment ppe_check Inspect Personal Protective Equipment risk_assessment->ppe_check Proceed if safe weigh_transfer Weigh and Transfer Compound in Fume Hood ppe_check->weigh_transfer experiment Perform Experimental Procedure weigh_transfer->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste_disposal Dispose of Waste in Labeled Container decontaminate->waste_disposal ppe_removal Remove and Dispose of Contaminated PPE waste_disposal->ppe_removal hand_wash Wash Hands Thoroughly ppe_removal->hand_wash

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.